molecular formula C25H17N3O7 B8116030 5-Carboxyrhodamine 110 NHS Ester

5-Carboxyrhodamine 110 NHS Ester

Cat. No.: B8116030
M. Wt: 471.4 g/mol
InChI Key: OFESYRATOHCHHO-UHFFFAOYSA-N
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Description

5-Carboxyrhodamine 110 NHS Ester (also known as Rhodamine Green™ Carboxylic Acid, Succinimidyl Ester, Hydrochloride) is a nonsulfonated analog of the Alexa Fluor® 488 dye . This amine-reactive reagent is designed for creating bright and photostable green-fluorescent bioconjugates with excitation/emission maxima of approximately 502/527 nm . It is characterized by its exceptional photostability and fluorescence that is insensitive to pH changes within the range of 4 to 9, making it a superior alternative to 5-(6)-carboxyfluorescein NHS ester or FITC for many applications . The compound reacts with primary amines to label biomolecules such as proteins, peptides, and amine-modified nucleotides . While the mixed isomers (5(6)-Carboxyrhodamine 110) are routinely used, purification of conjugates made with the single 5-isomer often provides better resolution in HPLC, which can be a critical factor in conjugation process development . The dye has an extinction coefficient of 76,000 cm⁻¹M⁻¹ . For optimal stability, the solid compound should be stored protected from light and moisture at -20°C, and stock solutions should be prepared in anhydrous DMSO . This product is intended for research purposes only and is not approved for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O7/c26-13-2-5-16-19(10-13)34-20-11-14(27)3-6-17(20)23(16)15-4-1-12(9-18(15)24(31)32)25(33)35-28-21(29)7-8-22(28)30/h1-6,9-11,26H,7-8,27H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFESYRATOHCHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Carboxyrhodamine 110 NHS Ester: A Technical Guide to a Superior Green Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester is a highly efficient, amine-reactive fluorescent labeling dye that has emerged as a superior alternative to traditional green fluorophores, such as fluorescein (B123965) isothiocyanate (FITC). Its exceptional photostability and pH insensitivity make it an invaluable tool for a wide range of applications in biological research and drug development, where robust and reliable fluorescence detection is paramount. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for 5-Carboxyrhodamine 110 NHS Ester.

Core Properties and Advantages

This compound, also known as Rhodamine Green, is the nonsulfonated analog of the Alexa Fluor® 488 dye.[1][2] It covalently binds to primary amines on proteins, peptides, amino-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds.[3] This reactivity makes it a versatile tool for generating brightly fluorescent bioconjugates.

The key advantages of this compound over other green fluorescent dyes, particularly fluorescein-based dyes, are its:

  • Exceptional Photostability: Conjugates of 5-Carboxyrhodamine 110 are significantly more resistant to photobleaching, allowing for longer exposure times during fluorescence microscopy and more reliable quantification in imaging experiments.[2][3]

  • pH Insensitive Fluorescence: The fluorescence intensity of 5-Carboxyrhodamine 110 is stable across a broad pH range of 4 to 9.[1][2] This is a critical feature for experiments in cellular environments where pH can fluctuate, ensuring consistent signal intensity.

  • High Fluorescence Quantum Yield: Bioconjugates of 5-Carboxyrhodamine 110 exhibit a high fluorescence quantum yield, resulting in bright and easily detectable signals.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 5-Carboxyrhodamine 110 and compares it with other commonly used green fluorescent dyes.

Property5-Carboxyrhodamine 110Fluorescein (FITC)Alexa Fluor® 488
Excitation Maximum (λex) ~502 nm~494 nm~495 nm
Emission Maximum (λem) ~527 nm~518 nm~519 nm
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹~70,000 cm⁻¹M⁻¹~71,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) High (conjugate dependent)~0.92 (in 0.1 M NaOH)~0.92
pH Sensitivity Insensitive (pH 4-9)Highly sensitiveInsensitive
Photostability Very HighLowHigh
Molecular Weight (NHS Ester) ~471.43 g/mol ~473.4 g/mol ~643.4 g/mol
Solubility DMSO, DMFDMSO, DMFWater, DMSO, DMF

Applications

The robust fluorescent properties of this compound make it suitable for a variety of applications, including:

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): For the fluorescent labeling of primary and secondary antibodies to visualize the localization of specific proteins in cells and tissues.

  • Flow Cytometry: To label antibodies or other probes for the identification and quantification of specific cell populations.

  • Fluorescence Microscopy: For high-resolution imaging of cellular structures and dynamic processes.

  • Glycobiology: For the fluorescent labeling of glycoproteins and other carbohydrates.

  • Bioconjugation: For the general labeling of proteins, peptides, and nucleic acids for use in various biochemical and cellular assays.

  • Fluorescence Correlation Spectroscopy (FCS): The bright and stable fluorescence of its conjugates makes it a suitable dye for FCS applications.[2]

Experimental Protocols

Protein (Antibody) Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., gel filtration, dialysis cassette)

  • Reaction tubes

  • Vortexer and centrifuge

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Adjust pH of Protein Solution: Add an appropriate volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3. This is crucial for the efficient reaction of the NHS ester with primary amines.

  • Labeling Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~502 nm).

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes a general procedure for using a 5-Carboxyrhodamine 110-labeled antibody for immunofluorescence staining of adherent cells.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • 5-Carboxyrhodamine 110-labeled primary or secondary antibody

  • Mounting medium (with or without DAPI)

  • Microscope slides

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in chamber slides.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If staining an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the 5-Carboxyrhodamine 110-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. If using a directly labeled primary antibody, skip this step.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for the green emission of 5-Carboxyrhodamine 110.

Visualizations

Signaling Pathway and Workflow Diagrams

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_product Final Product Protein Protein/Antibody in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3) Protein->Mix Dye 5-Carboxyrhodamine 110 NHS Ester Solvent Anhydrous DMSO/DMF Dye->Solvent Solvent->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Purify Purify Conjugate (Gel Filtration/Dialysis) Incubate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze LabeledProtein Labeled Protein Conjugate Analyze->LabeledProtein

Caption: Workflow for labeling proteins with this compound.

ImmunofluorescenceWorkflow start Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 1% BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab 5-CR110 Labeled Secondary Antibody primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for immunofluorescence staining.

Conclusion

This compound is a high-performance fluorescent dye that offers significant advantages for the labeling of biomolecules. Its superior photostability and pH insensitivity, coupled with its bright green fluorescence, make it an excellent choice for a wide array of applications in modern biological research. By following the protocols outlined in this guide, researchers can effectively utilize this powerful tool to generate high-quality, reproducible data in their fluorescence-based assays.

References

An In-Depth Technical Guide to 5-Carboxyrhodamine 110 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, a widely utilized fluorescent dye in biological research. This document is intended to serve as a technical resource for professionals in the fields of life sciences and drug development, offering detailed information to facilitate its effective use in laboratory settings.

Core Chemical and Physical Properties

5-Carboxyrhodamine 110 (often abbreviated as CR110) is a fluorescent dye belonging to the rhodamine family. The N-hydroxysuccinimidyl ester functional group makes it an amine-reactive probe, enabling its covalent conjugation to primary and secondary amines on biomolecules such as proteins and amino-modified oligonucleotides. This dye is a nonsulfonated analog of the popular Alexa Fluor® 488 dye.[][2]

One of the primary advantages of 5-Carboxyrhodamine 110 NHS Ester is its exceptional photostability and the insensitivity of its fluorescence to pH changes in the range of 4 to 9.[3][4][5] This makes it a superior alternative to other green fluorescent dyes like fluorescein (B123965) (FITC) for many applications.[3][4][5]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₅H₁₇N₃O₇[3]
Molecular Weight 471.42 g/mol [3]
Excitation Maximum (λex) ~502 nm[5][6][7]
Emission Maximum (λem) ~527 nm[5][6][7]
Molar Extinction Coefficient (ε) 76,000 cm⁻¹M⁻¹[4][7]
Quantum Yield (Φ) ~0.88 (for Rhodamine 110)
Solubility DMSO, DMF[4][7]
Reactivity Primary and secondary amines[3][5]
Storage Conditions -20°C, protect from light and moisture[3]

Biomolecule Labeling with this compound

The NHS ester moiety of 5-Carboxyrhodamine 110 reacts with nucleophilic primary and secondary amines on target biomolecules to form a stable amide bond. This reaction is the basis for its use as a fluorescent labeling reagent.

cluster_reactants Reactants cluster_products Products R110 5-Carboxyrhodamine 110 NHS Ester Conjugate Fluorescently Labeled Biomolecule (R110-CO-NH-R) R110->Conjugate + Biomolecule-NH₂ (pH 8.3-8.5) NHS N-hydroxysuccinimide (byproduct) R110->NHS - NHS Biomolecule Biomolecule (with Primary Amine, R-NH₂)

Figure 1. Covalent bond formation between this compound and a primary amine.

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the fluorescent labeling of proteins with this compound.

Materials:

  • This compound

  • Protein of interest (e.g., antibody) in an amine-free buffer

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Labeling Buffer before use.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh for each labeling reaction.

  • Perform the Labeling Reaction:

    • The optimal molar ratio of dye to protein for labeling can vary and should be determined empirically. A starting point is a 10- to 20-fold molar excess of the dye.

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the fluorescently labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determine the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at 502 nm (for the dye).

    • The DOL can be calculated using the following formula: DOL = (A₅₀₂ × ε_protein) / ((A₂₈₀ - (A₅₀₂ × CF₂₈₀)) × ε_dye) where:

      • A₅₀₂ and A₂₈₀ are the absorbances at 502 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at 502 nm (76,000 cm⁻¹M⁻¹).

      • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of the dye / A₅₀₂ of the dye).

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. Add a preservative like sodium azide (B81097) to a final concentration of 0.02% to prevent microbial growth.

Application in Studying Signaling Pathways

Fluorescently labeled biomolecules are powerful tools for investigating cellular signaling pathways. For instance, an antibody targeting a specific protein in a signaling cascade, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, can be labeled with this compound. This allows for the visualization and quantification of the protein's expression, localization, and post-translational modifications (using phosphorylation-specific antibodies) within cells via techniques like immunofluorescence microscopy and flow cytometry.

cluster_workflow Experimental Workflow: Signaling Pathway Analysis A Cell Culture and Treatment B Cell Fixation and Permeabilization A->B C Blocking B->C D Primary Antibody Incubation (e.g., anti-phospho-ERK) C->D F Washing D->F E Secondary Antibody Incubation (labeled with 5-CR110 NHS Ester) G Data Acquisition (Microscopy or Flow Cytometry) E->G F->E H Data Analysis G->H

Figure 2. A generalized workflow for studying a signaling pathway using a fluorescently labeled secondary antibody.

This workflow allows researchers to assess the activation state of key signaling proteins under various experimental conditions, providing insights into the mechanisms of drug action, disease progression, and fundamental cellular processes. The high photostability of 5-Carboxyrhodamine 110 makes it particularly well-suited for imaging applications that require prolonged exposure to excitation light, such as confocal microscopy and time-lapse imaging.

References

An In-depth Technical Guide to the Photostability of Carboxyrhodamine 110 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability of Carboxyrhodamine 110 (CR110) dyes, a class of fluorescent labels prized for their brightness and resilience in demanding applications. We delve into the core photophysical properties of CR110 and its derivatives, offering a comparative analysis with other common green fluorescent dyes. Detailed experimental protocols are provided to enable researchers to quantify photostability in their own laboratories.

Introduction to Carboxyrhodamine 110 Dyes

Carboxyrhodamine 110, often referred to as Rhodamine Green, is a xanthene dye that has emerged as a superior alternative to traditional green fluorescent probes like fluorescein (B123965). Its key advantages include high photostability, a strong extinction coefficient, and a high fluorescence quantum yield.[1] Furthermore, the fluorescence of CR110 is largely insensitive to pH fluctuations in the physiological range (pH 4-9), a critical feature for reliable quantification in biological experiments.[2][3] These properties make CR110 and its derivatives highly suitable for a range of applications, including fluorescence microscopy, single-molecule detection, and high-resolution imaging techniques.[4]

Photophysical Properties and Photostability

The exceptional performance of CR110 dyes stems from their inherent molecular structure. The rigid xanthene core minimizes non-radiative decay pathways, leading to a high fluorescence quantum yield. The photostability of a fluorophore is a measure of its ability to resist photochemical degradation upon exposure to light. This is a critical parameter in fluorescence-based experiments, as photobleaching—the irreversible loss of fluorescence—can limit the duration of observation and compromise quantitative measurements.

Quantitative Data Summary

The following tables summarize the key photophysical properties of Carboxyrhodamine 110 and its common derivatives, along with a comparison to other widely used green fluorescent dyes.

Dye Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **Fluorescence Quantum Yield (Φf) Solubility Reference
Carboxyrhodamine 110 (CR110) 499525~74,000 (in MeOH)0.92 (Rhodamine 110)H₂O (pH > 6), DMF, DMSO[1][4][6]
5(6)-CR110 NHS Ester 50252776,000Not specifiedDMF, DMSO[7][8]
5(6)-CR110 Azide 50152374,000Not specifiedDMF, DMSO[3]
5/6-CR110-PEG4-Alkyne 50152574,000 (in MeOH)Not specifiedDMF, DMSO, MeOH[8]

Note: The fluorescence quantum yield of the parent molecule, Rhodamine 110, is provided as a reference for Carboxyrhodamine 110.

Dye Relative Photostability Key Advantages Key Disadvantages Reference
Carboxyrhodamine 110 (Rhodamine Green) High (more stable than Fluorescein and Oregon Green 488)High photostability, pH insensitivity (4-9), high quantum yieldLimited data on photobleaching quantum yield[2][4]
Fluorescein (FITC) LowBright initial fluorescenceRapid photobleaching, pH sensitivity[2]
Oregon Green 488 ModerateMore photostable than fluoresceinLess photostable than CR110[4]
Alexa Fluor 488 HighHigh photostability and brightnessPotential for degradation under alkaline conditions[4][8]
BODIPY FL HighHigh photostability, narrow emission spectraLower quantum yield than CR110

Experimental Protocols for Measuring Photostability

Determining the photostability of a fluorescent dye is crucial for designing robust and quantitative fluorescence-based assays. The photobleaching quantum yield (Φp) is a key parameter that quantifies this stability. It is defined as the number of molecules that are photobleached per photon absorbed. A lower Φp indicates higher photostability.

Two common methods for determining the photobleaching quantum yield are presented below: a spectrofluorometer-based method and a more advanced technique using Fluorescence Correlation Spectroscopy (FCS).

General Workflow for Photostability Measurement

The following diagram illustrates the general workflow for assessing the photostability of a fluorescent dye.

G General Workflow for Photostability Measurement A Sample Preparation (Dye in Solvent) B Absorbance Measurement (Determine concentration and absorbance at excitation wavelength) A->B C Photobleaching Experiment (Continuous illumination) B->C D Fluorescence Monitoring (Record fluorescence decay over time) C->D E Data Analysis (Calculate photobleaching rate constant) D->E F Calculate Photobleaching Quantum Yield (Φp) E->F

Caption: A generalized workflow for determining the photostability of a fluorescent dye.

Protocol 1: Photobleaching Quantum Yield Determination using a Spectrofluorometer

This method involves irradiating a solution of the fluorescent dye with a constant light source and monitoring the decrease in fluorescence intensity over time.

Materials:

  • Spectrofluorometer with a temperature-controlled sample holder and a stable light source (e.g., Xenon arc lamp).

  • Quartz cuvette (1 cm path length).

  • Carboxyrhodamine 110 dye.

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol).

  • UV-Vis spectrophotometer.

  • Stir bar and magnetic stirrer.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of Carboxyrhodamine 110 in the chosen solvent.

    • Dilute the stock solution to a working concentration that gives an absorbance of approximately 0.05 at the excitation maximum (around 500 nm) in a 1 cm path length cuvette. This low concentration helps to minimize inner filter effects.

  • Absorbance Measurement:

    • Measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the exact absorbance at the excitation wavelength that will be used for the photobleaching experiment.

  • Spectrofluorometer Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer to the maximums for CR110 (e.g., Ex: 502 nm, Em: 524 nm).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

    • Place the cuvette containing the dye solution and a small stir bar in the temperature-controlled sample holder of the spectrofluorometer.

    • Start stirring at a constant, gentle speed to ensure homogeneity during the experiment.

  • Photobleaching Experiment:

    • Open the excitation shutter to continuously illuminate the sample.

    • Record the fluorescence intensity at the emission maximum over time. The data acquisition interval should be set to capture the decay curve accurately (e.g., every 30 seconds for a total of 30-60 minutes, or until the fluorescence has decreased significantly).

  • Data Analysis:

    • Plot the natural logarithm of the fluorescence intensity (ln(F)) versus time (t).

    • The initial phase of the decay should be approximately linear. Perform a linear regression on this initial portion of the curve. The absolute value of the slope of this line is the first-order photobleaching rate constant (k_p).

    • The photobleaching quantum yield (Φp) can then be calculated using the following equation:

      Φp = k_p / (2.303 * I₀ * ε * l)

      Where:

      • k_p is the first-order photobleaching rate constant (s⁻¹).

      • I₀ is the incident photon flux (moles of photons per cm² per second). This needs to be determined for the specific instrument and settings used, often through chemical actinometry.

      • ε is the molar extinction coefficient of the dye at the excitation wavelength (M⁻¹cm⁻¹).

      • l is the path length of the cuvette (cm).

Protocol 2: Photostability Assessment using Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique that can provide information about diffusion, concentration, and photophysics at the single-molecule level. By analyzing the fluorescence fluctuations as molecules diffuse through a tiny observation volume, one can extract information about photobleaching events.

Materials:

  • Confocal microscope equipped with an FCS module, including a stable laser source (e.g., 488 nm), a high numerical aperture objective, and sensitive single-photon detectors.

  • Carboxyrhodamine 110 dye.

  • Appropriate solvent or buffer.

  • Cover glass of the correct thickness for the objective.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of Carboxyrhodamine 110 in the desired solvent (typically in the nanomolar concentration range). The concentration should be low enough to ensure that only a few molecules are present in the confocal volume at any given time.

  • FCS Instrument Setup and Calibration:

    • Align the confocal microscope and the FCS detection path.

    • Calibrate the size of the confocal volume using a standard dye with a known diffusion coefficient (e.g., Rhodamine 6G).

  • FCS Measurement:

    • Place a drop of the CR110 solution on a coverslip and focus the laser into the solution.

    • Record the fluorescence intensity fluctuations over a period of time (typically several minutes).

    • Repeat the measurement at different laser powers to assess the power-dependence of the photobleaching.

  • Data Analysis:

    • Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.

    • The ACF will show a decay corresponding to the diffusion of the molecules through the confocal volume.

    • In the presence of photobleaching, the ACF will be distorted. The shape of the ACF can be fitted to a model that includes terms for diffusion and photobleaching kinetics. From this fit, it is possible to extract the photobleaching rate.

G FCS-Based Photostability Analysis Workflow A Prepare Dilute Dye Solution (nM range) C Acquire Fluorescence Fluctuation Data A->C B Calibrate FCS Confocal Volume B->C D Calculate Autocorrelation Function (ACF) C->D E Fit ACF to a Model (Diffusion + Photobleaching) D->E F Extract Photobleaching Rate Constant E->F

Caption: Workflow for assessing dye photostability using Fluorescence Correlation Spectroscopy.

Conclusion

Carboxyrhodamine 110 dyes offer a compelling combination of high fluorescence quantum yield, excellent photostability, and pH insensitivity, making them a robust choice for a wide array of fluorescence-based applications in research and drug development. While a definitive photobleaching quantum yield for CR110 remains to be widely reported, its qualitative and comparative superiority to other green dyes is well-established. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the photostability of CR110 and other fluorophores, enabling the informed selection of the most suitable dye for their specific experimental needs. The continued development and characterization of such high-performance fluorescent probes are essential for advancing the frontiers of biological imaging and molecular diagnostics.

References

pH Sensitivity of 5-Carboxyrhodamine 110 NHS Ester Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 110 (5-CR110) and its amine-reactive derivative, 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, are widely utilized green fluorescent dyes in biological research. A key advantage of this fluorophore is its remarkable photostability and the relative insensitivity of its fluorescence to pH within the physiological range, making it a preferred alternative to other dyes like fluorescein (B123965) (FITC) for many applications.[1][2][3][4][5][6] This guide provides an in-depth analysis of the pH sensitivity of 5-Carboxyrhodamine 110 NHS Ester fluorescence, including its chemical reactivity, experimental protocols for characterization, and a summary of its pH-dependent fluorescent properties.

Chemical Reactivity

This compound is designed to covalently attach to primary and secondary amines on biomolecules such as proteins and nucleic acids. The NHS ester moiety reacts with the amine group to form a stable amide bond, as illustrated in the signaling pathway below. This reaction is typically carried out in a buffer with a slightly basic pH (around 8.3-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[7]

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 5_CR110_NHS 5-Carboxyrhodamine 110 NHS Ester Conjugate Biomolecule-NH-CO-CR110 (Stable Amide Bond) 5_CR110_NHS->Conjugate Amine Reaction Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate Buffer Slightly Basic Buffer (e.g., pH 8.3 Sodium Bicarbonate) Buffer->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS Release

Caption: Reaction of this compound with a primary amine.

pH-Dependent Fluorescence of 5-Carboxyrhodamine 110

The fluorescence of the 5-Carboxyrhodamine 110 core structure is notably stable across a broad pH range. Multiple sources indicate that its fluorescence intensity is largely independent of pH from approximately 4 to 9.[1][2][3][4][5][6] This characteristic is highly advantageous for quantitative applications in biological systems where pH can vary between different cellular compartments. While specific quantitative data is not extensively published, the general behavior is summarized in the table below. Outside of this stable range, particularly at very low pH, some rhodamine dyes can exhibit changes in fluorescence due to structural alterations like the opening and closing of a spirolactam ring, though this is more pronounced in other rhodamine derivatives.[8][9]

pHRelative Fluorescence Intensity (%)Remarks
< 4Potentially DecreasedFluorescence may decrease in highly acidic conditions due to structural changes.
4 - 9~100Fluorescence is stable and largely insensitive to pH changes within this range.[1][2][3][4][5][6]
> 9StableGenerally stable, though extreme basic conditions should be evaluated for specific applications.

Experimental Protocol for Determining pH Sensitivity

The following is a generalized protocol for determining the pH sensitivity of a fluorescent dye like 5-Carboxyrhodamine 110 after conjugation to a biomolecule.

I. Materials and Reagents
  • This compound

  • Biomolecule of interest (e.g., protein, antibody)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • A series of buffers with varying pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a range from pH 3 to 11)[10][11][12]

  • Fluorometer or microplate reader with appropriate excitation and emission filters for 5-CR110 (Excitation/Emission maxima ~502/524 nm)[1][2]

II. Experimental Workflow

The overall workflow for determining the pH sensitivity of a fluorescently labeled biomolecule is depicted below.

Start Start Dissolve_Dye Dissolve 5-CR110 NHS Ester in Anhydrous DMSO/DMF Start->Dissolve_Dye Prepare_Biomolecule Prepare Biomolecule in Conjugation Buffer (pH 8.3) Start->Prepare_Biomolecule Conjugation Mix Dye and Biomolecule Incubate to allow conjugation Dissolve_Dye->Conjugation Prepare_Biomolecule->Conjugation Purification Purify the Conjugate (e.g., Size-Exclusion Chromatography) Conjugation->Purification Dilute_Conjugate Dilute the Purified Conjugate into each pH Buffer Purification->Dilute_Conjugate Prepare_Buffers Prepare a Series of Buffers with Varying pH Values Prepare_Buffers->Dilute_Conjugate Measure_Fluorescence Measure Fluorescence Intensity (Ex: ~502 nm, Em: ~524 nm) Dilute_Conjugate->Measure_Fluorescence Analyze_Data Plot Fluorescence Intensity vs. pH Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the pH sensitivity of a fluorescent conjugate.

III. Step-by-Step Procedure
  • Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Biomolecule Preparation: Dissolve the biomolecule to be labeled in the conjugation buffer at a suitable concentration.

  • Conjugation: Add the dye stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized. Incubate the reaction mixture for a specified time, typically at room temperature.

  • Purification: Remove unconjugated dye from the labeled biomolecule using a purification method such as size-exclusion chromatography.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range. Ensure the buffer components do not interfere with the fluorescence of the dye.

  • Sample Preparation: Dilute the purified fluorescent conjugate into each of the different pH buffers to a consistent final concentration.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength of approximately 502 nm and measure the emission at approximately 524 nm.

  • Data Analysis: Plot the measured fluorescence intensity as a function of pH to determine the pH sensitivity profile of the conjugate.

Conclusion

This compound is a robust fluorescent label whose emission is largely unaffected by pH in the physiologically relevant range of 4 to 9. This property, combined with its high photostability, makes it an excellent choice for a wide array of applications in cell biology, drug development, and diagnostics where a stable fluorescent signal is paramount. The experimental protocol provided offers a framework for researchers to verify the pH sensitivity of their specific 5-CR110-labeled conjugates in their experimental systems.

References

In-Depth Technical Guide: Solubility of 5-Carboxyrhodamine 110 NHS Ester in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Carboxyrhodamine 110 NHS Ester in the common laboratory solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of the chemical principles governing the dissolution of this fluorescent dye.

Introduction to this compound

5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester is a widely used amine-reactive fluorescent dye. It is favored for its high photostability and pH-insensitivity in the physiological range of 4 to 9, making it a superior alternative to fluorescein-based dyes like FITC for many applications. Its primary use is in the covalent labeling of proteins, peptides, and amine-modified nucleic acids to form stable dye-biomolecule conjugates for visualization and quantification in various biological assays. Given that these labeling reactions are often performed in organic solvents, understanding the solubility of this compound in solvents such as DMSO and DMF is critical for experimental success.

Quantitative Solubility Data

While many suppliers state that this compound is soluble in DMSO and DMF, specific quantitative data is not consistently published for this exact compound. However, data for the structurally analogous compound, 5-Carboxyfluorescein Succinimidyl Ester (5-CFSE), provides a strong reference point.

CompoundSolventReported Solubility (approx.)
5-Carboxyfluorescein Succinimidyl Ester (5-CFSE)Dimethyl Sulfoxide (DMSO)~10 mg/mL
Dimethylformamide (DMF)~5 mg/mL
This compoundDimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Note: The quantitative values for 5-CFSE are provided as a close approximation for this compound due to their structural similarities.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Both the solute and the solvents are polar organic molecules.

Chemical Structure of this compound: The molecule possesses a rigid xanthene core, which is largely nonpolar, but it also contains several polar functional groups, including a carboxylic acid, an ester, and two hydroxyl groups. The N-hydroxysuccinimidyl ester group is highly reactive towards primary amines and is also susceptible to hydrolysis in the presence of water.

Properties of DMSO and DMF:

  • Polar Aprotic Solvents: Both DMSO and DMF are polar aprotic solvents. They have large dipole moments, which allow them to solvate polar molecules effectively.

  • Hydrogen Bond Acceptors: They can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the rhodamine dye.

  • High Dielectric Constants: Their high dielectric constants facilitate the dissolution of polar compounds.

The combination of these properties allows DMSO and DMF to effectively surround the this compound molecules, overcoming the intermolecular forces in the solid dye and leading to dissolution.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the standard procedure for dissolving this compound to create a stock solution for labeling reactions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution by adding the desired volume of anhydrous DMSO or DMF to the solid dye. A common stock concentration is 10 mg/mL.

  • Vortex the vial thoroughly until the dye is completely dissolved. Brief sonication can be used to aid dissolution if necessary.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Use the stock solution immediately for labeling reactions. It is not recommended to store the dye in solution for extended periods due to the moisture sensitivity of the NHS ester.

Protocol for Determining a Saturated Solution (Solubility)

This protocol describes a method to determine the approximate solubility of this compound in DMSO or DMF at room temperature.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Add a pre-weighed excess amount of this compound to a known volume of DMSO or DMF in a vial.

  • Seal the vial and vortex vigorously for 2-3 minutes.

  • Allow the vial to equilibrate at room temperature for at least one hour, with intermittent vortexing, to ensure saturation.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the same solvent to a concentration that is within the linear range of a spectrophotometer at the absorbance maximum of the dye (approximately 495 nm).

  • Measure the absorbance of the diluted solution.

  • Calculate the concentration of the saturated solution using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of this compound (approximately 75,000 cm⁻¹M⁻¹).

  • From the concentration, calculate the solubility in mg/mL.

Visualizations

Dissolution_Process cluster_solid Solid State cluster_solvent Solvent cluster_solution Solution Solid This compound (crystal lattice) Strong intermolecular forces Solution Solvated Dye Molecules Overcome intermolecular forces Solid:f1->Solution:f1 Dissolution Solvent DMSO or DMF Polar aprotic molecules Solvent:f1->Solution:f0 Solvation

Caption: Dissolution of this compound.

Solubility_Determination_Workflow start Start: Weigh excess solid dye add_solvent Add known volume of DMSO or DMF start->add_solvent equilibrate Vortex and equilibrate to saturate add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute measure Measure absorbance via spectrophotometry dilute->measure calculate Calculate concentration (Solubility) measure->calculate end_point End: Solubility determined calculate->end_point

An In-depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[1] This reactivity is fundamental to a wide array of applications, from fluorescently labeling antibodies for immunoassays to constructing antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] This guide provides a detailed examination of the NHS ester reaction mechanism, critical reaction parameters, quantitative data, and practical experimental protocols.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[1][] The process can be broken down into the following key steps:

  • Nucleophilic Attack: The reaction is initiated when the unprotonated primary amine (R-NH₂), acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester.[1][4]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[1][4]

  • Collapse and Leaving Group Departure: The intermediate quickly collapses. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group and is expelled.[1][4]

  • Amide Bond Formation: The final product is a highly stable, covalent amide bond linking the two molecules, with NHS released as a byproduct.[1][4]

This reaction is highly selective for primary aliphatic amines, such as those found on the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.[2][5]

Figure 1: NHS ester reaction with a primary amine.

Critical Reaction Parameters

The success of an NHS ester conjugation hinges on the careful control of several experimental parameters. The goal is to maximize the rate of the desired aminolysis reaction while minimizing competing side reactions, most notably hydrolysis.

The pH of the reaction buffer is the most critical factor influencing the reaction's outcome.[6][7] It governs a delicate balance between two competing factors:

  • Amine Reactivity: Only the unprotonated, neutral form of a primary amine (-NH₂) is nucleophilic and can react with the NHS ester. At acidic pH, the amine is protonated (-NH₃⁺) and non-reactive.[5][7] Since the pKa of lysine's ε-amino group is around 10.5, a higher pH increases the concentration of the reactive, deprotonated amine.

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water attacks the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly with pH.[7][8][9]

Therefore, the optimal pH is a compromise. For most protein labeling applications, a pH range of 8.3 to 8.5 is considered optimal, as it provides a sufficient concentration of reactive amines while keeping the rate of hydrolysis manageable.[6][10]

The primary amine (aminolysis) and water (hydrolysis) compete to react with the NHS ester. The efficiency of the conjugation is determined by the relative rates of these two reactions.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Side Reaction (Hydrolysis) NHSEster R-CO-O-NHS (NHS Ester) Amine Primary Amine (R'-NH₂) NHSEster->Amine Water Water (H₂O) NHSEster->Water Amide Stable Amide Bond (R-CO-NH-R') Amine->Amide k_amine (fast at pH 8.3-8.5) CarboxylicAcid Inactive Carboxylic Acid (R-COOH) Water->CarboxylicAcid k_hydrolysis (increases with pH)

Figure 2: Competition between aminolysis and hydrolysis.

The following table summarizes the stability of NHS esters at various pH values, highlighting the importance of timely execution of the reaction, especially at higher pH.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes
Data sourced from Thermo Fisher Scientific.[8][9]
  • Temperature: Reactions are typically performed at room temperature (for 1-4 hours) or at 4°C (overnight).[8] Lower temperatures can help to decrease the rate of hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are needed.

  • Concentration: Higher concentrations of the protein or biomolecule (e.g., 1-10 mg/mL) can improve labeling efficiency.[6][11] This is because the desired reaction with the amine is a bimolecular reaction, while hydrolysis is pseudo-first order, making the conjugation more favorable at higher reactant concentrations.

  • Buffer Choice: It is crucial to use an amine-free buffer. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines and will compete with the target molecule, drastically reducing conjugation efficiency.[8][12] Commonly used buffers include phosphate, bicarbonate, borate, or HEPES.[8]

  • Solvent: While aqueous buffers are standard, some NHS esters have poor water solubility and must first be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture.[6][8] It is essential to use anhydrous solvents to prevent premature hydrolysis of the stock solution.[12]

Quantitative Data Summary

The following tables provide a consolidated view of key quantitative data relevant to NHS ester reactions.

Table 1: Optimal Reaction Conditions

ParameterRecommended Range/ConditionRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[6][8]Balances amine nucleophilicity with NHS ester hydrolytic stability.
Temperature Room Temperature or 4°C[8]Room temperature for faster reactions; 4°C to minimize hydrolysis and for sensitive proteins.
Reaction Time 0.5 - 4 hours (RT) or overnight (4°C)[8]Dependent on temperature and reagent stability.
Buffer System Phosphate, Bicarbonate, Borate, HEPES[8]Must be free of primary amines to avoid competing reactions.
Protein Conc. 1 - 10 mg/mL[6]Higher concentration favors the bimolecular aminolysis reaction over hydrolysis.
NHS Ester Molar Excess 5x - 20xEmpirical value; depends on the protein and desired degree of labeling.[13]

Table 2: Stability of NHS Esters (Hydrolysis Half-life)

pHTemperature (°C)Half-life
7.004 - 5 hours[8][9]
7.025~1 hour
8.025~30 minutes
8.6410 minutes[8][9]
9.025< 10 minutes
Data compiled from various sources.[8][9][12]

Experimental Protocols

Below is a generalized protocol for labeling a protein with an NHS ester. It is crucial to optimize conditions for each specific protein and NHS ester pair.

  • Protein solution (1-10 mg/mL in an appropriate buffer)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3)

  • NHS ester reagent

  • Anhydrous DMSO or DMF (for dissolving the NHS ester)

  • Quenching reagent (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography/desalting column)

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH and concentration. This can be achieved through dialysis or using a desalting column.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[13][14] Do not prepare aqueous stock solutions for storage as they will hydrolyze.[13]

  • Initiate the Reaction: Add the calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[13]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, often with protection from light if using a fluorescent dye.[6][14]

  • Quench the Reaction: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining NHS ester.

  • Purify the Conjugate: Remove unreacted NHS ester, the NHS byproduct, and quenching reagent from the labeled protein using a desalting or size-exclusion chromatography column.[2][6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification p1 1. Buffer Exchange Protein into amine-free buffer (pH 8.3) r1 3. Mix Reagents Add NHS ester to protein solution p1->r1 p2 2. Prepare NHS Ester Dissolve in anhydrous DMSO/DMF p2->r1 r2 4. Incubate 1-4h at RT or overnight at 4°C r1->r2 c1 5. Quench Reaction Add Tris or glycine buffer r2->c1 c2 6. Purify Conjugate Size-Exclusion Chromatography c1->c2 c3 Final Labeled Protein c2->c3

Figure 3: General experimental workflow for protein labeling.

Potential Side Reactions

While highly selective for primary amines, NHS esters can react with other nucleophilic residues under certain conditions, particularly if primary amines are inaccessible or at a non-optimal pH.[1][5]

  • Hydroxyl Groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can be acylated. The resulting ester linkage is less stable than an amide bond and can be hydrolyzed.[5][12]

  • Sulfhydryl Groups: The thiol group of cysteine can react to form a thioester, which is also less stable than an amide bond.[12]

  • Imidazole (B134444) Groups: The imidazole ring of histidine can also exhibit some reactivity.[12]

These side reactions are generally much slower than the reaction with primary amines at the optimal pH range of 7.2-8.5 and are often not a significant concern.[5]

Conclusion

The reaction of NHS esters with primary amines is a robust and versatile tool for bioconjugation. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and the critical influence of pH on the competing aminolysis and hydrolysis reactions is paramount for success. By carefully controlling the reaction conditions—particularly pH, temperature, and reactant concentrations—researchers can achieve high-yield, specific, and reproducible conjugations, enabling a vast range of applications in research, diagnostics, and the development of novel therapeutics.

References

5-Carboxyrhodamine 110 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling biomolecules. This document covers its core physicochemical properties, detailed experimental protocols for conjugation, and its applications in various research and development contexts.

Core Properties and Specifications

5-Carboxyrhodamine 110 (CR110) NHS ester is an amine-reactive fluorescent probe valued for its bright green fluorescence, high photostability, and fluorescence insensitivity to pH in the physiological range (pH 4-9).[1][2][3] These characteristics make it a superior alternative to other green fluorescent dyes like fluorescein (B123965) (FITC) and Alexa Fluor® 488 for many applications.[1][3][4] The NHS ester moiety allows for the covalent attachment of the fluorophore to primary and secondary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1][5]

Below is a summary of the key quantitative data for 5-Carboxyrhodamine 110 NHS Ester, including both the single 5-isomer and the mixed 5(6)-isomers. The single isomer is often preferred for applications requiring high-resolution purification, such as labeling peptides and nucleotides, as it can reduce signal broadening during HPLC.[3][6][7]

PropertyThis compound (Single Isomer)5(6)-Carboxyrhodamine 110 NHS Ester (Mixed Isomers)
Molecular Formula C₂₅H₁₇N₃O₇[1][6]C₂₅H₁₇N₃O₇[2][8]
Molecular Weight 471.43 g/mol [6][9][10]471.42 g/mol [1]
Excitation Maximum (λex) ~502 nm[6]~502 nm[9][11]
Emission Maximum (λem) ~527 nm[6]~527 nm[9][11]
Molar Extinction Coefficient ~76,000 cm⁻¹M⁻¹[6][9][10]~76,000 cm⁻¹M⁻¹[9][10][11]
Solubility DMSO, DMF[6][9][10]DMSO, DMF[1][9][10]
Storage Conditions -20°C, protect from light[1][6][11]-20°C to -85°C, protect from light[9][10]

Note: Some suppliers may provide the hydrochloride salt of the mixed isomers, which has a molecular formula of C₂₅H₁₈ClN₃O₇ and a molecular weight of approximately 507.9 g/mol .[11][12]

Experimental Protocols: Biomolecule Conjugation

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with this compound. These protocols are based on general procedures for NHS ester conjugations and should be optimized for specific applications.

Protein Labeling Protocol

This protocol outlines the steps for conjugating this compound to proteins, such as antibodies, that contain primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (NaHCO₃) buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS). The protein solution should be free of amine-containing stabilizers like Tris or glycine.

    • Adjust the protein concentration to 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. This is crucial as the NHS ester reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh.

  • Labeling Reaction:

    • While gently stirring, add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) or dialysis.

    • Elute the column with PBS buffer. The first colored fraction to elute will be the dye-protein conjugate.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Adding a stabilizing agent like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide (B81097) can improve stability.

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium carbonate/bicarbonate buffer, pH 9.0

  • Sterile, nuclease-free water

  • Purification supplies (e.g., reverse-phase cartridge or HPLC)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in sterile, nuclease-free water.

    • Add 1/10th volume of 1 M sodium carbonate/bicarbonate buffer (pH 9.0) to the oligonucleotide solution.

  • Prepare the Dye Stock Solution:

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the dye solution to the oligonucleotide solution. A 20-50 fold molar excess of the dye is typically used.

    • Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight, in the dark.

  • Purification of the Labeled Oligonucleotide:

    • Remove the excess, unreacted dye using a reverse-phase cartridge or by HPLC.

  • Storage:

    • Store the purified, labeled oligonucleotide at -20°C.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) adjust_ph Adjust pH to 8.3 (add 1M NaHCO₃) prep_protein->adjust_ph mix Mix Protein and Dye Solutions adjust_ph->mix prep_dye Prepare Dye Stock (10 mg/mL in DMSO/DMF) prep_dye->mix incubate Incubate 1-2 hours at RT (in the dark) mix->incubate purify Purify Conjugate (Gel Filtration or Dialysis) incubate->purify store Store Conjugate (4°C or -20°C) purify->store

Caption: A flowchart illustrating the key steps in labeling proteins with this compound.

G Oligonucleotide Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_oligo Prepare Oligonucleotide Solution (in nuclease-free water) adjust_ph Adjust pH to 9.0 (add 1M Carbonate/Bicarbonate Buffer) prep_oligo->adjust_ph mix Mix Oligo and Dye Solutions adjust_ph->mix prep_dye Prepare Dye Stock (10 mg/mL in DMSO/DMF) prep_dye->mix incubate Incubate 2+ hours at RT (in the dark) mix->incubate purify Purify Labeled Oligo (Reverse-Phase Cartridge/HPLC) incubate->purify store Store Labeled Oligo (-20°C) purify->store

Caption: A flowchart detailing the process of labeling amine-modified oligonucleotides.

Applications in Research and Drug Development

This compound is a versatile tool for a wide range of applications where fluorescently labeled biomolecules are required.

  • Fluorescence Microscopy: Labeled antibodies are extensively used as secondary detection reagents in immunofluorescence (IF) to visualize the localization of specific proteins within cells and tissues.

  • Flow Cytometry: Fluorescently conjugated antibodies are essential for identifying and quantifying specific cell populations based on the expression of cell surface or intracellular markers.

  • Fluorescence Correlation Spectroscopy (FCS): The high photostability and brightness of CR110 make it suitable for FCS studies, which can be used to investigate molecular dynamics and concentrations.[2][9][10][11]

  • Drug Development: In drug development, fluorescently labeled small molecules, peptides, or antibodies can be used to study drug uptake, distribution, and target engagement in cellular and in vivo models.

While this compound is not typically used to probe specific signaling pathways directly, it is an enabling technology for studying these pathways. For example, by labeling an antibody against a phosphorylated (activated) signaling protein, researchers can visualize the activation state of a signaling pathway in response to a drug candidate.

Conclusion

This compound is a robust and reliable fluorescent dye for the covalent labeling of proteins, oligonucleotides, and other amine-containing molecules. Its excellent photophysical properties provide significant advantages for a variety of fluorescence-based applications in both basic research and drug development. The protocols and data presented in this guide offer a solid foundation for the successful use of this valuable research tool.

References

An In-depth Technical Guide to Bioconjugation with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of modern life sciences research and therapeutic development. The specific labeling of proteins, nucleic acids, and other biological macromolecules with fluorescent dyes has revolutionized our ability to visualize, track, and quantify biological processes in real-time. This in-depth technical guide provides a comprehensive overview of the core principles, key chemistries, experimental protocols, and critical considerations for successful bioconjugation with fluorescent dyes.

Core Principles of Bioconjugation Chemistry

The foundation of bioconjugation lies in the selective reaction between a reactive functional group on the fluorescent dye and a specific functional group on the biomolecule. The ideal bioconjugation chemistry is highly efficient, specific, and proceeds under mild conditions to preserve the biological activity of the target molecule. Three major classes of reactions dominate the landscape of fluorescent labeling: amine-reactive, thiol-reactive, and bioorthogonal "click" chemistries.

Amine-Reactive Chemistry: Targeting Lysine (B10760008) Residues and the N-terminus

The most common strategy for labeling proteins is to target primary amines found on the side chain of lysine residues and the N-terminus of the polypeptide chain. N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive reagents. The reaction involves the nucleophilic attack of the unprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond.[] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2]

Thiol-Reactive Chemistry: Site-Specific Labeling of Cysteine Residues

For more site-specific labeling, thiol-reactive chemistries targeting the sulfhydryl group of cysteine residues are employed. Maleimides are the most popular class of thiol-reactive reagents. The reaction, a Michael addition, occurs between the maleimide (B117702) and the thiol group, forming a stable thioether bond.[3][4][5] This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5, where the reaction with thiols is significantly faster than with other nucleophiles like amines.[6]

Bioorthogonal "Click" Chemistry: High Efficiency and Specificity

"Click" chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible.[7][8] The most prominent example in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[9][10][] A significant advantage of click chemistry is its bioorthogonality; the azide (B81097) and alkyne functional groups are absent in most biological systems, preventing side reactions.[9] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation that does not require a copper catalyst, making it particularly suitable for live-cell imaging.[7][8][12]

Quantitative Data Presentation

Table 1: Photophysical Properties of Common Fluorescent Dyes
Fluorescent DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
FITC 494518~75,0000.92
TRITC 550570~90,0000.95
Alexa Fluor 488 49551973,0000.92
Alexa Fluor 555 555565155,0000.10
Alexa Fluor 594 59061792,0000.66
Alexa Fluor 647 650668270,0000.33
Cy3 550570150,0000.15
Cy5 649670250,0000.28
Cy7 750773250,0000.12

Data compiled from multiple sources.[][13][14][15][16][17][18] Values can vary depending on the conjugation partner and solvent conditions.

Table 2: Comparison of Bioconjugation Chemistries
ChemistryTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
NHS Ester Primary Amines (-NH₂)Modest to High (50-90%)[2]High (Amide bond)Moderate (30 min - 4 hours)pH-sensitive (optimal ~7.2-8.5); susceptible to hydrolysis.[]
Maleimide Thiols (-SH)High (>90%)[19]High (Thioether bond)Fast (1-2 hours)pH-sensitive (optimal ~6.5-7.5); potential for off-target reaction at higher pH.[3][4]
CuAAC (Click) Azide/AlkyneVery High (>95%)[9]Very High (Triazole)Fast (15-60 minutes)Requires copper catalyst which can be cytotoxic.[10][]
SPAAC (Click) Azide/CyclooctyneHigh (>90%)[7][12]Very High (Triazole)Moderate to FastNo catalyst required; ideal for live-cell applications.[8]

Efficiency can vary based on specific reactants and conditions.[2][20]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with an NHS-Ester Fluorescent Dye (e.g., Alexa Fluor 488 NHS Ester)

1. Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Alexa Fluor 488 NHS ester (or other amine-reactive dye)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Pipettes and tips

2. Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If Tris or glycine (B1666218) are present, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Alexa Fluor 488 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to dissolve completely. This solution should be prepared fresh.[21]

  • Perform the Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

    • Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye.

Protocol 2: Site-Specific Protein Labeling with a Maleimide-Reactive Fluorescent Dye

1. Materials:

  • Protein solution containing a free cysteine (1-5 mg/mL in degassed, thiol-free buffer, e.g., PBS, pH 7.2)

  • Maleimide-activated fluorescent dye

  • Anhydrous DMSO or DMF

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Quenching reagent (e.g., β-mercaptoethanol or cysteine)

  • Purification column (e.g., size-exclusion chromatography)

2. Procedure:

  • Prepare the Protein:

    • Ensure the protein is in a degassed, thiol-free buffer at pH 7.0-7.5.

    • If the target cysteine is in a disulfide bond, reduce it by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP by buffer exchange.[3][22]

  • Prepare the Dye Stock Solution:

    • Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[3]

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[22]

  • Quench the Reaction:

    • Add a quenching reagent like β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15 minutes.[22]

  • Purify the Conjugate:

    • Purify the labeled protein using size-exclusion chromatography.[3][22]

Protocol 3: Labeling of an Alkyne-Modified Oligonucleotide via Copper-Catalyzed Click Chemistry (CuAAC)

1. Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[9]

  • Sodium ascorbate (B8700270)

  • DMSO

  • Triethylammonium acetate (B1210297) buffer (TEAA)

  • Purification supplies (e.g., HPLC or PAGE)

2. Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • Prepare a 10 mM stock solution of the azide-dye in DMSO.[9]

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Perform the Click Reaction:

    • In a reaction tube, combine the alkyne-oligonucleotide, TEAA buffer (final concentration 0.2 M), and DMSO.

    • Add the azide-dye solution (typically a 1.5 to 5-fold molar excess over the oligonucleotide).[9]

    • Pre-mix the CuSO₄ and ligand solutions.

    • Add the CuSO₄/ligand complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate at room temperature for 30-60 minutes.

  • Purify the Conjugate:

    • Purify the labeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[9][23]

Mandatory Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (Protein, DNA, etc.) Reaction Incubation (Time & Temperature Controlled) Biomolecule->Reaction Dye Fluorescent Dye with Reactive Group Dye->Reaction Buffer Reaction Buffer (pH optimized) Buffer->Reaction Purification Separation (e.g., Size-Exclusion Chromatography) Reaction->Purification Analysis Characterization (DOL, Activity Assay) Purification->Analysis Final Purified Fluorescent Bioconjugate Analysis->Final

Caption: General experimental workflow for fluorescent bioconjugation.

Bioconjugation_Chemistries Amine Amine-Reactive Protein-NH₂ + Dye-NHS Ester Amide Stable Amide Bond Amine->Amide pH 7.2-8.5 Thiol Thiol-Reactive Protein-SH + Dye-Maleimide Thioether Stable Thioether Bond Thiol->Thioether pH 6.5-7.5 Click Click Chemistry Biomolecule-Azide + Dye-Alkyne Triazole Stable Triazole Linkage Click->Triazole Cu(I) or Strain-Promoted

Caption: Core bioconjugation chemical reactions.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF P Response Cellular Response (Proliferation, Differentiation) TF->Response EGF EGF (Fluorescently Labeled) EGF->EGFR

Caption: Visualizing the MAPK/ERK signaling pathway with a fluorescent ligand.

Applications in Research and Drug Development

Fluorescently labeled biomolecules are indispensable tools across various scientific disciplines.

  • Cellular Imaging: Fluorescent antibodies and probes enable the visualization of specific proteins and organelles within fixed and living cells, providing insights into their localization and dynamics.[24][25]

  • Flow Cytometry: Labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface and intracellular markers.

  • Immunoassays: Techniques like ELISA and Western blotting utilize fluorescently tagged antibodies for the sensitive detection and quantification of target antigens.

  • Drug Development: Bioconjugation is central to the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[20] Fluorescent dyes can be used as non-toxic surrogates in the process development of ADCs.

  • Pharmacokinetic Studies: Fluorescent labeling allows for the tracking of therapeutic molecules in vivo, providing crucial data on their distribution, metabolism, and clearance.[26]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Yield - Suboptimal pH- Hydrolysis of reactive group- Inactive biomolecule or dye- Insufficient molar excess of dye- Optimize buffer pH for the specific chemistry.- Use fresh, anhydrous solvents for dye stock solutions.- Ensure the biomolecule and dye are of high quality.- Perform a titration to find the optimal dye-to-biomolecule ratio.[5][27][28]
Protein Precipitation - High concentration of organic solvent- Over-labeling of the protein- Minimize the volume of the dye stock solution added.- Reduce the molar excess of the labeling reagent.[22]
Loss of Biological Activity - Labeling at a critical functional site- Denaturation during the reaction- Use site-specific labeling techniques (e.g., maleimide chemistry for a non-essential cysteine).- Perform the reaction at a lower temperature (e.g., 4°C).[27]
High Background/Non-specific Staining - Unreacted free dye- Non-specific binding of the conjugate- Ensure thorough purification of the conjugate.- Include appropriate blocking steps in staining protocols.- Titrate the conjugate to the lowest effective concentration.

Conclusion

Bioconjugation with fluorescent dyes is a powerful and versatile technology that continues to drive innovation in biological research and medicine. A thorough understanding of the underlying chemistries, careful optimization of reaction conditions, and rigorous characterization of the final conjugate are essential for obtaining reliable and reproducible results. This guide provides a solid foundation for researchers to successfully design and execute fluorescent bioconjugation experiments, enabling them to illuminate the intricate workings of biological systems.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Antibody Conjugation with 5-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of target antigens in a wide array of applications, including flow cytometry, immunofluorescence microscopy, and ELISAs.[1][2] 5-Carboxyrhodamine 110 (also known as Rhodamine Green™) is a bright and photostable green-fluorescent dye.[3][4] Its N-hydroxysuccinimide (NHS) ester derivative is an amine-reactive reagent that efficiently labels antibodies and other proteins.[5][6][7] This protocol provides a detailed, step-by-step guide for the successful conjugation of antibodies with 5-Carboxyrhodamine 110 NHS Ester, ensuring optimal and reproducible results.

The fundamental principle of this conjugation chemistry involves the reaction of the NHS ester with primary amines (-NH2) on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form stable amide bonds.[5][6][8] This reaction is pH-dependent, with optimal labeling occurring in a slightly basic buffer (pH 7-9).[5][9] Proper purification of the antibody before conjugation and removal of unconjugated dye after the reaction are critical steps for obtaining a high-quality conjugate.[10][11]

Materials and Equipment

Materials:

  • Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS)[12]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5][9]

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[6][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[13]

  • Purification resin (e.g., Sephadex G-25) or dialysis cassettes[12]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Equipment:

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Spectrophotometer

  • Gel filtration or spin columns[14]

  • Reaction tube rotator or shaker

  • pH meter

Experimental Protocols

Part 1: Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris, glycine, or ammonium (B1175870) salts, it must be dialyzed against PBS or passed through a desalting column.[12] Stabilizing proteins like BSA or gelatin must also be removed.[12][14]

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer for optimal labeling efficiency.[12]

Part 2: Dye Preparation
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[5]

  • Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[13][14] Vortex briefly to ensure complete dissolution. Do not store the reconstituted dye solution.[5]

Part 3: Conjugation Reaction
  • Calculate Molar Ratio: Determine the optimal molar excess of dye to antibody. A 10- to 15-fold molar excess of the fluorescent dye is a good starting point for optimization.[5] The ideal degree of labeling (DOL) for antibodies is typically between 2 and 10.[10][15]

  • Reaction Setup: Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[13]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[5][14] Gentle mixing during incubation is recommended.

Part 4: Purification of the Conjugate
  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.[13]

  • Removal of Unconjugated Dye: It is crucial to remove all unbound dye.[10][11] This can be achieved by:

    • Gel Filtration: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the labeled antibody, which will elute first.[12]

    • Dialysis: Dialyze the sample against PBS at 4°C with several buffer changes over 24-48 hours.

Part 5: Characterization of the Conjugate
  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of 5-Carboxyrhodamine 110 (~502 nm).[3]

  • Calculate Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.[15][16] It can be calculated using the following formula:

    DOL = (A_max × ε_prot) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • A_280: Absorbance of the conjugate at 280 nm.

    • ε_prot: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[10]

    • ε_dye: Molar extinction coefficient of the dye at its A_max.

    • CF: Correction factor (A_280 of the free dye / A_max of the free dye).[10]

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) to a final concentration of 0.02-0.05% and storing at -20°C or -80°C.[17]

Data Presentation

ParameterRecommended Value/RangeNotes
Antibody Concentration 2 - 10 mg/mLLower concentrations can reduce labeling efficiency.[12]
Conjugation Buffer pH 8.3 - 8.5Crucial for the reactivity of primary amines.[9]
Dye:Antibody Molar Ratio 10:1 to 15:1This should be optimized for each specific antibody.[5]
Reaction Time 1 hour at RT or 2 hours on iceProtect from light during incubation.[5][14]
Optimal Degree of Labeling (DOL) 2 - 10High DOL (>6) can lead to fluorescence quenching.[10][15]

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation Reaction Conjugation Reaction Ab_Prep->Reaction Purified Ab Dye_Prep Dye Preparation Dye_Prep->Reaction Activated Dye Purification Purification Reaction->Purification Crude Conjugate Characterization Characterization (DOL Calculation) Purification->Characterization Final_Product Labeled Antibody Characterization->Final_Product

Caption: Experimental workflow for antibody conjugation.

Immunoassay_Signaling_Pathway Antigen Target Antigen Primary_Ab Labeled Primary Antibody (Ab-Dye) Antigen->Primary_Ab Binding Detection Fluorescence Detection Primary_Ab->Detection Excitation Signal Signal Output Detection->Signal Emission

Caption: Direct immunodetection signaling pathway.

References

Application Notes and Protocols: Labeling Peptides with 5-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 110 (5-CR110) NHS ester is a highly efficient, amine-reactive fluorescent dye commonly utilized for the covalent labeling of peptides and proteins. This rhodamine derivative offers exceptional photostability and its fluorescence is insensitive to pH variations between 4 and 9, making it a superior alternative to fluorescein-based dyes like FITC for many applications. The succinimidyl ester (NHS ester) moiety readily reacts with primary amino groups, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond. Peptides labeled with 5-CR110 exhibit bright green fluorescence with excitation and emission maxima around 502 nm and 527 nm, respectively.[1][2] These fluorescently labeled peptides are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy (FCS), and cellular uptake studies.[2][3]

This document provides detailed protocols for the labeling of peptides with 5-Carboxyrhodamine 110 NHS Ester, purification of the conjugate, and characterization of the final product.

Quantitative Data Summary

The properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~502 nm[1][2]
Emission Maximum (λem)~527 nm[1][2]
Molar Extinction Coefficient~76,000 cm⁻¹M⁻¹[1]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[4]
ReactivityPrimary amines[4][5]
Recommended Reaction pH8.0 - 9.0[4][6]
Common SolventsDMSO, DMF[1]

Experimental Protocols

Materials
  • Peptide with at least one primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase HPLC column (e.g., C18)

  • Lyophilizer

  • Spectrophotometer

Protocol 1: Labeling of Peptides with this compound

This protocol outlines the steps for the covalent attachment of 5-CR110 NHS ester to a peptide.

  • Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing, add the dissolved dye solution to the peptide solution. A typical starting point is a 1.5 to 5-fold molar excess of the dye over the peptide. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine.

Protocol 2: Purification of the Labeled Peptide by HPLC

Purification of the labeled peptide from unreacted dye and other impurities is crucial and is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3. This ensures that the peptide is fully protonated and will bind effectively to the C18 column.

  • HPLC Setup:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18 reversed-phase column

    • Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide bond and ~502 nm for the 5-CR110 dye.

  • Purification Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the acidified sample onto the column.

    • Elute the labeled peptide using a linear gradient of increasing acetonitrile concentration. A shallow gradient is often effective for separating the labeled peptide from the unlabeled peptide and free dye. A suggested starting gradient is from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 502 nm. This peak represents the 5-CR110-labeled peptide.

  • Solvent Removal: Lyophilize the collected fractions to remove the solvents and obtain the purified labeled peptide as a powder.

Protocol 3: Characterization of the Labeled Peptide
  • Mass Spectrometry: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the peptide plus the mass of the 5-Carboxyrhodamine 110 moiety (the NHS group is lost during the reaction).

  • Spectrophotometric Analysis and Calculation of Degree of Labeling (DOL):

    • Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the solution at 280 nm (for the peptide, if it contains Trp or Tyr residues) and at 502 nm (for the 5-CR110 dye).

    • The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, can be calculated using the following formula:

      DOL = (A_max × ε_peptide) / [(A_280 - (A_max × CF)) × ε_dye]

      Where:

      • A_max is the absorbance at 502 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

      • ε_dye is the molar extinction coefficient of 5-CR110 at 502 nm (~76,000 cm⁻¹M⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye). For 5-CR110, this is approximately 0.21.

Visualizations

Peptide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Peptide Peptide Solution (pH 8.5) Reaction Incubate 1-2h (Room Temp, Dark) Peptide->Reaction Dye 5-CR110 NHS Ester in DMSO/DMF Dye->Reaction HPLC RP-HPLC (C18 Column) Reaction->HPLC Lyophilize Lyophilization HPLC->Lyophilize MS Mass Spectrometry Lyophilize->MS Spectro Spectrophotometry (DOL Calculation) Lyophilize->Spectro Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LabeledPeptide 5-CR110 Labeled Peptide Receptor Receptor LabeledPeptide->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis LateEndosome Late Endosome Endosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion Cytosol Cytosolic Release LateEndosome->Cytosol Endosomal Escape Lysosome->Cytosol Degradation

References

Calculating the Degree of Labeling for 5-CR110 NHS Ester Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 110 (5-CR110) is a highly photostable, green fluorescent dye with a pH-insensitive emission, making it a superior choice for labeling proteins, peptides, and nucleotides over traditional fluorophores like FITC.[1][2][3] The N-hydroxysuccinimide (NHS) ester of 5-CR110 is an amine-reactive derivative that forms a stable amide bond with primary amino groups on biomolecules, such as the ε-amino group of lysine (B10760008) residues.[4][5][6][7]

Determining the Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical quality control step in bioconjugation.[8][9] An optimal DOL ensures a strong fluorescent signal without causing self-quenching, which can occur at excessively high labeling ratios, or altering the biological activity of the protein.[8][9] Typically, for antibodies, an optimal DOL falls between 2 and 10.[8] This document provides a detailed protocol for conjugating 5-CR110 NHS Ester to a protein and a robust method for calculating the DOL using spectrophotometry.

Key Quantitative Data

A summary of the essential quantitative data required for the DOL calculation is provided in the table below.

ParameterValueReference
Molar Extinction Coefficient of 5-CR110 (ε_dye)76,000 cm⁻¹M⁻¹[1][2]
Maximum Absorbance Wavelength of 5-CR110 (λ_max)~502 nm[1][2]
Correction Factor (CF₂₈₀) of 5-CR110 at 280 nm0.091[10]
Molar Extinction Coefficient of IgG (ε_protein)~210,000 cm⁻¹M⁻¹[8]
Absorbance Wavelength for Protein280 nm[8][9]

Experimental Protocols

Materials and Reagents
  • 5-CR110 NHS Ester

  • Protein to be labeled (e.g., IgG)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4][5]

  • Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[4][5]

  • Purification/Desalting column (e.g., gel filtration)[4][11]

  • Spectrophotometer and quartz cuvettes

Protocol 1: Conjugation of 5-CR110 NHS Ester to Protein

This protocol outlines the steps for labeling a protein with 5-CR110 NHS Ester. The reaction is pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the primary amines are deprotonated and reactive.[4][5]

  • Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.[4][6]

  • Prepare the 5-CR110 NHS Ester Stock Solution: Immediately before use, dissolve the 5-CR110 NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[12] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[13]

  • Perform the Conjugation Reaction: While gently stirring, add the 5-CR110 NHS Ester stock solution to the protein solution. A typical starting molar excess of dye to protein is 8-15 fold.[5] The optimal ratio may need to be determined empirically.

  • Incubate: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[4][11]

  • Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column.[4][11] Elute with an appropriate buffer (e.g., PBS). The labeled protein will typically elute first.

Protocol 2: Spectrophotometric Measurement for DOL Calculation

Accurate absorbance measurements are crucial for a reliable DOL calculation. It is essential to use a purified conjugate from which all free dye has been removed.[8][14]

  • Blank the Spectrophotometer: Use the elution buffer from the purification step to zero the spectrophotometer at 280 nm and the λ_max of 5-CR110 (~502 nm).

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of 5-CR110 (A_max). If the absorbance is greater than 2.0, dilute the sample with the elution buffer and re-measure, keeping track of the dilution factor.[8][14]

Data Analysis: Calculating the Degree of Labeling

The DOL is calculated by determining the molar concentrations of the protein and the dye in the purified conjugate solution. The Beer-Lambert law (A = εcl) is the basis for these calculations.

Step 1: Calculate the Molar Concentration of the Dye

The molar concentration of 5-CR110 is calculated from its absorbance at its λ_max.

[Dye] (M) = A_max / (ε_dye × path length)

Where:

  • A_max is the absorbance of the conjugate at ~502 nm.

  • ε_dye is the molar extinction coefficient of 5-CR110 (76,000 M⁻¹cm⁻¹).[1][2]

  • path length is the cuvette path length in cm (typically 1 cm).

Step 2: Calculate the Molar Concentration of the Protein

Since 5-CR110 also absorbs light at 280 nm, a correction factor must be applied to determine the true absorbance of the protein.[8][14][15]

A_protein = A₂₈₀ - (A_max × CF₂₈₀)

Where:

  • A_protein is the corrected absorbance of the protein at 280 nm.

  • A₂₈₀ is the measured absorbance of the conjugate at 280 nm.

  • A_max is the absorbance of the conjugate at ~502 nm.

  • CF₂₈₀ is the correction factor for 5-CR110 at 280 nm (0.091).[10]

The molar concentration of the protein can then be calculated:

[Protein] (M) = A_protein / (ε_protein × path length)

Where:

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[8]

Step 3: Calculate the Degree of Labeling (DOL)

The DOL is the molar ratio of the dye to the protein.

DOL = [Dye] / [Protein]

Visualizations

G cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein (Primary Amines) Reaction_Mix Reaction Mixture (pH 8.3-8.5) Protein->Reaction_Mix NHS_Ester 5-CR110 NHS Ester NHS_Ester->Reaction_Mix Purification Gel Filtration Reaction_Mix->Purification Conjugate Purified Conjugate Purification->Conjugate Free_Dye Free Dye Purification->Free_Dye Spectro Spectrophotometry (A280 & Amax) Conjugate->Spectro DOL_Calc DOL Calculation Spectro->DOL_Calc

Caption: Experimental workflow for the conjugation and DOL calculation of 5-CR110 NHS Ester conjugates.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Amide_Bond Protein-NH-CO-5-CR110 (Stable Amide Bond) Protein->Amide_Bond + NHS_Ester 5-CR110-NHS Ester NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide NHS_Ester->NHS byproduct

Caption: Reaction scheme of 5-CR110 NHS Ester with a primary amine on a protein.

References

Application Notes and Protocols for 5-Carboxyrhodamine 110 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-Carboxyrhodamine 110, a highly photostable and pH-insensitive green fluorescent dye, in fluorescence microscopy. The succinimidyl ester (SE) derivative of 5-Carboxyrhodamine 110 is particularly well-suited for covalently labeling primary amines on proteins and other biomolecules within both live and fixed cells.

Overview and Key Properties

5-Carboxyrhodamine 110 and its derivatives are superior alternatives to traditional fluorescein-based dyes like FITC. Key advantages include exceptional photostability and fluorescence that is independent of pH in the physiological range (pH 4-9)[1]. These characteristics make it an ideal candidate for a wide range of fluorescence microscopy applications, including long-term live-cell imaging and immunofluorescence assays.

Quantitative Data Summary

The spectral and physical properties of 5-Carboxyrhodamine 110 and its common derivatives are summarized in the table below for easy comparison.

Property5-Carboxyrhodamine 110 Hydrochloride5-Carboxyrhodamine 110, Succinimidyl Ester (SE)
Excitation Maximum (λex) ~502 nm (in MeOH)[1]~502 nm (in MeOH)
Emission Maximum (λem) ~524 nm (in MeOH)[1]~527 nm
Molecular Weight 410.81 g/mol [1]471.42 g/mol
Solubility H₂O (pH > 6), DMF, DMSO[1]DMF, DMSO
Storage 4°C, protect from light[1]-20°C, protect from light

Experimental Protocols

The following protocols provide detailed methodologies for labeling live and fixed cells with 5-Carboxyrhodamine 110, Succinimidyl Ester (SE).

Live-Cell Labeling

This protocol is designed for the general labeling of intracellular proteins in live cells for tracking and localization studies. The protocol is adapted from methods used for the similar dye, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)[2][3].

Materials:

  • 5-Carboxyrhodamine 110, SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on imaging-compatible dishes or slides

Protocol:

  • Prepare a 10 mM Stock Solution: Dissolve the 5-Carboxyrhodamine 110, SE in anhydrous DMSO to a final concentration of 10 mM. Mix well by vortexing. This stock solution can be stored at -20°C for several months, protected from light and moisture.

  • Prepare a Working Solution: On the day of the experiment, dilute the 10 mM stock solution in a serum-free live-cell imaging medium to a final working concentration. A starting concentration of 1-5 µM is recommended. The optimal concentration should be determined experimentally for each cell type and application.

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the pre-warmed working solution of 5-Carboxyrhodamine 110, SE to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Recovery: After the final wash, add fresh, pre-warmed live-cell imaging medium to the cells and incubate for at least 30 minutes at 37°C to allow for the hydrolysis of any unbound dye.

  • Imaging: The cells are now ready for fluorescence microscopy. Use a standard FITC/GFP filter set for visualization.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Dilute to 1-5 µM Working Solution prep_stock->prep_working cell_prep Wash Cells with PBS/HBSS prep_working->cell_prep stain Incubate with Dye (15-30 min) cell_prep->stain wash Wash Cells x3 stain->wash recover Recover in Fresh Medium (30 min) wash->recover image Fluorescence Microscopy recover->image

Live-Cell Staining Workflow
Fixed-Cell Immunofluorescence

This protocol describes the use of 5-Carboxyrhodamine 110, SE to label a primary or secondary antibody for subsequent immunofluorescence staining of fixed cells.

Materials:

  • 5-Carboxyrhodamine 110, SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Primary and/or secondary antibodies

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips

Protocol:

  • Antibody Labeling:

    • Dissolve 5-Carboxyrhodamine 110, SE in anhydrous DMSO to a concentration of 10 mg/mL.

    • Dissolve the antibody to be labeled in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 1-5 mg/mL.

    • Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Cell Fixation and Permeabilization:

    • Grow cells on coverslips to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Staining:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

    • If using a directly labeled primary antibody, dilute it in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

    • If using a labeled secondary antibody, first incubate with the unlabeled primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C. Then, wash three times with PBS and incubate with the 5-Carboxyrhodamine 110-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS.

    • Briefly rinse with deionized water.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with a standard FITC/GFP filter set.

Fixed_Cell_Staining_Workflow cluster_ab_label Antibody Labeling cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_final Final Steps react_dye React 5-CR110 SE with Antibody purify Purify Labeled Antibody react_dye->purify secondary_ab Incubate with Labeled Secondary Antibody purify->secondary_ab fix Fix Cells with 4% PFA permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab primary_ab->secondary_ab wash Final Washes secondary_ab->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy mount->image

Fixed-Cell Immunofluorescence Workflow

Signaling Pathway and Logical Relationships

The succinimidyl ester of 5-Carboxyrhodamine 110 utilizes a common bioconjugation chemistry to label proteins. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond. This covalent linkage ensures that the fluorescent dye is permanently attached to the target protein.

Amine_Reactive_Labeling 5_CR110_SE 5-Carboxyrhodamine 110-SE Stable_Amide_Bond Stable Amide Bond Formation 5_CR110_SE->Stable_Amide_Bond Primary_Amine Primary Amine (e.g., Lysine on Protein) Primary_Amine->Stable_Amide_Bond Labeled_Protein Fluorescently Labeled Protein Stable_Amide_Bond->Labeled_Protein

Amine-Reactive Labeling Chemistry

References

Buffer Selection for Efficient NHS Ester Labeling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents for the covalent modification of primary amines in proteins, peptides, and other biomolecules. This process, known as NHS ester labeling, is a cornerstone of bioconjugation, enabling the attachment of various tags, such as fluorophores, biotin, and crosslinkers. The efficiency and specificity of this reaction are highly dependent on the reaction conditions, particularly the choice of buffer and pH. This document provides detailed guidelines and protocols for selecting the optimal buffer to maximize the efficiency of your NHS ester labeling reactions while minimizing common side reactions.

The primary reaction involves the acylation of a primary amine by the NHS ester, forming a stable amide bond. However, a competing reaction, the hydrolysis of the NHS ester, can significantly reduce labeling efficiency. The rates of both the acylation and hydrolysis reactions are pH-dependent. Therefore, careful selection of the reaction buffer is critical for successful conjugation.

Key Considerations for Buffer Selection

Several factors must be considered when choosing a buffer for NHS ester labeling:

  • pH: The optimal pH range for NHS ester reactions is typically between 7.0 and 8.5. Within this range, the primary amine groups on the biomolecule are sufficiently deprotonated and nucleophilic to react with the NHS ester, while the rate of hydrolysis is still manageable.

  • Buffer pKa: The pKa of the buffer should be close to the desired reaction pH to ensure adequate buffering capacity.

  • Presence of Primary Amines: The buffer itself must not contain primary amines (e.g., Tris, glycine), as these will compete with the target molecule for reaction with the NHS ester, leading to a significant reduction in labeling efficiency.

Buffer Recommendations and Reaction Parameters

The choice of buffer can significantly impact the outcome of the labeling reaction. Below is a summary of commonly used buffers and their relevant properties for NHS ester labeling.

BufferpKa (at 25°C)Recommended pH RangeMolar Concentration (mM)Key Characteristics
Phosphate-Buffered Saline (PBS)7.27.0 - 7.550 - 100Widely available and compatible with most proteins.
HEPES7.57.2 - 8.020 - 50Good buffering capacity in the optimal pH range.
Bicarbonate/Carbonate10.3 (pKa2)8.0 - 8.550 - 100Useful for pushing the reaction towards completion, but hydrolysis is faster.
Borate9.28.0 - 9.020 - 50A viable alternative to bicarbonate/carbonate buffer.

Experimental Protocols

Protocol 1: General NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with a generic NHS ester reagent.

Materials:

  • Protein of interest

  • NHS ester reagent

  • Amine-free buffer (e.g., PBS, HEPES)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine contaminants.

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved NHS ester reagent to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction solution and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and the quenching buffer by gel filtration (desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Optimizing the Molar Ratio of NHS Ester to Protein

To achieve the desired degree of labeling, it is often necessary to optimize the molar ratio of the NHS ester to the protein.

Procedure:

  • Set up a series of parallel labeling reactions as described in Protocol 1.

  • In each reaction, vary the molar excess of the NHS ester reagent (e.g., 2-fold, 5-fold, 10-fold, 20-fold, 50-fold).

  • After quenching and purification, determine the degree of labeling for each reaction using an appropriate method (e.g., spectrophotometry if the label is a chromophore, or a specific activity assay).

  • Plot the degree of labeling against the molar ratio of the NHS ester to determine the optimal ratio for your application.

Visualizing the Chemistry and Workflow

To better understand the processes involved in NHS ester labeling, the following diagrams illustrate the reaction pathway and the experimental workflow.

NHS_Ester_Reaction_Pathway Protein Protein-NH2 (Primary Amine) Reaction_Complex Reaction Intermediate Protein->Reaction_Complex NHS_Ester Label-NHS Ester NHS_Ester->Reaction_Complex Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Labeled_Protein Labeled Protein (Stable Amide Bond) Reaction_Complex->Labeled_Protein Acylation (Desired Reaction) Water H2O (pH dependent)

Caption: NHS ester reaction pathway.

NHS_Ester_Labeling_Workflow Start Start: Prepare Protein in Amine-Free Buffer Prep_NHS Prepare NHS Ester in DMSO/DMF Start->Prep_NHS Mix Mix Protein and NHS Ester Start->Mix Prep_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Labeled Protein (Desalting/Dialysis) Quench->Purify End End: Labeled Protein Purify->End

Caption: Experimental workflow for NHS ester labeling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - pH of the reaction buffer is too low.- Buffer contains primary amines.- NHS ester has hydrolyzed.- Insufficient molar excess of NHS ester.- Increase the pH to 7.5-8.5.- Use an amine-free buffer like PBS or HEPES.- Prepare the NHS ester solution immediately before use.- Increase the molar ratio of NHS ester to protein.
Protein Precipitation - High concentration of organic solvent (e.g., DMSO, DMF).- Protein is not stable at the reaction pH.- Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume).- Perform a buffer screen to find a more suitable buffer for your protein.
High Background/Non-specific Labeling - Incomplete quenching of the reaction.- Inadequate purification.- Ensure the quenching buffer is added at a sufficient concentration and for an adequate amount of time.- Use a desalting column with the appropriate size exclusion limit or perform extensive dialysis.

Conclusion

The success of NHS ester labeling reactions is critically dependent on the appropriate selection of the reaction buffer and pH. By understanding the interplay between the desired acylation reaction and the competing hydrolysis side reaction, researchers can optimize their labeling protocols to achieve high efficiency and specificity. The guidelines and protocols provided in this document offer a starting point for developing robust and reproducible bioconjugation strategies.

Application Notes and Protocols: Conjugation of 5-Carboxyrhodamine 110 NHS Ester to Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. They are utilized in a wide array of applications, including DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and gene expression analysis.[1][] 5-Carboxyrhodamine 110 (R110) is a green fluorescent dye that offers high quantum yields and photostability, making it an excellent choice for labeling oligonucleotides.[3][4] This document provides a detailed protocol for the conjugation of 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester to amino-modified oligonucleotides. The NHS ester chemistry provides an efficient and reliable method for covalently attaching the dye to a primary amine group introduced at the 5', 3', or an internal position of the oligonucleotide.[5][6]

Principle of the Reaction

The conjugation reaction is based on the nucleophilic attack of the primary aliphatic amine on the NHS ester of 5-Carboxyrhodamine 110. This reaction forms a stable amide bond, covalently linking the fluorophore to the oligonucleotide. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (8.5-9.0) to ensure the primary amine is deprotonated and thus more nucleophilic.[7]

Materials and Equipment

Reagents
  • Amino-modified oligonucleotide

  • 5-Carboxyrhodamine 110 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate (B1201080), pH 8.5

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate (B1210297), pH 5.2

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Spectrophotometer (UV-Vis)

  • HPLC system (for purification and analysis)

  • Lyophilizer or centrifugal evaporator

  • pH meter

  • Gel filtration columns

Experimental Protocols

Preparation of Reagents

Amino-Modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM. The precise concentration should be determined by UV-Vis spectrophotometry at 260 nm.

This compound Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[7] It is crucial to use an anhydrous solvent as NHS esters are susceptible to hydrolysis.

Conjugation Buffer: Prepare a 0.1 M solution of sodium bicarbonate or sodium borate and adjust the pH to 8.5 using HCl or NaOH. Filter sterilize the buffer before use.

Conjugation Reaction

The following protocol is a general guideline. Optimal conditions, such as the molar excess of the dye, may need to be determined empirically.

  • In a microcentrifuge tube, combine the amino-modified oligonucleotide and the conjugation buffer.

  • Add the this compound stock solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye is a good starting point.

  • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended to protect the dye from photobleaching.

Experimental Workflow

experimental_workflow prep Reagent Preparation react Conjugation Reaction prep->react Add Oligo, Buffer, Dye purify Purification react->purify Crude Product char Characterization & Quantification purify->char Purified Conjugate store Storage char->store Characterized Product

Caption: A streamlined workflow for the conjugation of 5-Carboxyrhodamine 110 to amino-modified oligonucleotides.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. Several methods can be employed, with HPLC being the most effective for achieving high purity.[8]

Ethanol Precipitation (for initial cleanup):

  • To the reaction mixture, add 0.1 volumes of 3 M sodium acetate.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in nuclease-free water.

Gel Filtration Chromatography: Gel filtration can be used to separate the labeled oligonucleotide from the smaller, unreacted dye molecules based on size. Use a resin with an appropriate molecular weight cutoff.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the recommended method for obtaining highly pure fluorescently labeled oligonucleotides.[8]

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the labeled oligonucleotide. The unreacted dye will typically elute later than the oligonucleotide.

Conjugation Reaction Pathway

conjugation_pathway oligo Amino-Modified Oligonucleotide (R-NH2) intermediate Reaction Intermediate oligo->intermediate Nucleophilic Attack dye This compound dye->intermediate product Fluorescently Labeled Oligonucleotide (R-NH-CO-Rhodamine) intermediate->product Stable Amide Bond Formation nhs N-Hydroxysuccinimide (Leaving Group) intermediate->nhs Release

Caption: The chemical pathway for the conjugation of an amino-modified oligonucleotide with an NHS ester dye.

Characterization and Quantification

UV-Vis Spectrophotometry: The concentration and labeling efficiency of the purified conjugate can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of 5-Carboxyrhodamine 110 (~502 nm).[3][5]

  • Measure the absorbance of the purified conjugate solution at 260 nm (A260) and ~502 nm (Amax).

  • Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance.

    • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹).

    • c is the concentration (mol·L⁻¹).

    • l is the path length (cm).

    • Molar extinction coefficient of 5-Carboxyrhodamine 110 at ~502 nm is approximately 80,000 L·mol⁻¹·cm⁻¹.

    • The molar extinction coefficient of the oligonucleotide at 260 nm can be calculated based on its sequence.

  • A correction factor must be applied to the A260 reading to account for the absorbance of the dye at this wavelength.[9] The corrected absorbance of the oligonucleotide (A260,corr) can be calculated as: A260,corr = A260 - (Amax × CF) Where CF is the correction factor for the dye at 260 nm (typically around 0.3 for rhodamine dyes).

Labeling Efficiency: The degree of labeling (DOL) can be calculated as the molar ratio of the dye to the oligonucleotide: DOL = (Amax / ε_dye) / (A260,corr / ε_oligo)

Quantitative Data Summary

ParameterRecommended ValueReference
Reagents
Oligonucleotide Concentration1-2 mM-
Dye Stock Concentration10 mg/mL in anhydrous DMSO/DMF[7]
Conjugation Buffer0.1 M Sodium Bicarbonate or Borate
Buffer pH8.5
Reaction Conditions
Dye:Oligonucleotide Molar Ratio10-20 fold excess-
Reaction TemperatureRoom Temperature (~25°C)
Reaction Time2-4 hours to overnight[7]
Characterization
5-Carboxyrhodamine 110 λmax (abs)~502 nm[3]
5-Carboxyrhodamine 110 λmax (em)~527 nm[3][5]
Molar Extinction Coefficient (ε_dye)~80,000 L·mol⁻¹·cm⁻¹-
A260 Correction Factor (CF)~0.3-

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterPrepare fresh dye stock solution in anhydrous solvent immediately before use.
Suboptimal pHEnsure the conjugation buffer pH is between 8.5 and 9.0.
Presence of primary amines in bufferUse an amine-free buffer (e.g., bicarbonate or borate).
Multiple Peaks in HPLC Incomplete reaction or side productsOptimize reaction time and molar ratio of dye. Ensure proper purification.
Precipitation of Dye Low solubility of the dye in aqueous bufferEnsure the final concentration of DMSO/DMF in the reaction mixture is sufficient to keep the dye in solution.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to amino-modified oligonucleotides. Adherence to these guidelines, particularly regarding the use of fresh, high-quality reagents and appropriate purification methods, will ensure the production of high-quality fluorescently labeled oligonucleotides suitable for a wide range of research and diagnostic applications.

References

Purification of 5-Carboxyrhodamine 110 labeled proteins via chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. 5-Carboxyrhodamine 110 (5-CR110), a bright, photostable green-fluorescent dye, is an excellent choice for creating fluorescently tagged proteins for use in fluorescence microscopy, flow cytometry, and high-throughput screening assays. A critical step following the labeling reaction is the removal of unconjugated "free" dye, which can otherwise lead to high background signals and inaccurate experimental results. This application note provides detailed protocols for the purification of 5-CR110 labeled proteins using common chromatography techniques: size-exclusion, ion-exchange, and affinity chromatography.

5-CR110 succinimidyl ester (SE) is an amine-reactive dye that readily conjugates to primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, on the protein surface.[1][2][3] The choice of purification method depends on the specific properties of the target protein, the required level of purity, and the scale of the preparation.

Data Summary

The following tables summarize typical quantitative data expected from the purification of a 5-CR110 labeled protein.

Table 1: Protein Labeling Reaction Parameters

ParameterValue
Protein Concentration1-5 mg/mL
5-CR110, SE Concentration10-20 fold molar excess over protein
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Reaction Time1-2 hours at Room Temperature
Quenching Reagent1 M Tris-HCl, pH 8.0

Table 2: Comparison of Chromatographic Purification Methods

ParameterSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Affinity Chromatography (AC)
Principle Separation by sizeSeparation by chargeSeparation by specific binding
Typical Protein Recovery > 90%80-95%70-90%
Free Dye Removal Efficiency > 99%> 99%> 99%
Purity of Labeled Protein HighVery HighHighest
Sample Volume 0.1 - 5 mL1 - 100 mL0.1 - 10 mL
Time per Sample 30-60 minutes1-3 hours1-2 hours
Advantages Mild conditions, preserves protein structureHigh capacity, high resolutionHigh specificity
Disadvantages Dilution of sampleRequires protein to be chargedRequires specific tag or antibody

Experimental Protocols

Protocol 1: Labeling of Proteins with 5-Carboxyrhodamine 110, SE

This protocol describes the general procedure for labeling a protein with 5-CR110, SE.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 5-Carboxyrhodamine 110, succinimidyl ester (5-CR110, SE)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[1]

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • 1 M Tris-HCl, pH 8.0

  • Microcentrifuge tubes

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[1]

  • Immediately before use, dissolve the 5-CR110, SE in DMF or DMSO to a concentration of 10 mg/mL.

  • Add the dissolved 5-CR110, SE to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • To quench the reaction, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • The reaction mixture is now ready for purification.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. The larger labeled protein will elute before the smaller, unconjugated dye.[4]

Materials:

  • SEC column (e.g., Sephadex G-25, Bio-Gel P-30)

  • Chromatography system (e.g., FPLC or gravity flow)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least 2-3 column volumes of elution buffer.

  • Load the quenched labeling reaction mixture onto the column.

  • Begin elution with the elution buffer at a flow rate appropriate for the column.

  • Collect fractions and monitor the absorbance at 280 nm (for protein) and 502 nm (for 5-CR110).[2][3]

  • The first peak to elute contains the labeled protein. The second, slower-migrating peak corresponds to the free dye.

  • Pool the fractions containing the purified labeled protein.

  • Determine the protein concentration and degree of labeling.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net charge.[5][6] The charge of the 5-CR110 dye will alter the overall charge of the protein, allowing for separation of labeled from unlabeled protein and free dye.

Materials:

  • Anion or cation exchange column, depending on the pI of the protein and the buffer pH.

  • Chromatography system

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration, e.g., binding buffer + 1 M NaCl)

  • Fraction collector

Procedure:

  • Equilibrate the IEX column with binding buffer.

  • Load the quenched labeling reaction mixture (ensure the sample is in a low salt buffer) onto the column.

  • Wash the column with several volumes of binding buffer to remove unbound material, including the free dye which may not bind to the resin.

  • Elute the bound, labeled protein using a linear salt gradient or a step elution with the elution buffer.

  • Collect fractions and monitor the absorbance at 280 nm and 502 nm.

  • Pool the fractions containing the purified labeled protein.

  • Desalt the pooled fractions if necessary and determine the protein concentration and degree of labeling.

Protocol 4: Purification by Affinity Chromatography (AC)

AC is a highly specific method that can be used if the protein has a known affinity tag (e.g., His-tag, GST-tag) or if an antibody against the protein is available.[7][8]

Materials:

  • Affinity column (e.g., Ni-NTA for His-tagged proteins)

  • Chromatography system

  • Binding/Wash buffer

  • Elution buffer (containing a competitive ligand, e.g., imidazole (B134444) for His-tagged proteins)

  • Fraction collector

Procedure:

  • Equilibrate the affinity column with binding buffer.

  • Load the quenched labeling reaction mixture onto the column.

  • Wash the column extensively with wash buffer to remove non-specifically bound proteins and free dye.

  • Elute the labeled protein with the elution buffer.

  • Collect fractions and monitor the absorbance at 280 nm and 502 nm.

  • Pool the fractions containing the purified labeled protein.

  • Remove the eluting agent (e.g., by dialysis or SEC) and determine the protein concentration and degree of labeling.

Protocol 5: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.[9]

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 502 nm (A502).

  • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A502 x CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.2 for rhodamine dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula: DOL = A502 / (ε_dye x Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of 5-CR110 at 502 nm (~75,000 cm⁻¹M⁻¹).

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Chromatographic Purification cluster_analysis Analysis A Protein in Amine-Free Buffer C Incubate Protein + Dye A->C B Dissolve 5-CR110, SE B->C D Quench Reaction C->D E Size-Exclusion Chromatography D->E Choice of Method F Ion-Exchange Chromatography D->F G Affinity Chromatography D->G H Pool Labeled Fractions E->H F->H G->H I Determine Degree of Labeling H->I J Final Purified Labeled Protein I->J

Caption: Experimental workflow for labeling and purifying 5-CR110 proteins.

logical_relationship start Crude Labeled Protein Mixture sec Size-Exclusion (Separation by Size) start->sec Larger molecules elute first iex Ion-Exchange (Separation by Charge) start->iex Differential binding to resin ac Affinity (Separation by Specificity) start->ac Specific binding to ligand purified Purified 5-CR110 Labeled Protein sec->purified free_dye Unconjugated 5-CR110 Dye sec->free_dye iex->purified iex->free_dye ac->purified ac->free_dye

References

Application of 5-Carboxyrhodamine 110 in Live Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 110 (5-CR110) is a highly photostable and pH-insensitive green fluorescent dye that has emerged as a superior alternative to traditional fluorophores like fluorescein (B123965) for live-cell imaging applications. Its robust chemical and photophysical properties make it an ideal candidate for long-term tracking of biological molecules and monitoring dynamic cellular processes. This document provides detailed application notes and protocols for the use of 5-CR110 and its derivatives in live-cell imaging, with a focus on protein labeling and the detection of caspase-3/7 activity, a key indicator of apoptosis.

Key Advantages of 5-Carboxyrhodamine 110

5-CR110 offers several distinct advantages for live-cell imaging:

  • Exceptional Photostability: Compared to fluorescein and its derivatives (e.g., FITC), 5-CR110 exhibits significantly higher resistance to photobleaching, enabling longer and more intensive imaging sessions without substantial signal loss.[1]

  • pH Insensitivity: The fluorescence of 5-CR110 is stable over a wide pH range (pH 4-9), which is a critical feature for quantitative imaging in various cellular compartments with differing pH environments.[1]

  • High Quantum Yield: 5-CR110 and its conjugates exhibit bright fluorescence, contributing to a high signal-to-noise ratio in imaging experiments.

  • Versatile Chemistry: The carboxylic acid group on the rhodamine core allows for straightforward conjugation to a variety of molecules, including proteins, peptides, and nucleic acids, through the use of its amine-reactive succinimidyl ester (SE) derivative.[1]

Quantitative Data Presentation

The photophysical properties of 5-Carboxyrhodamine 110 are summarized in the table below, providing a clear comparison with the commonly used fluorescein.

Property5-Carboxyrhodamine 110Fluorescein
Excitation Maximum (λex) ~502 nm~494 nm
Emission Maximum (λem) ~524 nm~521 nm
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹~70,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) HighHigh (but pH dependent)
Photostability HighLow
pH Sensitivity Insensitive (pH 4-9)Sensitive (fluorescence decreases in acidic pH)

Application 1: Labeling and Tracking of Intracellular Proteins

The succinimidyl ester of 5-Carboxyrhodamine 110 (5-CR110, SE) is a widely used derivative for covalently labeling proteins and other biomolecules containing primary amine groups. This allows for the direct visualization and tracking of protein localization and dynamics within living cells.

Experimental Protocol: Labeling of a Target Protein with 5-CR110, SE and Live-Cell Imaging

This protocol outlines the general steps for labeling a purified protein with 5-CR110, SE and subsequently introducing it into live cells for imaging.

Materials:

  • Purified protein of interest with available amine groups (e.g., antibody, purified recombinant protein)

  • 5-Carboxyrhodamine 110, Succinimidyl Ester (5-CR110, SE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye

  • Live-cell imaging medium

  • Cultured cells on imaging-compatible plates or coverslips

  • Method for protein delivery into cells (e.g., microinjection, electroporation, or cell-penetrating peptide conjugation)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the purified protein in the labeling buffer at a concentration of 1-5 mg/mL.

  • Preparation of Dye Stock Solution:

    • Allow the vial of 5-CR110, SE to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction:

    • Add the 5-CR110, SE stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification of the Labeled Protein:

    • Separate the protein-dye conjugate from the unconjugated dye using a suitable purification method such as a gel filtration column or dialysis against an appropriate buffer (e.g., PBS).

  • Introduction of Labeled Protein into Live Cells:

    • Choose a suitable method for delivering the labeled protein into your target cells. This is a critical step and will depend on the cell type and experimental goals.

    • For microinjection, directly inject the purified conjugate into the cytoplasm or nucleus.

    • For electroporation, follow the manufacturer's protocol for your specific instrument and cell type.

  • Live-Cell Imaging:

    • Replace the cell culture medium with pre-warmed live-cell imaging medium.

    • Allow the cells to recover after protein delivery (time will vary depending on the method used).

    • Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~525 nm).

    • Acquire time-lapse images to track the localization and dynamics of the labeled protein.

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Labeling cluster_imaging Live-Cell Imaging protein_prep Prepare Protein Solution (1-5 mg/mL in Labeling Buffer) labeling Labeling Reaction (1 hour, room temp, dark) protein_prep->labeling dye_prep Prepare 5-CR110, SE Stock (10 mM in DMSO) dye_prep->labeling purification Purification (Gel filtration or Dialysis) labeling->purification delivery Protein Delivery into Cells (e.g., Microinjection) purification->delivery imaging Fluorescence Microscopy (Time-lapse imaging) delivery->imaging

Workflow for labeling and imaging proteins with 5-CR110, SE.

Application 2: Detection of Apoptosis through Caspase-3/7 Activity

Rhodamine 110-based fluorogenic substrates are powerful tools for detecting caspase activity in living cells. These substrates consist of the rhodamine 110 core quenched by two peptide sequences that are specifically recognized and cleaved by caspases. For detecting apoptosis, the DEVD (Asp-Glu-Val-Asp) peptide sequence is commonly used, as it is the recognition site for caspase-3 and caspase-7. In its uncleaved state, the substrate is non-fluorescent and cell-permeable. Upon induction of apoptosis and the activation of caspase-3/7, the DEVD peptides are cleaved, releasing the highly fluorescent rhodamine 110, which can be quantified by fluorescence microscopy.[2]

Experimental Protocol: Real-Time Monitoring of Caspase-3/7 Activity in Live Cells

Materials:

  • Rhodamine 110-based caspase-3/7 substrate (e.g., (Z-DEVD)₂-R110)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cultured cells seeded in an imaging-compatible format (e.g., 96-well black, clear-bottom plate)

  • Live-cell imaging medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and a FITC/GFP filter set

Procedure:

  • Cell Seeding:

    • Seed adherent cells in a 96-well black, clear-bottom plate at a density that will allow for optimal imaging (typically 50-80% confluency at the time of the experiment).

    • Incubate the cells for 24-48 hours to allow for attachment and recovery.

  • Induction of Apoptosis:

    • Prepare a working solution of your apoptosis-inducing agent in live-cell imaging medium.

    • Remove the culture medium from the cells and add the medium containing the apoptosis-inducing agent. Include appropriate controls (e.g., vehicle-treated cells).

    • Incubate the cells for the desired time to induce apoptosis (this will vary depending on the agent and cell type).

  • Probe Loading:

    • Prepare a stock solution of the rhodamine 110-based caspase-3/7 substrate in DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-10 µM, but should be optimized for your specific probe and cell line).

    • Remove the medium containing the apoptosis-inducing agent and add the probe-containing medium to the cells.

  • Incubation:

    • Incubate the plate in a CO₂ incubator at 37°C for 30-60 minutes to allow for probe uptake and cleavage by activated caspases.[2]

  • Live-Cell Imaging:

    • Transfer the plate to a fluorescence microscope equipped with an environmental chamber.

    • Acquire images using a FITC/GFP filter set.

    • For kinetic studies, acquire images at multiple time points to monitor the increase in fluorescence, which corresponds to the progression of apoptosis.

signaling_pathway_caspase cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_detection Fluorescence Detection stimulus Apoptotic Stimulus (e.g., Staurosporine) procaspase8 Procaspase-8 stimulus->procaspase8 activates caspase8 Active Caspase-8 procaspase8->caspase8 cleavage procaspase37 Procaspase-3/7 caspase8->procaspase37 activates caspase37 Active Caspase-3/7 procaspase37->caspase37 cleavage substrate (DEVD)₂-R110 (Non-fluorescent) caspase37->substrate cleaves product Rhodamine 110 (Highly Fluorescent) substrate->product releases

Signaling pathway for caspase-3/7 activation and detection.

Conclusion

5-Carboxyrhodamine 110 and its derivatives are invaluable tools for live-cell imaging, offering superior photostability and pH insensitivity compared to traditional green fluorophores. The protocols provided herein for protein labeling and caspase activity detection serve as a foundation for researchers to design and execute robust and quantitative live-cell imaging experiments. The versatility of 5-CR110 chemistry opens up a wide range of possibilities for developing novel probes and assays for studying complex cellular processes in real-time.

References

Optimizing Dye-to-Protein Molar Ratios for Robust Bioconjugation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biomedical research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide array of applications including immunoassays, fluorescence microscopy, and flow cytometry.[1] A critical parameter for successful and reproducible protein conjugation is the molar ratio of dye to protein used in the labeling reaction. This ratio directly influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule.[2][3]

An optimal DOL is crucial for generating brightly fluorescent conjugates without compromising the protein's biological activity. Under-labeling can result in a low fluorescence signal, while over-labeling can lead to fluorescence quenching, protein precipitation, and loss of function.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal dye-to-protein molar ratio for their specific application. It includes detailed experimental protocols for common labeling chemistries, methods for calculating the DOL, and troubleshooting guidance.

Key Considerations for Dye-to-Protein Conjugation

Several factors influence the efficiency of the conjugation reaction and the resulting DOL.[2] Careful consideration of these factors is essential for achieving optimal and reproducible results.

  • Protein Characteristics: The number and accessibility of reactive amino acid residues (e.g., lysines for amine-reactive dyes, cysteines for thiol-reactive dyes) on the protein surface will dictate the potential for labeling.[1][5] The protein's concentration and purity are also critical; a protein concentration of 2-10 mg/mL is generally recommended for efficient labeling.[4] Impurities or stabilizing proteins like BSA or gelatin can interfere with the conjugation reaction.[4]

  • Dye Chemistry: The reactivity of the fluorescent dye's functional group is a key determinant. N-hydroxysuccinimidyl (NHS) esters are commonly used for targeting primary amines, while maleimides are selective for sulfhydryl groups.[4][6] The hydrophobicity of the dye can also impact the solubility and potential for aggregation of the final conjugate.[2][7]

  • Reaction Conditions: The pH of the reaction buffer is critical for controlling the reactivity of both the protein and the dye.[] For amine-reactive dyes, a pH of 8.3-9.0 is typically used to ensure that the primary amines are deprotonated and nucleophilic.[4][] For thiol-reactive maleimide (B117702) dyes, a pH of 7.0-7.5 is optimal to ensure the specific reaction with sulfhydryl groups.[6][9] Temperature and incubation time also play a significant role and may require optimization.[]

Recommended Starting Molar Ratios

The optimal molar ratio of dye to protein is highly dependent on the specific protein and dye being used. Therefore, it is recommended to perform a series of labeling reactions with varying molar ratios to determine the ideal condition for each specific application. The following table provides recommended starting molar ratios for common labeling chemistries.

Reactive ChemistryTarget ResidueRecommended Starting Molar Ratio (Dye:Protein)References
Amine-Reactive Dyes (e.g., NHS esters) Lysine, N-terminus5:1 to 20:1[1][4]
Thiol-Reactive Dyes (e.g., Maleimides) Cysteine10:1 to 20:1[6][9]
Amine-Reactive Dyes for Peptides Lysine, N-terminus1:1 to 3:1[10]

Experimental Protocols

The following are detailed protocols for labeling proteins with amine-reactive and thiol-reactive dyes.

Protocol for Amine-Reactive Dye Labeling

This protocol is a general guideline for labeling proteins with amine-reactive dyes such as NHS esters.

Materials:

  • Protein of interest (2-10 mg/mL in a suitable buffer)

  • Amine-reactive fluorescent dye (e.g., NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5. Crucially, this buffer must not contain primary amines like Tris or glycine. [1]

  • Quenching Solution: 1 M Tris-HCl or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[4]

    • Ensure the protein solution is free of any primary amine-containing substances or ammonium (B1175870) salts.[4]

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., starting with 10:1).

    • While gently stirring the protein solution, slowly add the dye solution.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Reaction Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for an additional 15-60 minutes at room temperature.[11]

  • Purification:

    • Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through extensive dialysis.[2][12] This step is critical for accurate determination of the DOL.[2][12]

Protocol for Thiol-Reactive Dye Labeling

This protocol is a general guideline for labeling proteins with thiol-reactive dyes such as maleimides.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • Thiol-reactive fluorescent dye (e.g., maleimide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5. Avoid buffers containing thiols. [6][9]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[5][6]

    • (Optional) If cysteine residues are in disulfide bonds, they may need to be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6][13] If DTT is used as the reducing agent, it must be removed prior to adding the dye.[6]

  • Dye Preparation:

    • Allow the vial of maleimide dye to warm to room temperature.[14]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[6][14] Vortex briefly.[6]

  • Conjugation Reaction:

    • Calculate the volume of dye stock solution needed to achieve the desired molar ratio (e.g., starting with 15:1).

    • Add the dye solution to the protein solution while gently stirring.[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6][15]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.[5][12]

Determination of the Degree of Labeling (DOL)

Accurately calculating the DOL is essential to characterize the final conjugate.[4] This is achieved by measuring the absorbance of the purified conjugate at two wavelengths: ~280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the dye.[2][16]

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the dye's λmax (Aₘₐₓ).[2]

  • Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax.

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye).[2][12]

  • Calculate the molar concentration of the protein: [Protein] (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein] [16]

Table of Parameters for Common Dyes:

Fluorescent Dyeλmax (nm)Molar Extinction Coefficient (ε_dye) (M⁻¹cm⁻¹)Correction Factor (CF₂₈₀)
FITC49468,0000.300
TRITC55565,0000.340
NHS-Rhodamine57060,0000.340
Texas Red Sulfonyl Chloride59580,0000.180
Cy7~750Varies by manufacturerVaries by manufacturer
AF43043015,9550.06

Note: Molar extinction coefficients and correction factors can vary slightly between manufacturers. It is recommended to use the values provided by the specific vendor.[16]

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the molar ratio and the final conjugate's properties.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Mix Protein and Dye) Protein_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Conjugation Incubation Incubation (Time and Temperature) Conjugation->Incubation Quenching Quenching (Optional) Incubation->Quenching Purification Purification (Size Exclusion/Dialysis) Quenching->Purification Spectro Spectrophotometry (Measure A280 and Amax) Purification->Spectro DOL_Calc DOL Calculation Spectro->DOL_Calc

Caption: Experimental workflow for dye-protein conjugation.

molar_ratio_logic cluster_outcomes Conjugate Properties Molar_Ratio Dye:Protein Molar Ratio DOL Degree of Labeling (DOL) Molar_Ratio->DOL Fluorescence Fluorescence Signal DOL->Fluorescence Activity Protein Activity DOL->Activity Solubility Conjugate Solubility DOL->Solubility

Caption: Relationship between molar ratio and conjugate properties.

Troubleshooting

IssuePossible CauseRecommended SolutionReferences
Low Degree of Labeling (DOL) Inactive (hydrolyzed) dyeUse fresh, anhydrous DMSO or DMF to dissolve the dye.[1]
Low protein concentrationEnsure protein concentration is at least 2 mg/mL.[4]
Incorrect buffer pH or compositionUse a primary amine-free buffer with a pH of 8.3-8.5 for amine-reactive dyes, or a thiol-free buffer with a pH of 7.0-7.5 for thiol-reactive dyes.[9]
Insufficient dye-to-protein ratioIncrease the molar ratio of dye to protein in the reaction.[1]
High Degree of Labeling (DOL) / Protein Precipitation Excessive dye-to-protein ratioDecrease the molar ratio of dye to protein.[1]
Protein aggregationPerform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]
Protein is inherently unstableEnsure the protein is properly folded and soluble before labeling.[1]
Low Fluorescence Signal of Labeled Protein Low DOLOptimize the labeling reaction to achieve a higher DOL.[1]
Self-quenching of the dye at high DOLReduce the dye-to-protein molar ratio to achieve a lower DOL. Over-labeling can cause quenching.[2]
Photobleaching of the dyeProtect the dye and labeled protein from light during the reaction and storage.[]

Conclusion

Determining the optimal dye-to-protein molar ratio is a critical step for successful and reproducible protein conjugation. By carefully considering the factors that influence the labeling reaction and systematically testing a range of molar ratios, researchers can generate high-quality fluorescently labeled proteins for their specific applications. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for optimizing dye-protein conjugation experiments, ultimately leading to more reliable and informative experimental outcomes.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with 5-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the labeling of biomolecules with 5-Carboxyrhodamine 110 NHS Ester.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common challenge in bioconjugation. The following sections detail potential causes and provide systematic troubleshooting steps to improve the performance of your labeling reactions with this compound.

Issue: Minimal or No Fluorescence Signal After Labeling

Possible Cause 1: Inappropriate Buffer Composition

The selection of a suitable reaction buffer is critical for a successful conjugation. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for the NHS ester, leading to significantly reduced or no labeling of the intended protein.[1]

Troubleshooting Steps:

  • Verify Buffer Components: Ensure that your reaction buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][2][3]

  • Perform Buffer Exchange: If your protein is in a buffer containing primary amines, it is essential to perform a buffer exchange into a suitable labeling buffer using methods like dialysis or desalting columns prior to initiating the labeling reaction.[1]

Possible Cause 2: Suboptimal Reaction pH

The reaction of this compound with primary amines is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.[1] At a pH below this range, the primary amines on the protein will be protonated and less available to react.[1][3] Conversely, at a higher pH, the hydrolysis of the NHS ester is accelerated, which competes with the labeling reaction.[1][3]

Troubleshooting Steps:

  • Measure and Adjust pH: Accurately measure the pH of your reaction buffer using a calibrated pH meter and adjust it to be within the optimal range of 7.2-8.5. A pH of 8.3 is often a good starting point.[2][4]

Possible Cause 3: Degraded or Hydrolyzed this compound

This compound is sensitive to moisture and can hydrolyze, rendering it non-reactive.[1] Proper storage and handling are crucial to maintain its reactivity.

Troubleshooting Steps:

  • Proper Storage: Store the this compound desiccated at -20°C or lower, protected from light.[1][2][5][6]

  • Fresh Reagent Preparation: Always prepare the dye solution in a high-quality anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][5][7] Avoid using DMF that has a fishy odor, as this indicates degradation to dimethylamine, which can react with the NHS ester.[3][4]

  • Avoid Aqueous Storage: Do not store the dye in aqueous solutions for extended periods.[1]

Possible Cause 4: Inadequate Reaction Conditions

The temperature, reaction time, and concentration of reactants can all influence the labeling efficiency.

Troubleshooting Steps:

  • Optimize Incubation Time and Temperature: Labeling reactions are typically performed for 1 to 4 hours at room temperature or overnight at 4°C.[1][4] If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer duration can be beneficial.[1]

  • Adjust Reactant Concentrations: Low concentrations of the protein or dye can lead to inefficient labeling. A protein concentration of at least 2 mg/mL is recommended.[1] You can also try increasing the molar excess of the this compound. A 10- to 15-fold molar excess is often a good starting point.[8]

Possible Cause 5: Protein-Specific Factors

The inherent properties of the target protein can affect the labeling efficiency.

Troubleshooting Steps:

  • Assess Amine Accessibility: The primary amines (N-terminus and lysine (B10760008) residues) on the protein must be accessible for the reaction to occur.[1] If the protein structure is known, you can assess the accessibility of these sites.

  • Ensure Protein Purity: The presence of impurities in the protein sample can interfere with the labeling reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound?

The optimal molar ratio can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a 10- to 15-fold molar excess of the dye to the protein.[8] It is often necessary to perform a series of labeling reactions with varying molar ratios to determine the optimal condition for your specific application.

Q2: How can I remove the unconjugated this compound after the labeling reaction?

Unconjugated dye can be removed using techniques such as gel filtration (desalting columns) or dialysis.[1][4] These methods separate the larger labeled protein from the smaller, unreacted dye molecules.

Q3: How do I determine the Degree of Labeling (DOL)?

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of 5-Carboxyrhodamine 110 (approximately 502 nm).[5][7] The DOL can then be calculated using the Beer-Lambert law.

Q4: Can I use a Tris-based buffer for my labeling reaction?

No, it is not recommended to use Tris-based buffers as they contain primary amines that will compete with your target protein for reaction with the this compound, leading to significantly lower labeling efficiency.[1][9]

Q5: What are the excitation and emission maxima of 5-Carboxyrhodamine 110?

The approximate excitation and emission maxima for 5-Carboxyrhodamine 110 are 502 nm and 527 nm, respectively.[5][7][10]

Quantitative Data

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight~471.43 g/mol [5][7][10]
Excitation Maximum (λex)~502 nm[5][7][10]
Emission Maximum (λem)~527 nm[5][7][10]
Molar Extinction Coefficient~76,000 cm⁻¹M⁻¹[5][7][10]
Recommended SolventsAnhydrous DMSO, DMF[5][7]
Storage Conditions-20°C or lower, desiccated, protected from light[1][2][5][6]

Table 2: Half-life of NHS Esters at Different pH and Temperatures

pHTemperatureApproximate Half-lifeReference
7.00°C4-5 hours[11]
8.64°C10 minutes[11]

Note: These values are general for NHS esters and can vary for specific molecules and buffer conditions.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[1][9] If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2]

  • Perform the Labeling Reaction:

    • Add the reaction buffer to the protein solution to adjust the pH to 8.3.

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be less than 10%.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purify the Conjugate: Remove the unreacted dye using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

Visualizations

G cluster_reagents Reactants cluster_products Products Protein_NH2 Protein with Primary Amine (R-NH₂) Labeled_Protein Labeled Protein (R-NH-CO-Dye) Protein_NH2->Labeled_Protein + Dye_NHS This compound Dye_NHS->Labeled_Protein NHS_byproduct N-hydroxysuccinimide Dye_NHS->NHS_byproduct releases

Caption: Chemical reaction of this compound with a primary amine on a protein.

G Start Low Labeling Efficiency Check_Buffer Check Buffer Composition (Amine-free?) Start->Check_Buffer Check_pH Check Reaction pH (7.2-8.5?) Check_Buffer->Check_pH Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Reagent Check Dye Quality (Freshly prepared?) Check_pH->Check_Reagent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Conditions Check Reaction Conditions (Time, Temp, Conc.) Check_Reagent->Check_Conditions Yes Use_Fresh_Dye Use Fresh Dye Check_Reagent->Use_Fresh_Dye No Check_Protein Consider Protein Factors (Accessibility, Purity) Check_Conditions->Check_Protein Optimized Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Not Optimized Purify_Protein Further Purify Protein Check_Protein->Purify_Protein Purity Issue Success Improved Labeling Check_Protein->Success Factors Addressed Buffer_Exchange->Check_pH Adjust_pH->Check_Reagent Use_Fresh_Dye->Check_Conditions Optimize_Conditions->Check_Protein Purify_Protein->Success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Optimizing 5-Carboxyrhodamine 110 NHS Ester to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the molar ratio of 5-Carboxyrhodamine 110 NHS Ester to protein for robust and reproducible bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: The ideal molar ratio is protein-dependent and should be determined empirically. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[1] For many antibodies, a starting molar ratio of 10:1 (dye:protein) is recommended.[2][] The goal is to achieve a degree of labeling (DOL) that provides a strong signal without compromising protein function. For most antibodies, an optimal DOL is between 2 and 10.[2][4]

Q2: Which buffers are recommended for the labeling reaction?

A2: The choice of buffer is critical. Amine-free buffers with a pH between 7.2 and 8.5 are essential.[5][6] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES.[5][6][7] Buffers containing primary amines, such as Tris or glycine, are incompatible as they compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[6][8]

Q3: How does pH affect the labeling reaction?

A3: The reaction of NHS esters with primary amines is highly pH-dependent.[7][9] The optimal pH range is typically between 8.3 and 8.5.[7][9] At a lower pH, the primary amines on the protein are protonated and less available for reaction.[7][9] At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces efficiency.[5][7][9]

Q4: How should I prepare and handle the this compound?

A4: this compound is sensitive to moisture and should be stored desiccated at -20°C.[6][10] Before use, allow the vial to warm to room temperature to prevent condensation.[11][12] The dye should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[6][9] Aqueous solutions of the NHS ester are not stable and should be used immediately.[7]

Troubleshooting Guide

Problem: Low Labeling Efficiency or Low Degree of Labeling (DOL)

This is a common issue that can arise from several factors related to the reagents, reaction conditions, or the protein itself.

Possible Cause Recommended Solution
Incorrect Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine).[6][8] If necessary, perform a buffer exchange into a recommended buffer like PBS or sodium bicarbonate (pH 8.3-8.5) using dialysis or a desalting column.[6][8]
Suboptimal pH Verify the reaction buffer pH is within the optimal range of 8.3-8.5.[7][9] Use a calibrated pH meter for accuracy.
Hydrolyzed NHS Ester Use a fresh vial of this compound or one that has been stored properly. Prepare the dye solution in anhydrous DMSO or DMF immediately before adding it to the protein solution.[6][13]
Insufficient Molar Ratio Increase the molar excess of the NHS ester to the protein. Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal ratio for your specific protein.
Low Protein Concentration Increase the protein concentration if possible. A higher protein concentration (e.g., >5 mg/mL) can improve labeling efficiency.[13] For dilute protein solutions, a higher dye-to-protein ratio may be needed.[13]
Inaccessible Amines on Protein The primary amines on the protein may be sterically hindered.[6] While difficult to address directly, ensuring proper protein folding and avoiding aggregation can help.
Incorrect Reaction Time/Temperature A typical reaction is carried out for 1 hour at room temperature.[10] If hydrolysis is suspected to be an issue due to high pH, the reaction can be performed at 4°C for a longer duration (e.g., 4 hours to overnight).[5][6]

Experimental Protocols

Protocol for Optimizing Dye-to-Protein Molar Ratio
  • Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7][14] If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[14]

  • Set up Labeling Reactions: Prepare a series of reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1). Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[14]

  • Incubate: Incubate the reactions for 1 hour at room temperature, protected from light.[10]

  • Purify the Conjugate: Remove the unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.[2]

  • Determine the Degree of Labeling (DOL): Calculate the DOL for each reaction to identify the optimal molar ratio.

Protocol for Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[15]

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A_280) and at the absorbance maximum for 5-Carboxyrhodamine 110 (approximately 502 nm, A_max).[16][17] The solution may need to be diluted for the absorbance to be within the linear range of the spectrophotometer.[17]

  • Calculate Protein Concentration: Protein Concentration (M) = [A_280 – (A_max × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[18]

  • Calculate DOL: DOL = A_max / (ε_dye × Protein Concentration (M))

    • ε_dye is the molar extinction coefficient of 5-Carboxyrhodamine 110 at its absorbance maximum (76,000 cm⁻¹M⁻¹).[16]

Visualization of Experimental Workflow

experimental_workflow A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C Set up Reactions with Varying Molar Ratios (e.g., 5:1, 10:1, 15:1) A->C B Prepare Dye Stock Solution (10 mM in anhydrous DMSO) B->C D Incubate 1 hr at Room Temp (Protect from Light) C->D Add Dye to Protein E Purify Conjugate (Desalting Column or Dialysis) D->E F Measure Absorbance (280 nm and ~502 nm) E->F G Calculate Degree of Labeling (DOL) F->G H Identify Optimal Molar Ratio G->H

Caption: Workflow for optimizing the dye-to-protein molar ratio.

References

Preventing hydrolysis of 5-Carboxyrhodamine 110 NHS Ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxyrhodamine 110 NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this fluorescent dye in conjugation reactions. Our goal is to help you minimize hydrolysis and maximize the efficiency of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my protein/antibody?

A1: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like the lysine (B10760008) residues on proteins) is between 7.2 and 8.5.[1][2] The reaction is highly dependent on pH.[3] At a pH below 7, the primary amine group will be protonated, making it unreactive.[3] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall labeling efficiency.[2][3][4] For many applications, a pH of 8.3-8.5 is considered optimal.[3]

Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?

A2: It is critical to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[1][2] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range of 7.2 to 8.5.[2][3][5]

Q3: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

A3: this compound, like many non-sulfonated NHS esters, has low solubility in aqueous solutions.[2][3] It is recommended to first dissolve the dye in a high-quality, anhydrous, and amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3][6][7][8] This stock solution can then be added to your protein solution in the aqueous reaction buffer.[2][3] Be aware that DMF can degrade into dimethylamine, which can react with the NHS ester, so ensure you are using a high-purity source.[3]

Q4: How can I minimize the hydrolysis of my this compound during the experiment?

A4: To minimize hydrolysis, you should:

  • Work quickly: Prepare the NHS ester stock solution immediately before use.[5] An aqueous solution of the NHS ester should be used right away.[3]

  • Control the pH: Maintain the reaction pH between 7.2 and 8.5.[1][2][3] During large-scale labeling reactions, the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop. It is advisable to monitor the pH or use a more concentrated buffer to ensure pH stability.[3]

  • Control the temperature: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] Lower temperatures can slow the rate of hydrolysis.[2][4]

  • Use anhydrous solvents: Ensure that the DMSO or DMF used to prepare the stock solution is anhydrous, as water will cause hydrolysis.[6]

Q5: How do I stop the conjugation reaction?

A5: The conjugation reaction can be stopped or "quenched" by adding a small molecule containing a primary amine.[1][2] Common quenching reagents include Tris-HCl or glycine at a final concentration of 50-100 mM. After the addition of the quenching buffer, the mixture should be incubated for another 10-15 minutes to ensure all unreacted NHS ester is deactivated.

Data Presentation

Table 1: pH and Temperature Effects on NHS Ester Half-Life

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Data synthesized from multiple sources indicating the trend of NHS ester stability.[2][4]

Table 2: Recommended Buffers and Reagents for Conjugation

ComponentRecommended OptionsTo AvoidRationale
Reaction Buffer Phosphate, Bicarbonate, HEPES, BorateTris, Glycine, other primary amine buffersPrimary amines in the buffer will compete with the target molecule for conjugation with the NHS ester.[1][2]
pH Range 7.2 - 8.5 (Optimal: 8.3 - 8.5)< 7.0 or > 9.0Low pH protonates the target amine; high pH accelerates NHS ester hydrolysis.[3]
NHS Ester Solvent Anhydrous DMSO, Amine-free DMFAqueous buffers, solvents containing aminesThe NHS ester is poorly soluble in water and will hydrolyze.[2][3]
Quenching Reagent Tris-HCl, Glycine-Effectively stops the reaction by consuming unreacted NHS ester.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound
  • Protein Preparation:

    • Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3][5]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the chosen reaction buffer.

  • NHS Ester Stock Solution Preparation:

    • Immediately before starting the conjugation, dissolve the this compound in anhydrous DMSO or amine-free DMF to a concentration of 10 mM.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the protein solution while gently stirring or vortexing. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point is often a 10-20 fold molar excess of the dye.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 10-15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted dye and reaction byproducts by gel filtration (e.g., a desalting column), dialysis, or affinity chromatography.[3][]

Protocol 2: Assessing Conjugation Efficiency (Degree of Labeling)
  • Spectrophotometric Measurement:

    • Dilute the purified protein-dye conjugate to a concentration where the absorbance is within the linear range of the spectrophotometer (typically ~0.1 mg/mL).

    • Measure the absorbance of the conjugate at 280 nm (A280) and at the maximum absorbance of 5-Carboxyrhodamine 110 (~502 nm, Amax).

  • Calculation:

    • The degree of labeling (moles of dye per mole of protein) can be calculated using the Beer-Lambert law. You will need the extinction coefficients for your protein at 280 nm and for 5-Carboxyrhodamine 110 at its Amax (approximately 76,000 cm-1M-1).[7][8] A correction factor will be needed to account for the dye's absorbance at 280 nm.

Mandatory Visualizations

HydrolysisVsConjugation cluster_reactants Reactants cluster_products Products NHS_Ester 5-Carboxyrhodamine 110 NHS Ester Conjugate Stable Amide Bond (Conjugated Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Dye Inactive Carboxylic Acid (Hydrolyzed Dye) NHS_Ester->Hydrolyzed_Dye Hydrolysis (competing reaction, increases at high pH) Target_Amine Primary Amine (e.g., Protein-NH2) Water Water (H2O)

Caption: Competing reactions of this compound.

TroubleshootingWorkflow Start Low Conjugation Efficiency Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 8.3-8.5 using appropriate buffer Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use PBS, Bicarbonate, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Check_Reagents Are NHS Ester and solvents fresh and anhydrous/amine-free? Check_Buffer->Check_Reagents Yes Change_Buffer->Check_Reagents Use_New_Reagents Use fresh, high-quality NHS Ester, anhydrous DMSO, or amine-free DMF Check_Reagents->Use_New_Reagents No Optimize_Ratio Optimize molar ratio of dye to protein Check_Reagents->Optimize_Ratio Yes Use_New_Reagents->Optimize_Ratio Success Successful Conjugation Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Purification of 5-Carboxyrhodamine 110 Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated 5-Carboxyrhodamine 110 (5-ROX) dye from labeling reactions. Unreacted dye can interfere with downstream applications and lead to inaccurate quantification. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols for common purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated 5-ROX dye?

A1: The presence of free 5-ROX dye can lead to high background fluorescence, resulting in poor signal-to-noise ratios in imaging applications. It can also interfere with the accurate determination of the degree of labeling (DOL), leading to inconsistencies in experimental results.

Q2: What are the most common methods for removing free 5-ROX?

A2: The three most common and effective methods are size exclusion chromatography (e.g., gel filtration), dialysis, and ultrafiltration (using spin concentrators). The choice of method depends on the sample volume, the properties of the labeled molecule, and the required purity.

Q3: How can I assess the purity of my 5-ROX conjugate after purification?

A3: The purity of the conjugate can be assessed using techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by fluorescence scanning, and spectrophotometry. On an SDS-PAGE gel, a pure conjugate should show a fluorescent band corresponding to the molecular weight of the labeled molecule, with no fluorescent band at the molecular weight of the free dye.

Q4: What is the molecular weight of 5-Carboxyrhodamine 110?

A4: The molecular weight of 5-Carboxyrhodamine 110 is approximately 430 g/mol . This small size allows for its effective separation from larger biomolecules.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in downstream applications. Incomplete removal of unconjugated 5-ROX dye.Repeat the purification step. Consider using a different purification method or optimizing the current one (e.g., longer dialysis time, a second pass through a gel filtration column).[1]
Low recovery of the labeled conjugate. The conjugate is being retained by the purification matrix (e.g., column resin, dialysis membrane).Ensure the chosen purification method is appropriate for your molecule. For spin concentrators, check that the molecular weight cut-off (MWCO) is well below the molecular weight of your conjugate. For gel filtration, ensure the resin's fractionation range is suitable.[2]
The conjugate has precipitated during purification.Maintain appropriate buffer conditions (pH, ionic strength) throughout the purification process. If necessary, perform purification at 4°C to improve protein stability.
Free dye is still visible after purification. The capacity of the purification method was exceeded.For gel filtration, use a larger column or less sample volume. For dialysis, increase the volume of the dialysis buffer and the number of buffer changes.[1]
The chosen method is not optimal for this specific dye-conjugate pair.Some dyes can interact with purification matrices. Try a different method (e.g., switch from gel filtration to dialysis).
SDS-PAGE shows a fluorescent band at the bottom of the gel. This indicates the presence of free 5-ROX dye.The purification was incomplete. Re-purify the sample using a more stringent protocol.

Comparison of Purification Methods

Method Principle Advantages Disadvantages Typical Sample Volume
Size Exclusion Chromatography (Gel Filtration) Separation based on molecular size. Larger molecules (conjugate) elute first, while smaller molecules (free dye) are retained in the porous beads of the resin.[3][4]Fast, effective for complete removal, can be used for buffer exchange.[5][6]Can lead to sample dilution, potential for sample loss on the column.[3]100 µL - 5 mL
Dialysis Separation based on differential diffusion across a semi-permeable membrane. Small molecules (free dye) pass through the pores into the dialysis buffer, while larger molecules (conjugate) are retained.[7][8]Gentle on the sample, can handle larger volumes, effective for buffer exchange.[9]Time-consuming (can take hours to days), may result in sample dilution.[9]100 µL - 100 mL
Ultrafiltration (Spin Concentrators) Separation using a centrifugal force to pass liquid and small molecules (free dye) through a membrane with a specific molecular weight cut-off (MWCO), while retaining larger molecules (conjugate).Fast, concentrates the sample, simple to perform.Potential for membrane fouling or nonspecific binding leading to sample loss, may not be suitable for all molecules.[2]100 µL - 20 mL

Experimental Protocols

Protocol 1: Size Exclusion Chromatography using a Spin Column (e.g., Sephadex G-25)

This protocol is suitable for rapid purification of small sample volumes.

Materials:

  • Pre-packed Sephadex G-25 spin column

  • Collection tubes

  • Variable-speed centrifuge with a swinging bucket rotor

  • Reaction mixture containing the 5-ROX conjugate and free dye

  • Elution buffer (e.g., PBS)

Procedure:

  • Column Preparation: Invert the spin column several times to resuspend the resin.

  • Remove the top cap and then the bottom tip. Place the column in a collection tube.

  • Equilibration: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.

  • Place the column in a new collection tube. Add 1-2 column volumes of elution buffer to the top of the resin and allow it to flow through by gravity.

  • Centrifuge again at 1,000 x g for 2 minutes to remove the buffer.

  • Sample Application: Place the column in a clean collection tube. Carefully apply the reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column at 1,000 x g for 3 minutes. The eluate in the collection tube contains the purified conjugate. The free dye remains in the column resin.

Protocol 2: Dialysis

This protocol is ideal for larger sample volumes and for gentle buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for proteins >30 kDa)

  • Dialysis clips

  • Large beaker (e.g., 1-2 L)

  • Stir plate and stir bar

  • Dialysis buffer (at least 100 times the sample volume)

Procedure:

  • Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer as recommended by the manufacturer.

  • Sample Loading: Secure one end of the tubing with a dialysis clip. Pipette the sample into the tubing, leaving some space for potential volume increase.

  • Remove any air bubbles and seal the other end of the tubing with a second clip.

  • Dialysis: Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer.

  • Place the beaker on a stir plate and stir gently.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. For optimal results, dialyze overnight for the final change.[7][10]

  • Sample Recovery: After the final dialysis step, remove the tubing from the buffer, gently dry the outside, and carefully open one end to recover the purified conjugate.

Protocol 3: Ultrafiltration using a Spin Concentrator

This method is rapid and results in a concentrated sample.

Materials:

  • Spin concentrator with an appropriate MWCO (e.g., 10 kDa for a 50 kDa protein)

  • Collection tubes

  • Variable-speed centrifuge with a swinging bucket or fixed-angle rotor

  • Reaction mixture

  • Wash buffer (e.g., PBS)

Procedure:

  • Sample Addition: Add the reaction mixture to the sample reservoir of the spin concentrator.

  • First Centrifugation: Cap the concentrator and place it in the centrifuge. Spin at the manufacturer's recommended speed (e.g., 5,000 x g) for 10-30 minutes. The free dye will pass through the membrane into the collection tube.

  • Washing: Discard the flow-through. Add a volume of wash buffer to the sample reservoir to bring the sample back to its original volume.

  • Repeat Centrifugation: Centrifuge again under the same conditions.

  • Repeat Wash Step: Repeat the wash step 2-3 more times to ensure complete removal of the free dye.

  • Sample Recovery: After the final spin, recover the concentrated, purified conjugate from the sample reservoir.

Visualizations

experimental_workflow start 5-ROX Labeling Reaction purification Purification of Conjugate start->purification method1 Size Exclusion Chromatography purification->method1 Choose Method method2 Dialysis purification->method2 Choose Method method3 Ultrafiltration purification->method3 Choose Method analysis Purity Assessment method1->analysis method2->analysis method3->analysis sds_page SDS-PAGE with Fluorescence Scan analysis->sds_page spectro Spectrophotometry (DOL Calculation) analysis->spectro final_product Purified 5-ROX Conjugate sds_page->final_product spectro->final_product

Caption: Workflow for purification and analysis of 5-ROX conjugates.

troubleshooting_logic start High Background Signal? check_purity Assess Purity (SDS-PAGE) start->check_purity Yes good Proceed with Experiment start->good No free_dye Free Dye Present? check_purity->free_dye repurify Re-purify Sample free_dye->repurify Yes free_dye->good No optimize Optimize Purification Method repurify->optimize change_method Change Purification Method optimize->change_method If problem persists change_method->check_purity Re-assess

References

Effect of pH on 5-Carboxyrhodamine 110 NHS Ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the effect of pH on the conjugation efficiency of 5-Carboxyrhodamine 110 NHS Ester with primary amines on proteins, peptides, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (5-CR110-SE) is a highly fluorescent green dye pre-activated with an N-hydroxysuccinimide (NHS) ester functional group.[1][2][3] This amine-reactive group allows for the straightforward covalent labeling of biomolecules by forming stable amide bonds with primary amines, such as those on the N-terminus of proteins or the side chains of lysine (B10760008) residues.[4][5] It is often preferred over other dyes like FITC due to its superior photostability and the fact that its fluorescence is insensitive to pH changes between pH 4 and 9.[1][2][6]

Q2: What is the optimal pH for conjugating this compound?

The optimal pH for the reaction is a narrow range between 8.3 and 8.5 .[4][7][8][9][10] This specific pH provides the best balance between having a reactive amine on the target molecule and maintaining the stability of the NHS ester.

Q3: Why is the reaction pH so critical for success?

The reaction's success depends on two competing, pH-dependent events:

  • Amine Reactivity (Desired Reaction): The target primary amine group on a biomolecule must be in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At lower pH, the amine is protonated (-NH₃⁺), rendering it unreactive.[4][7] Increasing the pH pushes the equilibrium towards the more reactive deprotonated form.

  • NHS Ester Hydrolysis (Competing Reaction): The NHS ester is susceptible to hydrolysis, a reaction with water that inactivates the dye by cleaving the ester. The rate of this hydrolysis reaction increases significantly at higher pH values.[4][5][11]

Therefore, the optimal pH of 8.3-8.5 maximizes the concentration of reactive amines while minimizing the rate of premature dye inactivation due to hydrolysis.[4]

Q4: What happens if my reaction pH is too low or too high?

  • pH too low (e.g., < 7.5): The majority of primary amines on your protein will be protonated (-NH₃⁺) and non-nucleophilic. This will result in very slow or no labeling.[7][8][9]

  • pH too high (e.g., > 9.0): While the amines will be highly reactive, the NHS ester will hydrolyze very rapidly.[5][7] This wastes the dye and can significantly reduce the final conjugation efficiency, as the inactivated dye can no longer react with the target molecule.[7][9]

Q5: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines.

  • Recommended Buffers: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, adjusted to pH 8.3-8.5, are excellent choices.[4][7][8] Borate buffer at the same pH range is also suitable.[5]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible.[12] These molecules will compete with your target biomolecule for reaction with the NHS ester, drastically lowering your labeling efficiency.[5][12] If needed, Tris or glycine can be used at the end of the reaction to quench any remaining active NHS ester.[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Labeling Efficiency Incorrect Reaction pH: The buffer pH is outside the optimal 8.3-8.5 range.Use a freshly calibrated pH meter to verify the pH of your reaction buffer just before use.[12]
NHS Ester Hydrolysis: The dye was inactivated by moisture before or during the reaction. This is accelerated by high pH and temperature.[4][13]Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[13] Avoid storing the dye in solution.[13] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[5][12]
Incompatible Buffer: The buffer contains competing primary amines (e.g., Tris, glycine).[5][12]Perform a buffer exchange on your protein sample into a recommended amine-free buffer (e.g., PBS, sodium bicarbonate) prior to starting the conjugation.[12]
Low Reactant Concentration: Low protein concentration can lead to less efficient labeling as the competing hydrolysis reaction becomes more dominant.[5][12]Increase the concentration of the protein to at least 1-2 mg/mL.[12] You may also need to optimize the molar excess of the NHS ester dye.
High Background / Non-specific Binding Excess Unbound Dye: Hydrolyzed (inactivated) or unreacted dye remains in the sample after the reaction.This is primarily a purification issue. Ensure thorough removal of all excess dye and reaction byproducts using appropriate methods like gel filtration (desalting column) or dialysis.[4][14] This step is critical for clean downstream results.[14]

Quantitative Data: pH vs. NHS Ester Stability

The primary competing reaction, hydrolysis, is highly dependent on pH. The stability of an NHS ester is often measured by its half-life in aqueous solution. The data below illustrates how rapidly the ester is inactivated as the pH increases.

pHTemperatureHalf-life of NHS EsterImplication for Conjugation
7.00°C~4-5 hoursReaction is slow, but the dye is relatively stable.[5][11]
8.3-8.54°C - RTMinutesOptimal Range: Balances amine reactivity with manageable hydrolysis rate.[4][7]
8.64°C~10 minutesHigh Risk: The dye is rapidly hydrolyzing, significantly reducing the amount available for conjugation.[5][11]

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of dye to protein, should be determined empirically for each specific application.

1. Reagent Preparation

  • Protein Solution: Dissolve or exchange your protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[4]

  • Dye Stock Solution: this compound is moisture-sensitive.[14] Immediately before use, warm the vial to room temperature and dissolve it in high-quality, anhydrous DMSO or DMF to a stock concentration of ~10 mg/mL.[8] Vortex briefly to ensure it is fully dissolved.

2. Conjugation Reaction

  • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of dye over protein is a common starting point.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7][15] Protect the reaction from light to prevent photobleaching of the dye.[16]

3. Quenching the Reaction (Optional but Recommended)

  • Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[4]

  • Incubate for 15-30 minutes at room temperature.[4] This step inactivates any unreacted NHS ester.

4. Purification of the Conjugate

  • Remove the unreacted dye, hydrolyzed dye, and quenching buffer salts from the labeled protein conjugate.

  • The most common method is size-exclusion chromatography using a desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25).[7][15] Dialysis against a suitable storage buffer (e.g., PBS) is also an effective alternative.[4]

Visualizations

G cluster_reactants Reactants cluster_products Products cluster_conditions pH Influence NHS 5-CR110 NHS Ester (Active) Conjugate Protein-NH-CR110 (Stable Amide Bond) NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Hydrolyzed CR110 (Inactive Carboxylate) NHS->Hydrolyzed Hydrolysis (Competing Reaction) Protein Protein-NH2 (Reactive Amine) H2O Water (H₂O) LowPH Low pH (< 7.5) Inhibits Aminolysis HighPH High pH (> 9.0) Accelerates Hydrolysis OptimalPH Optimal pH (8.3-8.5) Balances Both Reactions

Caption: Competing reaction pathways in NHS ester conjugation.

G start Start prep_protein 1. Prepare Protein (Dissolve in amine-free buffer, pH 8.3-8.5) start->prep_protein react 3. Mix & Incubate (1-4h at RT or O/N at 4°C) Protect from light prep_protein->react prep_dye 2. Prepare Dye (Dissolve NHS Ester in anhydrous DMSO/DMF) prep_dye->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Desalting column or Dialysis) quench->purify end Final Conjugate purify->end

Caption: Standard workflow for protein labeling with NHS esters.

References

Overcoming solubility issues with 5-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Carboxyrhodamine 110 NHS Ester. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure successful conjugation and downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is an amine-reactive fluorescent dye used to create bright and photostable green-fluorescent bioconjugates.[1][2][3] Its conjugates are frequently utilized in Fluorescence Correlation Spectroscopy (FCS).[1][2][3] It is often preferred over other green fluorescent dyes like FITC due to its exceptional photostability and the insensitivity of its fluorescence to pH in the range of 4 to 9.[1][4][5]

Q2: What are the recommended solvents for dissolving this compound?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for dissolving this compound.[1][3][4][6][7] It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.[8]

Q3: How should this compound be stored?

The solid form of this compound should be stored at -20°C or colder, protected from light and moisture.[4][9] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for immediate use.[8][9] While short-term storage of the solution at -20°C is possible, it is not generally recommended due to the potential for degradation.[10][11]

Q4: What is the optimal pH for the labeling reaction?

The optimal pH range for the reaction of an NHS ester with a primary amine is typically 7.2 to 8.5.[12][13] At a lower pH, the primary amines are protonated and less available to react, while at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[12][13]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Dye

Q: I am having trouble dissolving the this compound powder.

A: This issue is often due to the presence of moisture or the use of improper solvents. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous DMSO or DMF.[8] NHS esters are sensitive to moisture, which can lead to hydrolysis and reduced solubility.

  • Vortexing: After adding the solvent, vortex the vial briefly to aid in dissolution.[14]

  • Gentle Pipetting: Gently pipette the solution up and down to wash any powder off the sides of the vial.[8]

  • Do Not Heat: Avoid heating the vial, as this can accelerate the degradation of the NHS ester.[8]

Issue 2: Low Labeling Efficiency

Q: My protein is not labeling efficiently, resulting in a low degree of labeling (DOL).

A: Low labeling efficiency can be caused by several factors related to the reaction conditions and the protein itself.

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[12] Use a freshly calibrated pH meter to confirm.

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency.[12][13][15] Recommended buffers include phosphate (B84403) or sodium bicarbonate.[13][14]

  • Optimize Dye-to-Protein Ratio: A common starting point is a 10- to 20-fold molar excess of the dye to the protein.[15] This ratio may need to be optimized for your specific protein.

  • Check for Hydrolysis: Prepare the dye solution immediately before use.[8][9] If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight to slow down the hydrolysis rate.[12]

  • Assess Amine Accessibility: The primary amines (e.g., lysine (B10760008) residues) on your protein may not be readily accessible. If you have structural information, you can predict the accessibility of these residues.[12]

Issue 3: Low or No Fluorescent Signal

Q: I have labeled my protein, but I detect a weak or no fluorescent signal.

A: A weak signal is not always indicative of an unsuccessful labeling reaction.[15]

  • Determine the Degree of Labeling (DOL): Quantifying the DOL is crucial. A low DOL will result in a weak signal. Conversely, over-labeling can lead to fluorescence quenching, where the dye molecules interact and diminish each other's fluorescence.[15][16]

  • Remove Unconjugated Dye: It is essential to remove all free dye after the labeling reaction.[15] Unbound dye can contribute to high background and interfere with accurate DOL determination. Common purification methods include size exclusion chromatography, dialysis, and spin columns.[13][15]

  • Protect from Light: Protect the labeled conjugate from light at all stages to prevent photobleaching.[15]

Issue 4: Precipitation of the Labeled Protein

Q: My protein precipitated during or after the labeling reaction.

A: Labeling a protein with a bulky dye molecule can alter its properties and lead to precipitation.[16]

  • Reduce the Molar Excess of the Dye: High levels of labeling can significantly change the solubility of your protein.[16] Try reducing the molar ratio of the dye to your protein in the labeling reaction.

  • Optimize Protein Concentration: It is recommended to use a protein concentration of at least 2 mg/mL.[12][14] Low protein concentrations can sometimes lead to less efficient labeling and stability issues.

Quantitative Data Summary

ParameterValueReference(s)
Solvents Anhydrous DMSO, Anhydrous DMF[1][3][4][6]
Storage (Solid) -20°C or colder, protected from light and moisture[4]
Excitation Maximum (λex) ~502 nm[1][4][6]
Emission Maximum (λem) ~527 nm[1][4][6]
Molar Extinction Coefficient 76,000 cm⁻¹M⁻¹[1][6]
Optimal Reaction pH 7.2 - 8.5[12][13]
Recommended Protein Concentration ≥ 2 mg/mL[12][14]
Recommended Molar Excess of Dye 10-20 fold[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[8]

  • Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).[9]

  • Vortex the vial briefly to ensure the dye is fully dissolved.[14]

  • This stock solution should be used immediately.[8][9]

Protocol 2: General Protein Labeling Procedure
  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of at least 2 mg/mL.[12][13][14] If necessary, perform a buffer exchange.

  • Calculate Molar Excess: Determine the desired molar excess of the dye to the protein (a 10-20 fold excess is a good starting point).[15]

  • Add Dye to Protein: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.[14]

  • Incubate: Incubate the reaction for 1-4 hours at room temperature, protected from light.[12] Alternatively, the reaction can be performed overnight at 4°C to minimize hydrolysis.[12]

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[14] Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove the unreacted dye and byproducts using a desalting column, dialysis, or spin filtration.[13][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Prepare Dye Stock (Anhydrous DMSO/DMF) mix Mix Dye and Protein (10-20x molar excess) prep_dye->mix prep_protein Prepare Protein (Amine-free buffer, pH 8.3) prep_protein->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify analyze Characterize Conjugate (e.g., DOL, Functionality) purify->analyze

Caption: Experimental workflow for protein labeling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? ph Incorrect pH? start->ph buffer Amine in Buffer? start->buffer hydrolysis Dye Hydrolyzed? start->hydrolysis ratio Suboptimal Ratio? start->ratio adjust_ph Adjust pH to 8.3 ph->adjust_ph change_buffer Use Amine-Free Buffer buffer->change_buffer fresh_dye Use Fresh Dye Solution hydrolysis->fresh_dye optimize_ratio Optimize Molar Ratio ratio->optimize_ratio

Caption: Troubleshooting low labeling efficiency.

References

How to reduce non-specific binding of 5-Carboxyrhodamine 110 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxyrhodamine 110 (CR110) conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding and achieve high-quality results in their experiments.

Understanding Non-Specific Binding of 5-Carboxyrhodamine 110 Conjugates

Non-specific binding of fluorescently labeled molecules is a common issue in immunoassays that can lead to high background signals, obscuring the specific signal and making data interpretation difficult. This phenomenon is influenced by several factors, including the physicochemical properties of the fluorescent dye, the nature of the biological sample, and the experimental conditions.

This guide will walk you through various strategies to mitigate non-specific binding of your 5-Carboxyrhodamine 110 conjugates, ensuring a high signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with 5-Carboxyrhodamine 110 conjugates?

High background fluorescence can stem from several sources:

  • Non-specific binding of the conjugate: The 5-Carboxyrhodamine 110 conjugate may adhere to unintended cellular or tissue components. This can be influenced by the dye's hydrophobicity and charge.[4][5]

  • Excess antibody or conjugate concentration: Using too high a concentration of the primary or secondary antibody-conjugate can lead to increased non-specific binding.[6]

  • Inadequate blocking: Failure to effectively block non-specific binding sites on the sample can result in the conjugate binding to these sites.

  • Insufficient washing: Incomplete removal of unbound conjugates will contribute to background fluorescence.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[6]

Q2: What is the best blocking buffer to use for experiments with 5-Carboxyrhodamine 110 conjugates?

The choice of blocking buffer is critical and often requires optimization. The two most common and effective types of blocking agents are protein-based blockers:

  • Normal Serum: Using normal serum from the same species as the secondary antibody's host is highly recommended. For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking. This prevents the secondary antibody from binding non-specifically to the blocking agent itself. A typical concentration is 1-5% (w/v) in a buffer like PBS.[7]

  • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent. It is important to use a high-purity, IgG-free BSA to avoid cross-reactivity with secondary antibodies. A common concentration is 1-5% (w/v) in PBS.

Some studies suggest that for certain applications, a combination of serum and BSA can be effective.[2] However, it is important to note that some research indicates that in thick tissue samples, BSA might slightly impair the signal-to-background ratio compared to no blocking agent, so empirical testing is always recommended.[5]

Q3: How can I optimize the concentration of my 5-Carboxyrhodamine 110 conjugate?

Optimizing the conjugate concentration is a crucial step to maximize the signal-to-noise ratio. It is recommended to perform a titration experiment to determine the optimal concentration. This involves testing a range of dilutions of your primary and/or secondary antibody conjugate to find the concentration that provides the brightest specific signal with the lowest background.

Q4: Can the hydrophobicity of 5-Carboxyrhodamine 110 be a problem, and how can I address it?

Yes, the hydrophobicity of a fluorescent dye can be a significant contributor to non-specific binding.[4][5] While specific data on the hydrophobicity of 5-Carboxyrhodamine 110 is limited in the provided search results, rhodamine dyes can exhibit hydrophobic characteristics. To counteract this, you can:

  • Add a non-ionic detergent to your blocking and wash buffers, such as Tween 20 or Triton X-100 at a low concentration (e.g., 0.05-0.1%). These detergents help to reduce hydrophobic interactions.

  • Choose conjugates with linkers that increase the distance between the dye and the conjugated molecule, which can sometimes reduce steric hindrance and non-specific interactions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered with 5-Carboxyrhodamine 110 conjugates.

High Background Staining
Potential Cause Recommended Solution
Non-specific binding of the conjugate - Optimize Blocking: Use an appropriate blocking buffer such as 1-5% normal serum from the secondary antibody host species or 1-5% high-purity, IgG-free BSA.[7] - Add Detergent: Include a non-ionic detergent like 0.05% Tween 20 in your blocking and wash buffers to reduce hydrophobic interactions. - Increase Ionic Strength: For some applications, increasing the salt concentration of your buffers can help reduce non-specific ionic interactions.
Excessive antibody/conjugate concentration - Titrate Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that yields a high signal-to-noise ratio.
Inadequate washing - Increase Wash Steps: Increase the number and duration of your wash steps after antibody incubations to ensure complete removal of unbound conjugates.
Autofluorescence - Use Spectral Unmixing: If your imaging system allows, use spectral unmixing to separate the specific signal from the autofluorescence. - Use a Different Fluorophore: If autofluorescence is a significant problem, consider using a fluorophore that emits in the far-red or near-infrared spectrum, where autofluorescence is typically lower.
Weak or No Signal
Potential Cause Recommended Solution
Sub-optimal antibody/conjugate concentration - Increase Antibody Concentration: If the background is low, try increasing the concentration of your primary and/or secondary antibody conjugate.
Photobleaching - Use Antifade Mounting Medium: Mount your samples in a commercially available antifade reagent to protect the fluorophore from photobleaching during imaging. - Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light during image acquisition.
Incorrect filter sets - Verify Filter Compatibility: Ensure that the excitation and emission filters on your microscope are appropriate for 5-Carboxyrhodamine 110 (Excitation/Emission maxima ~502/527 nm).[8][9]

Experimental Protocols

General Immunofluorescence Staining Protocol to Reduce Non-Specific Binding

This protocol provides a starting point for immunofluorescence experiments using 5-Carboxyrhodamine 110 conjugates. Optimization of incubation times, temperatures, and concentrations will be necessary for specific applications.

  • Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization).

  • Blocking:

    • Prepare a blocking buffer of your choice (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

    • Incubate the samples in the blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute your primary antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate the samples with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash the samples three times for 5 minutes each with PBS containing 0.05% Tween 20 (PBST).

  • Secondary Antibody (5-Carboxyrhodamine 110 conjugate) Incubation:

    • Dilute your 5-Carboxyrhodamine 110-conjugated secondary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washing:

    • Wash the samples three times for 5 minutes each with PBST, protected from light.

    • Perform a final wash with PBS to remove any residual detergent.

  • Mounting and Imaging:

    • Mount the samples with an antifade mounting medium.

    • Image the samples using appropriate filter sets for 5-Carboxyrhodamine 110.

Visualizing the Workflow

To help you visualize the experimental process and the logic behind troubleshooting, here are diagrams created using the DOT language.

G General Immunofluorescence Workflow A Sample Preparation (Fixation & Permeabilization) B Blocking Step (e.g., 5% Normal Serum) A->B C Primary Antibody Incubation B->C D Washing C->D E Secondary Antibody Incubation (5-CR110 Conjugate) D->E F Final Washing E->F G Mounting & Imaging F->G

Caption: A streamlined workflow for a typical immunofluorescence experiment.

G Troubleshooting High Background Start High Background Observed Q1 Is the secondary-only control clean? Start->Q1 A1_yes Issue is likely with the primary antibody or the conjugate itself. Q1->A1_yes Yes A1_no Secondary antibody is binding non-specifically. Q1->A1_no No Q2 Have you optimized the antibody concentration? A1_yes->Q2 A2_no Perform antibody titration. A1_no->A2_no A2_yes Consider other factors like blocking or washing. Q2->A2_yes Yes Q2->A2_no No Q3 Is your blocking protocol adequate? A2_yes->Q3 A3_yes Increase wash steps or add detergent. Q3->A3_yes Yes A3_no Try a different blocking agent (e.g., normal serum vs. BSA). Q3->A3_no No

Caption: A decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: HPLC Purification of 5-CR110 SE (Mixed Isomers)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC purification of mixed isomer 5-Carboxyrhodamine 110 Succinimidyl Ester (5-CR110 SE).

Troubleshooting Guide

Problem 1: Peak Broadening or Splitting

One of the most common challenges with mixed isomer 5-CR110 SE is the appearance of broad, shouldered, or split peaks during HPLC analysis. This is often due to the presence of the 5- and 6-carboxyrhodamine isomers, which have very similar chemical properties but can exhibit different retention times.

Possible Causes and Solutions:

CauseSolution
Co-elution of Isomers The primary cause of peak distortion is the slight difference in hydrophobicity between the 5- and 6-isomers, leading to incomplete separation. Optimize the HPLC method to improve resolution. This can involve adjusting the gradient steepness, the mobile phase composition, or the column chemistry. Using a high-resolution column with a smaller particle size may also enhance separation. It has been noted that purification of molecules labeled with mixed isomers can be troublesome due to significant signal broadening in HPLC.[1]
On-Column Degradation The succinimidyl ester (SE) group is susceptible to hydrolysis, especially at neutral to high pH. Hydrolysis on the column will create the free carboxylic acid, which will have a different retention time, leading to peak broadening or the appearance of a secondary peak. Ensure the mobile phase is slightly acidic (e.g., pH 4-6) to minimize hydrolysis. Prepare fresh mobile phases daily and avoid prolonged storage of the sample in aqueous solutions.
Strong Injection Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or the sample concentration.
Column Void or Contamination A void at the head of the column or contamination from previous injections can disrupt the sample band, causing peak splitting. Reverse-flush the column (if permissible by the manufacturer) or replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the 5- and 6-isomers of CR110 SE?

A1: 5-Carboxyrhodamine 110 is synthesized from 3-aminophenol (B1664112) and trimellitic anhydride. This reaction can result in the formation of two positional isomers, where the carboxylic acid group is attached at either the 5- or 6-position of the rhodamine core structure. The succinimidyl ester (SE) is then formed from this carboxylic acid group.

Q2: Why is it difficult to separate the 5- and 6-isomers of CR110 SE by HPLC?

A2: The 5- and 6-isomers are structurally very similar, with only a minor difference in the position of the carboxyl group. This results in very similar physical and chemical properties, including their hydrophobicity, making their separation by reversed-phase HPLC challenging.

Q3: What is the impact of using a mixed isomer 5-CR110 SE for labeling?

A3: While mixed isomers are routinely used, the purification of the resulting labeled biomolecule (e.g., peptide, oligonucleotide) can be problematic. The presence of two isomers in the conjugate can lead to peak broadening or the appearance of two closely eluting peaks in the final HPLC analysis, complicating purification and characterization. For applications requiring high purity and resolution, using a single isomer is recommended.

Q4: How can I minimize the hydrolysis of the succinimidyl ester during purification?

A4: The succinimidyl ester is an active ester that is prone to hydrolysis, especially in the presence of water and at higher pH. To minimize hydrolysis:

  • Use anhydrous solvents for sample preparation and storage.

  • If aqueous buffers are necessary, use them at a slightly acidic pH (e.g., pH 6.0-6.5).

  • Prepare solutions fresh and use them promptly.

  • Store the 5-CR110 SE solid desiccated and protected from light.

Q5: What are typical starting conditions for HPLC purification of 5-CR110 SE or its conjugates?

A5: A good starting point for reversed-phase HPLC (RP-HPLC) would be:

  • Column: C18, 3.5-5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from low to high %B (e.g., 5% to 95% B over 20-30 minutes).

  • Detection: Fluorescence (Excitation ~495 nm, Emission ~520 nm) or UV-Vis (around 495 nm).

Experimental Protocols

Protocol 1: HPLC Method for Separation of 5- and 6-Isomers of Carboxyrhodamine

Materials:

  • Reversed-phase HPLC system with a fluorescence or UV-Vis detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • 5-CR110 SE (mixed isomers).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

  • Sample Preparation: Dissolve a small amount of the 5-CR110 SE mixed isomers in anhydrous DMF or DMSO to prepare a stock solution (e.g., 1 mg/mL). Dilute the stock solution with Mobile Phase A to a suitable concentration for injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      25 60
      30 95
      35 95
      36 20

      | 40 | 20 |

    • Detection: Fluorescence (Ex: 495 nm, Em: 520 nm).

  • Analysis: Inject the prepared sample. The two isomers should elute as closely spaced peaks. The elution order may vary depending on the exact conditions and column used.

Note: The use of an ion-pairing reagent like TEAA can improve the resolution of charged molecules like rhodamines. The pH of the mobile phase is a critical parameter and should be carefully controlled for reproducible results.

Protocol 2: General Workflow for HPLC Purification of a 5-CR110 SE Labeled Peptide

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep1 Dissolve peptide in labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) prep2 Dissolve 5-CR110 SE in anhydrous DMSO prep1->prep2 prep3 Mix peptide and dye solutions and incubate prep2->prep3 prep4 Quench reaction (e.g., with hydroxylamine) prep3->prep4 hplc1 Equilibrate C18 column with initial mobile phase (e.g., 95% A, 5% B) prep4->hplc1 hplc2 Inject quenched reaction mixture hplc1->hplc2 hplc3 Run gradient elution to separate labeled peptide from unlabeled peptide and free dye hplc2->hplc3 hplc4 Monitor at ~220 nm (peptide) and ~495 nm (dye) hplc3->hplc4 post1 Collect fractions corresponding to the desired labeled peptide peak hplc4->post1 post2 Analyze fractions by analytical HPLC or mass spectrometry to confirm purity post1->post2 post3 Pool pure fractions and lyophilize post2->post3

Caption: Workflow for HPLC purification of a peptide labeled with 5-CR110 SE.

Visualizations

Logical Relationship: Troubleshooting Peak Splitting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Peak Splitting / Broadening cause1 Isomer Co-elution problem->cause1 cause2 On-Column Hydrolysis problem->cause2 cause3 Method Issues problem->cause3 cause4 Column Issues problem->cause4 sol1 Optimize Gradient / Mobile Phase cause1->sol1 sol2 Use Acidic Mobile Phase (pH 4-6) cause2->sol2 sol3 Adjust Injection Solvent / Volume cause3->sol3 sol4 Back-flush or Replace Column cause4->sol4

Caption: Troubleshooting logic for peak splitting in HPLC of mixed isomer 5-CR110 SE.

Experimental Workflow: General HPLC Purification

G start Start: Crude Labeled Product prep Sample Preparation (Dissolve in appropriate solvent) start->prep hplc HPLC System Setup (Column equilibration, method loading) prep->hplc inject Inject Sample hplc->inject separation Gradient Elution (Separation of components) inject->separation detection Detection (UV-Vis and/or Fluorescence) separation->detection fraction Fraction Collection detection->fraction analysis Purity Analysis of Fractions (Analytical HPLC / MS) fraction->analysis analysis->inject Re-purify pooling Pool Pure Fractions analysis->pooling Fractions are pure lyophilize Lyophilization pooling->lyophilize end End: Purified Labeled Product lyophilize->end

Caption: A generalized workflow for the HPLC purification of fluorescently labeled biomolecules.

References

Adjusting incubation time and temperature for NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for N-hydroxysuccinimide (NHS) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue that can arise from several factors related to your reaction conditions and reagents.

  • pH of the Reaction Buffer: The reaction of NHS esters with primary amines is highly dependent on pH.[1][2][3] The optimal pH range is typically 7.2-8.5.[2][4] At a lower pH, the primary amine groups on your biomolecule will be protonated and less available to react.[2][3] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with your desired labeling reaction.[1][2][3]

    • Troubleshooting:

      • Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal 7.2-8.5 range.[2]

      • For many proteins and peptides, a pH of 8.3-8.5 is ideal.[1][3][4]

  • Buffer Composition: The type of buffer you use is critical. Buffers containing primary amines, such as Tris or glycine, are not compatible with NHS ester reactions as they will compete with your target molecule for the label.[2][5]

    • Troubleshooting:

      • Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[4][6][7]

  • Incubation Time and Temperature: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[1][4][6] Lower temperatures can help minimize the competing hydrolysis reaction but may require a longer incubation period.[2]

    • Troubleshooting:

      • If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[2]

      • If the reaction is sluggish, a longer incubation at room temperature may be beneficial.[2]

  • Concentration of Reactants: Low concentrations of your protein or biomolecule can lead to less efficient labeling due to the competing hydrolysis of the NHS ester.[2] It is recommended to use a protein concentration of at least 1-10 mg/mL.[1][4]

    • Troubleshooting:

      • Increase the concentration of your biomolecule and/or the molar excess of the NHS ester.[2]

Q2: My protein has precipitated after the labeling reaction. What can I do?

Protein precipitation following a labeling reaction can occur due to over-labeling. The addition of too many hydrophobic dye molecules can alter the protein's solubility.

  • Troubleshooting:

    • Reduce the molar excess of the NHS ester in your reaction.

    • Decrease the incubation time or temperature to reduce the extent of labeling.

    • Consider using a more hydrophilic linker if available.

Q3: How should I prepare and store my NHS ester?

NHS esters are sensitive to moisture and should be handled accordingly to maintain their reactivity.[5]

  • Preparation: Dissolve the NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5]

  • Storage: Store the solid NHS ester desiccated at -20°C.[5] It is not recommended to prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes in the presence of moisture.[5][8]

Data Presentation: Incubation Parameters

The optimal incubation time and temperature for NHS ester reactions can vary depending on the target molecule and the desired degree of labeling. The following table summarizes generally recommended conditions.

Biomolecule TypeTemperatureIncubation TimepHNotes
Proteins/AntibodiesRoom Temperature1 - 4 hours7.2 - 8.5A common starting point for many labeling experiments.[1][4][6]
Proteins/Antibodies4°COvernight7.2 - 8.5Recommended to minimize hydrolysis of the NHS ester, especially with sensitive proteins.[2][4]
OligonucleotidesRoom Temperature1 - 2 hours7.0 - 9.0Generally, a shorter reaction time is sufficient for oligonucleotides.[9]
PEGylationRoom Temperature30 - 60 minutes7.0 - 8.0PEGylation reactions with NHS esters are often rapid.[5][8]
PEGylationOn Ice (approx. 4°C)2 hours7.0 - 8.0An alternative to room temperature incubation.[5][8]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and label.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.[4]

  • Prepare the NHS Ester Solution: Immediately before starting the reaction, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[10]

  • Reaction Setup: Add the reaction buffer to your protein solution. Then, add the calculated amount of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[4] If your label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer. This will consume any unreacted NHS ester.

  • Purification: Remove excess label and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Visualizations

NHS_Ester_Reaction Reactants Primary Amine (on Biomolecule) + NHS Ester Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Stable Amide Bond (Labeled Biomolecule) + N-Hydroxysuccinimide Intermediate->Products Release of NHS

Caption: NHS ester reaction with a primary amine.

Troubleshooting_Workflow start Low Labeling Efficiency check_ph Is buffer pH optimal (7.2-8.5)? start->check_ph adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Exchange to an amine-free buffer check_buffer->change_buffer No check_reagents Are NHS ester and solvents fresh/anhydrous? check_buffer->check_reagents Yes change_buffer->check_reagents use_fresh Use fresh, anhydrous reagents and solvents check_reagents->use_fresh No optimize_conditions Optimize incubation time and temperature check_reagents->optimize_conditions Yes use_fresh->optimize_conditions increase_concentration Increase biomolecule and/or NHS ester concentration optimize_conditions->increase_concentration success Improved Efficiency increase_concentration->success

Caption: Troubleshooting workflow for low labeling efficiency.

Competing_Reactions cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) aminolysis Amide Bond Formation aminolysis_favored Favored by: - Optimal pH (7.2-8.5) - High biomolecule concentration hydrolysis NHS Ester Inactivation hydrolysis_favored Favored by: - High pH (>8.5) - Low biomolecule concentration - Higher Temperature nhsester NHS Ester nhsester->aminolysis + Primary Amine nhsester->hydrolysis + Water (H2O)

Caption: Competing reactions in NHS ester chemistry.

References

Validation & Comparative

A Head-to-Head Comparison: 5-Carboxyrhodamine 110 NHS Ester vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research. The choice of fluorophore can significantly impact experimental outcomes, influencing signal brightness, stability, and the preservation of protein function. This guide provides an in-depth, objective comparison of two popular green-emitting fluorescent dyes for protein labeling: 5-Carboxyrhodamine 110 NHS Ester and Fluorescein Isothiocyanate (FITC). We will delve into their performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.

Key Performance Characteristics at a Glance

The selection of a fluorescent label is dictated by its photophysical properties. The following table summarizes the key characteristics of 5-Carboxyrhodamine 110 and FITC.

PropertyThis compoundFluorescein Isothiocyanate (FITC)
Excitation Maximum (λex) ~502 nm[1][2]~495 nm[3]
Emission Maximum (λem) ~527 nm[1][4][2]~525 nm[3]
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹[1][4][2]~75,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φf) High (Comparable to Fluorescein)~0.92[3][5]
Photostability Exceptionally photostable[4][2][6]Prone to photobleaching[3][7]
pH Sensitivity Fluorescence is insensitive to pH in the physiological range (pH 4-9)[4][2][6][8]Fluorescent signal is sensitive to pH changes[3][7][9]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[10]Isothiocyanate (ITC)[11]
Target Residues Primary amines (N-terminus and lysine (B10760008) side chains)[10]Primary amines (N-terminus and lysine side chains)[11]
Resulting Bond Stable amide bond[10]Thiourea (B124793) linkage

In-Depth Comparison

Brightness and Photostability: A Clear Advantage for Rhodamine 110

While both dyes exhibit high absorptivity and excellent fluorescence quantum yields, a critical differentiator is their photostability. 5-Carboxyrhodamine 110 is renowned for its exceptional resistance to photobleaching, a phenomenon where the fluorophore irreversibly loses its ability to fluoresce upon exposure to light.[4][2][6] This makes it a superior choice for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. In contrast, FITC is notoriously susceptible to photobleaching, which can lead to rapid signal decay and limit the duration of imaging experiments.[3][7]

pH Sensitivity: Maintaining Signal Integrity in Varying Environments

The fluorescence of FITC is highly dependent on the pH of its environment, with a significant decrease in fluorescence intensity in acidic conditions.[3][7][9] This can be a major drawback in cellular applications where pH can vary between different organelles or in response to physiological changes. 5-Carboxyrhodamine 110, on the other hand, exhibits fluorescence that is largely insensitive to pH over a broad physiological range (pH 4-9).[4][2][6][8] This stability ensures a more reliable and quantifiable fluorescent signal, regardless of environmental pH fluctuations.

Reactive Chemistry and Conjugate Stability

Both this compound and FITC target primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. However, they do so through different reactive moieties. The N-hydroxysuccinimidyl (NHS) ester of Carboxyrhodamine 110 reacts with amines to form a highly stable amide bond.[10] The isothiocyanate group of FITC forms a thiourea linkage.[12] While both create covalent bonds, the amide linkage formed by NHS esters is generally considered more stable.

Experimental Protocols

The following are generalized protocols for labeling proteins with this compound and FITC. Optimization may be required for specific proteins and applications.

Protein Preparation (for both labeling methods)
  • Buffer Exchange: The protein solution should be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA).[11][13] Dialyze or use a spin-filter to exchange the protein into an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[13][14]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[11][13]

Labeling with this compound
  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[10]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[12] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10][12]

  • Purification: Remove unreacted dye by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.[10][11]

Labeling with FITC
  • Prepare Dye Stock Solution: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.[11]

  • Labeling Reaction: Add the FITC solution to the protein solution. A common starting point is a 10-20 fold molar excess of FITC to protein.[15] Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.[11][13]

  • Purification: Separate the labeled protein from free FITC using gel filtration or extensive dialysis.[11][16]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a crucial parameter for ensuring experimental reproducibility.[17][18][19][20]

  • Measure Absorbance: After removing all unbound dye, measure the absorbance of the conjugate solution at 280 nm (A_prot_) and at the absorbance maximum of the dye (A_dye_).[17][18]

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_dye_ × CF)] / ε_prot_

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max_ of the dye).

    • ε_prot_ is the molar extinction coefficient of the protein.

  • Calculate Dye Concentration: Dye Concentration (M) = A_dye_ / ε_dye_

    • ε_dye_ is the molar extinction coefficient of the dye.

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio should be determined experimentally for each protein and application to avoid issues like fluorescence quenching or loss of protein function.[20]

Visualizing the Workflow and Chemical Reactions

ProteinLabelingWorkflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Storage Buffer BufferExchange Buffer Exchange (Amine-free buffer, pH 8.3-9.0) Protein->BufferExchange Concentration Concentration Adjustment (2-10 mg/mL) BufferExchange->Concentration PreparedProtein Prepared Protein Concentration->PreparedProtein Reaction Incubation (1-2h at RT, protected from light) PreparedProtein->Reaction Dye Dye Stock Solution (NHS Ester or FITC in DMSO/DMF) Dye->Reaction LabeledProteinMix Labeled Protein Mixture Reaction->LabeledProteinMix Purification Purification (Gel Filtration/Dialysis) LabeledProteinMix->Purification Analysis DOL Calculation Purification->Analysis

Caption: General workflow for protein labeling with fluorescent dyes.

ChemicalReactions cluster_NHS This compound Reaction cluster_FITC FITC Reaction Protein_NHS Protein-NH₂ Amide_Bond Protein-NH-CO-Rhodamine (Stable Amide Bond) Protein_NHS->Amide_Bond + NHS_Ester Rhodamine-NHS NHS_Ester->Amide_Bond Protein_FITC Protein-NH₂ Thiourea_Linkage Protein-NH-CS-NH-Fluorescein (Thiourea Linkage) Protein_FITC->Thiourea_Linkage + FITC Fluorescein-N=C=S FITC->Thiourea_Linkage

Caption: Comparison of the chemical reactions for NHS ester and FITC labeling.

Conclusion: Making an Informed Decision

For the majority of protein labeling applications, This compound emerges as the superior choice over FITC . Its exceptional photostability and pH insensitivity translate to brighter, more stable, and more reliable experimental data, particularly in demanding applications like fluorescence microscopy and flow cytometry. While FITC has been a workhorse in biological research for decades due to its high quantum yield and historical availability, its susceptibility to photobleaching and pH-dependent fluorescence are significant limitations in modern quantitative studies.

Researchers and drug development professionals should carefully consider the specific requirements of their experiments. For long-term imaging, quantitative analysis, and studies in environments with potential pH fluctuations, the investment in this compound will likely yield more robust and reproducible results. FITC may remain a viable option for less demanding applications where cost is a primary concern and its limitations can be managed.

References

A Head-to-Head Comparison: 5-Carboxyrhodamine 110 NHS Ester vs. Alexa Fluor 488 for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal green fluorescent dye for bioconjugation, the choice between 5-Carboxyrhodamine 110 NHS Ester and Alexa Fluor 488 is a critical one. Both amine-reactive dyes are widely used for labeling proteins, antibodies, and nucleic acids, offering bright green fluorescence. This guide provides an objective comparison of their performance, supported by key physicochemical properties and detailed experimental protocols to aid in making an informed decision.

Overview of the Dyes

5-Carboxyrhodamine 110, also known as Rhodamine Green, is a traditional rhodamine-based dye that offers good photostability and fluorescence that is largely insensitive to pH in the physiological range. Alexa Fluor 488 is a sulfonated rhodamine derivative, a modification that enhances its hydrophilicity and, consequently, its brightness and photostability.

Physicochemical Properties: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for this compound and Alexa Fluor 488.

PropertyThis compoundAlexa Fluor 488 NHS Ester
Excitation Maximum (nm) ~502[1][2]~496[3]
Emission Maximum (nm) ~527[1][2]~519[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) >75,000[4]~71,000[3]
Quantum Yield High (specific value not readily available)[4]~0.92[3]
pH Sensitivity Insensitive between pH 4 and 9[2][4]Insensitive between pH 4 and 10[5]
Photostability Good, more photostable than fluorescein[2][4]Excellent, highly photostable[5][6][7]

Visualizing the Labeling Process: Antibody Conjugation

The foundational technique for utilizing these dyes is the covalent labeling of biomolecules. The following diagram illustrates the general workflow for conjugating an NHS ester dye to an antibody.

AntibodyLabeling cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Antibody Antibody Solution (in amine-free buffer, pH 8.3-9.0) Mixing Mixing Antibody->Mixing Add Dye NHS Ester Dye (dissolved in DMSO or DMF) Dye->Mixing Incubation Incubation (1 hour, room temperature) Mixing->Incubation Reacts with primary amines (-NH2) on the antibody Purification Purification (e.g., size exclusion chromatography) Incubation->Purification Remove unreacted dye Labeled_Antibody Labeled Antibody Conjugate Purification->Labeled_Antibody

Caption: Workflow for labeling an antibody with an NHS ester dye.

The Principle of Fluorescence: A Simplified Jablonski Diagram

To understand the performance of these fluorescent dyes, it is helpful to visualize the process of fluorescence. The Jablonski diagram below illustrates the electronic transitions that occur when a fluorophore absorbs and emits light.

Jablonski S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Excitation (Absorption) (e.g., 488 nm laser) S1->S0 Fluorescence (e.g., ~520 nm emission) S1->S0 Non-radiative decay (e.g., heat) S1->S1 Vibrational Relaxation T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow, not desired) T1->S0 Non-radiative decay

Caption: Simplified Jablonski diagram illustrating fluorescence.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are methodologies for key experiments involving these fluorescent dyes.

Antibody Conjugation with NHS Ester

Objective: To covalently label an antibody with either this compound or Alexa Fluor 488 NHS Ester.

Materials:

  • Antibody (1 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound or Alexa Fluor 488 NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS, pH 7.4. Adjust the antibody concentration to 1 mg/mL.

  • Prepare the dye stock solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Adjust the pH of the antibody solution: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution.

  • Perform the labeling reaction: While gently vortexing the antibody solution, slowly add the reactive dye solution. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1.

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. Collect the first colored fraction, which contains the antibody conjugate.

  • Determine the degree of labeling (DOL): Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

Immunofluorescence Staining for Microscopy

Objective: To visualize a target protein in fixed cells using a fluorescently labeled antibody.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific to the target protein

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG-Alexa Fluor 488)

  • Mounting medium with an antifade reagent

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour to reduce non-specific binding.

  • Primary antibody incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary antibody incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final washes: Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Flow Cytometry Staining

Objective: To identify and quantify a specific cell population using a fluorescently labeled antibody.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorescently labeled primary antibody

  • Flow cytometer

Procedure:

  • Cell preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold flow cytometry staining buffer.

  • Fc receptor blocking (optional but recommended): Incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific binding of the labeled antibody.

  • Antibody staining: Add the fluorescently labeled primary antibody at the predetermined optimal concentration.

  • Incubation: Incubate the cells for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of ice-cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and decanting the supernatant.

  • Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer (e.g., 500 µL).

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for the fluorophore.

Performance Comparison and Recommendations

Both this compound and Alexa Fluor 488 are excellent choices for green fluorescence labeling. However, for applications requiring the highest sensitivity, photostability, and brightness, Alexa Fluor 488 is generally the superior choice . Its sulfonation leads to increased water solubility, which reduces the likelihood of aggregation and self-quenching, resulting in brighter conjugates. The enhanced photostability of Alexa Fluor 488 is a significant advantage for imaging applications that require prolonged exposure to excitation light, such as confocal microscopy and time-lapse imaging.

This compound remains a cost-effective and reliable alternative, particularly for applications where extreme photostability is not the primary concern. Its performance is robust, and it offers good brightness and pH insensitivity.

Ultimately, the choice between these two dyes will depend on the specific requirements of the experiment, including the sensitivity needed, the imaging modality employed, and budgetary considerations. For demanding applications where signal-to-noise is critical, the investment in Alexa Fluor 488 is often justified by the superior quality of the resulting data.

References

A Researcher's Guide to Validating the Specificity of 5-Carboxyrhodamine 110 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently-labeled antibodies is paramount for generating reliable and reproducible data. The conjugation of a fluorophore, such as 5-Carboxyrhodamine 110 (also known as Rhodamine Green), to an antibody has the potential to alter its binding characteristics. Therefore, rigorous validation is not merely a suggestion but a critical necessity. This guide provides a comprehensive comparison of 5-Carboxyrhodamine 110 to alternative fluorescent dyes and outlines detailed experimental protocols to validate the specificity of the resulting antibody conjugates.

Comparing Fluorophore Performance: 5-Carboxyrhodamine 110 vs. Alternatives

The selection of a fluorescent dye can significantly impact the sensitivity, photostability, and overall performance of an antibody conjugate. 5-Carboxyrhodamine 110 is a popular choice due to its bright green fluorescence and good photostability. However, a comparison with other commonly used fluorophores is essential for making an informed decision.

Property5-Carboxyrhodamine 110 (Rhodamine Green)Fluorescein (FITC)Alexa Fluor™ 488Cyanine3 (Cy3)Cyanine5 (Cy5)
Excitation Max (nm) ~502~494~496~550~649
Emission Max (nm) ~527~520~519~570~666
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~76,000-84,000~73,000-75,000~71,000~150,000~250,000
Quantum Yield High (but variable with conjugation)~0.92~0.92~0.15~0.20
Photostability HighLowHighModerateModerate to High
pH Sensitivity Low (stable between pH 4-9)High (fluorescence decreases at lower pH)Low (stable between pH 4-10)LowLow
Brightness HighHighVery HighHighVery High
Common Applications Microscopy, Flow Cytometry, ELISAFlow Cytometry, MicroscopyMicroscopy, Flow Cytometry, Western BlottingMicroscopy, FRETMicroscopy, Western Blotting, In-vivo Imaging

Key Considerations:

  • Brightness: A function of both the molar extinction coefficient and quantum yield, brightness is crucial for detecting low-abundance targets. While FITC has a high quantum yield, its lower photostability can be a drawback. Alexa Fluor™ 488 and 5-Carboxyrhodamine 110 offer a good balance of brightness and photostability. Cy dyes are known for their exceptional brightness, particularly Cy5 in the far-red spectrum which helps to minimize autofluorescence from biological samples.

  • Photostability: This is the dye's resistance to photobleaching upon exposure to excitation light. For applications requiring long or repeated exposures, such as time-lapse microscopy, photostability is critical. Alexa Fluor™ dyes and 5-Carboxyrhodamine 110 are significantly more photostable than FITC.

  • pH Sensitivity: The fluorescence of some dyes can be affected by the pH of their environment. FITC is particularly sensitive to acidic pH, which can lead to signal loss. 5-Carboxyrhodamine 110 and Alexa Fluor™ 488 are more stable over a wider pH range, making them more reliable for various biological applications.

The Five Pillars of Antibody Specificity Validation

A robust validation strategy employs multiple methods to build a strong case for antibody specificity. The "five pillars" of antibody validation provide a comprehensive framework for this process.

The Five Pillars of Antibody Specificity Validation P1 Genetic Strategies Validation Validated Antibody Specificity P1->Validation P2 Orthogonal Approaches P2->Validation P3 Independent Antibody Approaches P3->Validation P4 Expression of Tagged Proteins P4->Validation P5 Immunoprecipitation- Mass Spectrometry (IP-MS) P5->Validation

Figure 1: The five pillars of antibody validation provide a framework for ensuring specificity.

Experimental Protocols for Specificity Validation

The following are detailed protocols for key experimental techniques to validate the specificity of a 5-Carboxyrhodamine 110 labeled antibody.

Western Blotting

Western blotting is a fundamental technique to verify that the antibody recognizes a protein of the correct molecular weight.

Fluorescent Western Blotting Workflow A 1. Sample Preparation (Cell Lysates) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF or Nitrocellulose) B->C D 4. Blocking (e.g., 5% BSA in TBST) C->D E 5. Primary Antibody Incubation (5-CR110 labeled antibody) D->E F 6. Washing (TBST) E->F G 7. Imaging (Fluorescent Imager) F->G H 8. Analysis (Band at expected MW) G->H

Figure 2: Workflow for validating antibody specificity using fluorescent Western blotting.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express (positive control) and not express (negative control) the target protein.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the 5-Carboxyrhodamine 110 labeled primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined by titration.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound antibody.

  • Imaging: Image the membrane using a fluorescent imager with the appropriate excitation and emission filters for 5-Carboxyrhodamine 110 (Excitation: ~502 nm, Emission: ~527 nm).

  • Analysis: A specific antibody should show a single band at the expected molecular weight for the target protein in the positive control lane and no band in the negative control lane.

Immunofluorescence (IF) / Immunohistochemistry (IHC)

IF and IHC are used to visualize the subcellular localization and tissue distribution of the target protein.

Immunofluorescence Staining Workflow A 1. Sample Preparation (Cells on coverslips or tissue sections) B 2. Fixation (e.g., 4% Paraformaldehyde) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., 5% Normal Goat Serum) C->D E 5. Primary Antibody Incubation (5-CR110 labeled antibody) D->E F 6. Washing (PBS) E->F G 7. Mounting (with antifade reagent) F->G H 8. Imaging (Fluorescence Microscope) G->H

Figure 3: Workflow for validating antibody specificity using immunofluorescence.

Protocol:

  • Sample Preparation: Prepare cells grown on coverslips or tissue sections.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

  • Permeabilization: For intracellular targets, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the samples with the 5-Carboxyrhodamine 110 labeled primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining pattern using a fluorescence microscope with the appropriate filter set for 5-Carboxyrhodamine 110. A specific antibody will show staining in the expected subcellular compartment or tissue location.

Flow Cytometry

Flow cytometry allows for the quantitative analysis of protein expression on a single-cell level.

Flow Cytometry Staining Workflow A 1. Cell Preparation (Single-cell suspension) B 2. Fc Receptor Blocking (Optional, to reduce non-specific binding) A->B C 3. Primary Antibody Incubation (5-CR110 labeled antibody) B->C D 4. Washing (FACS Buffer) C->D E 5. Resuspension (in FACS Buffer) D->E F 6. Data Acquisition (Flow Cytometer) E->F G 7. Analysis (Gating on positive and negative populations) F->G

Figure 4: Workflow for validating antibody specificity using flow cytometry.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from your cell culture or tissue sample.

  • Fc Receptor Blocking (Optional): To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes.

  • Primary Antibody Incubation: Incubate the cells with the 5-Carboxyrhodamine 110 labeled primary antibody at the optimal concentration for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).

  • Resuspension: Resuspend the cells in a final volume of buffer for analysis.

  • Data Acquisition: Acquire the data on a flow cytometer equipped with a laser and detectors appropriate for 5-Carboxyrhodamine 110.

  • Analysis: Analyze the data by gating on the cell population of interest. A specific antibody will show a clear shift in fluorescence intensity in the positive cell population compared to the negative or isotype control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the binding of the antibody to its target protein in a plate-based format.

Direct Fluorescent ELISA Workflow A 1. Antigen Coating (Immobilize antigen on plate) B 2. Blocking (Block non-specific sites) A->B C 3. Primary Antibody Incubation (5-CR110 labeled antibody) B->C D 4. Washing (Remove unbound antibody) C->D E 5. Signal Detection (Fluorescence plate reader) D->E

Figure 5: Workflow for a direct fluorescent ELISA to validate antibody binding.

Protocol:

  • Antigen Coating: Coat the wells of a microplate with the purified target protein or a lysate from cells overexpressing the target. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the 5-Carboxyrhodamine 110 labeled antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells extensively to remove unbound antibody.

  • Signal Detection: Read the fluorescence intensity in each well using a fluorescence plate reader. A specific antibody will show a dose-dependent increase in fluorescence in the wells coated with the target antigen, while showing minimal signal in control wells.

By employing these rigorous validation strategies and carefully considering the choice of fluorophore, researchers can ensure the specificity of their 5-Carboxyrhodamine 110 labeled antibodies, leading to more accurate and reliable experimental outcomes.

A Comparative Guide to Alternatives for 5-Carboxyrhodamine 110 NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of a fluorescent label is a critical step that influences the sensitivity, accuracy, and reproducibility of experimental results. 5-Carboxyrhodamine 110 (5-CR110) NHS ester is a widely used green fluorescent dye favored for its high photostability and pH insensitivity compared to traditional fluoresceins.[1][2][3][4] However, a range of alternative amine-reactive dyes have been developed, each offering a unique profile of spectral properties, brightness, and performance characteristics. This guide provides an objective comparison of prominent alternatives to 5-CR110 NHS Ester, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal reagent for your specific application.

Performance Comparison of Green Fluorescent NHS Esters

The ideal fluorescent dye for bioconjugation should exhibit high fluorescence quantum yield, a large molar extinction coefficient (resulting in a bright signal), excellent photostability, and minimal environmental sensitivity. The NHS (N-hydroxysuccinimidyl) ester reactive group is the most common choice for labeling primary amines, such as those found on lysine (B10760008) residues in proteins, forming a stable amide bond.[5][6][7] Key alternatives to 5-CR110 NHS Ester in the green emission spectrum include Alexa Fluor® 488 NHS Ester, DyLight™ 488 NHS Ester, and ATTO 488 NHS ester.

Feature5-Carboxyrhodamine 110 NHS EsterAlexa Fluor® 488 NHS EsterDyLight™ 488 NHS EsterATTO 488 NHS Ester
Excitation Max (nm) ~502[1][2][8]~495~493[9]~501[10]
Emission Max (nm) ~527[2][8]~519~518[9]~520[11]
Molar Extinction (cm⁻¹M⁻¹) ~76,000[2][3][8]~71,000~70,000[9]~90,000[11]
Quantum Yield High0.92High0.80[11]
Photostability High[1][2][3][4]Very High[12]HighExceptional[10][11][13][14]
pH Sensitivity Insensitive (pH 4-9)[1][2][3][4]Low (pH 4-10)[15]LowLow
Water Solubility ModerateHigh (sulfonated)[12]HighHigh (hydrophilic)[10][11][13]

Key Insights from the Data:

  • Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. ATTO 488 boasts the highest molar extinction coefficient, suggesting a high potential for bright conjugates.[11] Alexa Fluor® 488 is also renowned for its exceptional brightness, stemming from a very high quantum yield.[12]

  • Photostability: While 5-CR110 is significantly more photostable than fluorescein, modern dyes like the Alexa Fluor and ATTO series often exhibit superior resistance to photobleaching, making them ideal for demanding applications like super-resolution microscopy (dSTORM, STED) and long-term imaging experiments.[10][11][12][13]

  • pH Independence: A key advantage of rhodamine-based dyes like 5-CR110 and its alternatives over fluoresceins (like FITC) is their stable fluorescence across a wide physiological pH range.[1][4][15] This is crucial for experiments involving cellular compartments with varying pH.

  • Solubility: The sulfonation of Alexa Fluor and the hydrophilic nature of ATTO dyes enhance their water solubility.[10][11][12][13] This can simplify the conjugation process and reduce the risk of protein precipitation during labeling.

Experimental Methodologies

A standardized protocol for labeling proteins with NHS ester dyes is essential for achieving reproducible results. The following is a generalized workflow adaptable for the dyes discussed.

General Protein Labeling Protocol:

  • Protein Preparation:

    • Dissolve the protein (e.g., an antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, to a final concentration of 2-10 mg/mL.[16][17]

    • If the protein solution contains amine-containing buffers like Tris or glycine, it must be dialyzed against a suitable conjugation buffer (e.g., PBS, pH 7.4, followed by adjustment with bicarbonate buffer).[11][17]

  • Dye Preparation:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Prepare a stock solution of the dye (e.g., 10 mM or 2 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][11] This solution should be prepared fresh immediately before use.[11]

  • Conjugation Reaction:

    • Add a calculated molar excess of the reactive dye solution to the protein solution. A molar excess of 8-15 fold is a common starting point for antibodies.[6][16] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.[5][7]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted free dye.[6] The most common method for macromolecules is size-exclusion chromatography, using a desalting column (e.g., Sephadex G-25).[7][16][17]

    • Elute the column with an appropriate buffer (e.g., 1X PBS, pH 7.2-7.4). The first colored fraction to elute will be the dye-protein conjugate.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein. This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum.[17]

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage Protein_Prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Conjugation 3. Mix Protein and Dye (Molar Excess) Incubate 1-2h at RT Protein_Prep->Conjugation Dye_Prep 2. Dissolve NHS Ester Dye in Anhydrous DMSO/DMF Dye_Prep->Conjugation Purification 4. Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification Storage 5. Store Conjugate (4°C short-term, -20°C long-term) Purification->Storage Dye_Comparison cluster_performance Key Performance Metrics CR110 5-CR110 Brightness Brightness CR110->Brightness High Photostability Photostability CR110->Photostability High pH_Insensitivity pH_Insensitivity CR110->pH_Insensitivity Excellent Alexa488 Alexa Fluor® 488 Alexa488->Brightness Very High Alexa488->Photostability Very High Alexa488->pH_Insensitivity Excellent DyLight488 DyLight™ 488 DyLight488->Brightness High ATTO488 ATTO 488 ATTO488->Brightness High ATTO488->Photostability Exceptional Immunofluorescence_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Cell Plasma Membrane Antibody Primary Antibody Antibody->Receptor Binds Antigen Fluor_Ab Fluorescently-Labeled Secondary Antibody Fluor_Ab->Antibody Binds Primary Ab Microscope Fluorescence Microscope Fluor_Ab->Microscope Emits Light Dye Dye (e.g., AF488) Dye->Fluor_Ab Conjugated to

References

A Head-to-Head Comparison: Single Isomer vs. Mixed Isomer 5-CR110 SE for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal performance in fluorescent labeling, the choice between a single isomer and a mixed isomer dye can have significant implications for experimental outcomes. This guide provides an in-depth comparison of the performance of single isomer 5-Carboxyrhodamine 110 Succinimidyl Ester (5-CR110 SE) and its mixed isomer counterpart (5(6)-CR110 SE), supported by established experimental methodologies.

Carboxyrhodamine 110 (CR110) is a highly photostable, green-fluorescent dye with a pH-insensitive emission, making it a robust alternative to fluorescein-based dyes for labeling proteins, peptides, and nucleic acids. The succinimidyl ester (SE) functionality allows for covalent conjugation to primary amines. While both single and mixed isomer formulations are commercially available, their performance characteristics can differ, impacting the consistency and reproducibility of conjugation and subsequent applications.

Key Performance Differences: A Summary

The primary distinction between the two forms lies in the position of the carboxyl group on the rhodamine core, which can be at the 5- or 6-position. The single isomer product contains only the 5-isomer, whereas the mixed isomer product is a mixture of the 5- and 6-isomers. This seemingly minor structural difference can influence the reactivity and chromatographic behavior of the dye and its conjugates.

Performance ParameterSingle Isomer (5-CR110 SE)Mixed Isomer (5(6)-CR110 SE)Rationale
Conjugate Purity & Separation Higher purity, sharper chromatographic peaks.Broader chromatographic peaks, potential for split peaks.The presence of two isomers in the mixed formulation can lead to the formation of two distinct conjugate populations, which may be difficult to separate, especially in peptide and oligonucleotide labeling.[1]
Reproducibility More consistent lot-to-lot performance.Potential for variability in the isomer ratio between lots.The precise ratio of 5- and 6-isomers in the mixed product can vary, potentially leading to slight differences in conjugation efficiency and fluorescence characteristics between batches.
Conjugation Efficiency (Degree of Labeling) Potentially more predictable and uniform.May exhibit slight variations in reactivity.While both isomers react with primary amines, subtle differences in the steric hindrance around the succinimidyl ester group could lead to minor differences in reaction kinetics.
Fluorescence Quantum Yield Uniform quantum yield for all conjugates.Average quantum yield of the two isomeric conjugates.The local environment of the fluorophore can influence its quantum yield. While the difference is expected to be minimal, a single isomer ensures a homogenous population of labeled molecules.
Photostability High and uniform photostability.High photostability, averaged across both isomers.Both isomers of CR110 are known for their excellent photostability.[2][3]

Experimental Protocols for Comparative Analysis

To empirically determine the performance differences between single and mixed isomer 5-CR110 SE, the following experimental protocols can be employed.

Determination of Conjugation Efficiency (Degree of Labeling - DOL)

This protocol outlines the steps to conjugate an antibody with both single and mixed isomer 5-CR110 SE and subsequently determine the DOL.

Materials:

  • Monoclonal antibody (e.g., IgG) at 2-5 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)

  • Single isomer 5-CR110 SE

  • Mixed isomer 5(6)-CR110 SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3). Adjust the final concentration to 2.5 mg/mL.

  • Dye Preparation: Prepare 10 mg/mL stock solutions of both single and mixed isomer 5-CR110 SE in anhydrous DMSO.

  • Conjugation Reaction:

    • For each dye, add a 10-fold molar excess of the dye to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • DOL Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of CR110 (~498 nm, A498).

    • Calculate the protein concentration: Protein Conc (M) = [A280 - (A498 * Cf)] / ε_protein (where Cf is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody).

    • Calculate the DOL: DOL = A498 / (ε_dye * Protein Conc (M)) (where ε_dye is the molar extinction coefficient of CR110).

Comparative Analysis of Conjugate Purity by HPLC

This protocol allows for the visualization of differences in the purity and heterogeneity of the labeled products.

Materials:

  • Purified antibody conjugates (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., size-exclusion or reverse-phase)

  • Appropriate mobile phase

Procedure:

  • Inject equal amounts of the single isomer and mixed isomer conjugates onto the HPLC column.

  • Run a suitable gradient to separate the conjugated antibody from any remaining free dye and aggregates.

  • Monitor the elution profile using a UV-Vis detector (at 280 nm and 498 nm).

  • Compare the chromatograms. The single isomer conjugate is expected to show a single, sharp peak, while the mixed isomer conjugate may exhibit a broader peak or a shoulder, indicating the presence of multiple species.

Photostability Assessment

This protocol compares the photostability of cells labeled with antibodies conjugated to single and mixed isomer 5-CR110 SE.

Materials:

  • Cells expressing the target antigen for the conjugated antibody.

  • Antibody conjugates (from Protocol 1).

  • Fluorescence microscope with a suitable filter set for CR110 and a camera.

  • Image analysis software.

Procedure:

  • Cell Staining: Incubate the cells with optimal concentrations of the single and mixed isomer antibody conjugates for 30-60 minutes at 4°C. Wash the cells to remove unbound antibody.

  • Imaging:

    • Mount the stained cells on a microscope slide.

    • Acquire an initial image (t=0) of the fluorescently labeled cells using a defined set of acquisition parameters (exposure time, laser power).

    • Continuously expose the same field of view to the excitation light for an extended period (e.g., 5-10 minutes).

    • Acquire images at regular intervals during the exposure period.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the cells in each image.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time for both single and mixed isomer conjugates.

    • Compare the photobleaching rates.

Visualizing the Workflows

To better understand the experimental processes and the underlying principles, the following diagrams have been generated.

Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_dye_prep Dye Preparation cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody in Buffer Dialysis Dialysis against Bicarbonate Buffer (pH 8.3) Antibody->Dialysis Prepared_Antibody Prepared Antibody (2.5 mg/mL) Dialysis->Prepared_Antibody Reaction_Single Incubate 1 hr (Single Isomer) Prepared_Antibody->Reaction_Single Reaction_Mixed Incubate 1 hr (Mixed Isomer) Prepared_Antibody->Reaction_Mixed Single_Isomer Single Isomer 5-CR110 SE Single_Isomer_Stock 10 mg/mL Stock Single_Isomer->Single_Isomer_Stock Mixed_Isomer Mixed Isomer 5(6)-CR110 SE Mixed_Isomer_Stock 10 mg/mL Stock Mixed_Isomer->Mixed_Isomer_Stock DMSO Anhydrous DMSO Single_Isomer_Stock->Reaction_Single Mixed_Isomer_Stock->Reaction_Mixed SEC_Single Size-Exclusion Chromatography Reaction_Single->SEC_Single SEC_Mixed Size-Exclusion Chromatography Reaction_Mixed->SEC_Mixed Purified_Single Purified Single Isomer Conjugate SEC_Single->Purified_Single Purified_Mixed Purified Mixed Isomer Conjugate SEC_Mixed->Purified_Mixed

Caption: Workflow for antibody conjugation with single and mixed isomer dyes.

HPLC_Analysis_Workflow cluster_input Input Samples cluster_hplc HPLC Analysis cluster_output Expected Output Single_Conjugate Purified Single Isomer Conjugate HPLC HPLC System Single_Conjugate->HPLC Mixed_Conjugate Purified Mixed Isomer Conjugate Mixed_Conjugate->HPLC Detector UV-Vis Detector (280 nm & 498 nm) HPLC->Detector Chromatogram_Single Single, Sharp Peak Detector->Chromatogram_Single from Single Isomer Chromatogram_Mixed Broad or Split Peak Detector->Chromatogram_Mixed from Mixed Isomer

Caption: Expected HPLC analysis results for single vs. mixed isomer conjugates.

Signaling Pathway Context: Cell Proliferation Assays

5-CR110 SE is often used to label cells for proliferation tracking. The dye covalently attaches to intracellular proteins. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each cell division. This process can be monitored by flow cytometry.

Cell_Proliferation_Pathway cluster_labeling Cell Labeling cluster_division Cell Division cluster_analysis Flow Cytometry Analysis Cell Cell Suspension Labeled_Cell Labeled Cell (High Fluorescence) Cell->Labeled_Cell CR110_SE 5-CR110 SE CR110_SE->Labeled_Cell Gen1 Generation 1 (1/2 Fluorescence) Labeled_Cell->Gen1 Gen2 Generation 2 (1/4 Fluorescence) Gen1->Gen2 GenN Generation N (1/2^N Fluorescence) Gen2->GenN Flow_Cytometer Flow Cytometer GenN->Flow_Cytometer Histogram Fluorescence Histogram Flow_Cytometer->Histogram

Caption: Principle of cell proliferation tracking using 5-CR110 SE.

Conclusion

The choice between single isomer and mixed isomer 5-CR110 SE depends on the specific requirements of the application. For applications demanding the highest degree of purity, reproducibility, and well-defined conjugates, such as in the development of therapeutic antibody-drug conjugates or in quantitative proteomics, the single isomer 5-CR110 SE is the superior choice. For general cell labeling and qualitative tracking where minor heterogeneity in the labeled population is acceptable, the mixed isomer 5(6)-CR110 SE can be a cost-effective alternative. The experimental protocols provided in this guide offer a framework for researchers to make an informed decision based on empirical data for their specific experimental context.

References

A Comparative Analysis of the Quantum Yield of Carboxyrhodamine 110 and Other Key Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorophores, rhodamine dyes are a popular choice due to their high absorption coefficients, excellent photostability, and bright fluorescence. This guide provides an objective comparison of the fluorescence quantum yield of Carboxyrhodamine 110 against other widely used rhodamine derivatives, supported by experimental data and detailed methodologies.

Carboxyrhodamine 110, also known as Rhodamine Green, is valued for its spectral properties that are similar to fluorescein, but with superior photostability and less pH sensitivity.[1] Its performance, particularly its quantum yield—a measure of the efficiency of fluorescence—is a key factor in its selection for applications such as fluorescence microscopy, flow cytometry, and high-throughput screening.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield (Φ) is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is often a desirable characteristic in fluorescence-based assays. The following table summarizes the reported quantum yields for Carboxyrhodamine 110 and other common rhodamine dyes in aqueous and ethanol (B145695) solutions. It is important to note that quantum yield values can be influenced by the solvent environment, pH, and temperature. The data presented here are compiled from various sources, and the specific conditions are noted where available.

DyeQuantum Yield (Φ) in Water/PBSQuantum Yield (Φ) in Ethanol
Carboxyrhodamine 110 (Rhodamine Green) ~0.92 (in 10 mM HEPES, pH 7.5)[2]0.80
Rhodamine 6G 0.95[3]0.95[4]
Rhodamine B 0.31[5]0.49 - 0.70[6][7]
Rhodamine 123 0.90[]0.90[9]
Tetramethylrhodamine (TMR) High quantum yields notedData not consistently available

Note: The quantum yield of rhodamine dyes can be highly dependent on the specific experimental conditions. The values presented are representative and should be considered in the context of the cited sources.

Experimental Protocol: Relative Quantum Yield Measurement

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4][][10]

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54; or Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of unknown quantum yield

  • Spectroscopic grade solvents

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to minimize inner filter effects.[6]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • In the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • It is crucial to keep the instrument settings (e.g., excitation and emission slit widths) constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.

    • The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

      Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • m_x and m_std are the slopes of the linear fits for the sample and the standard, respectively.

      • n_x and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Experimental Workflow: Indirect Immunofluorescence

Rhodamine dyes are frequently conjugated to secondary antibodies for use in indirect immunofluorescence, a technique to visualize specific proteins within cells. The following diagram illustrates a typical workflow for this application.

G cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Rhodamine-conjugated) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for indirect immunofluorescence using a rhodamine-conjugated secondary antibody.

References

Evaluating 5-Carboxyrhodamine 110 NHS Ester: A Comparative Guide for Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust fluorescent probes for cell labeling, 5-Carboxyrhodamine 110 NHS Ester (5-CR110 NHS Ester) presents a compelling option. This guide provides a detailed comparison of its performance against common alternatives, supported by experimental data and protocols to aid in the selection of the optimal dye for your specific application.

This compound is an amine-reactive fluorescent dye that covalently binds to intracellular proteins, offering a stable and long-lasting signal for tracking cell populations.[1] Its rhodamine-based structure provides inherent advantages in photostability and pH insensitivity compared to traditional fluorescein-based dyes like Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE).[1][2][3] This guide will delve into the performance characteristics of 5-CR110 NHS Ester and its alternatives, focusing on fluorescence intensity, photostability, and cytotoxicity in various cell types.

Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness, stability, and potential cellular toxicity. Below is a summary of the key performance indicators for 5-CR110 NHS Ester and its main competitors, CFSE and Alexa Fluor 488 NHS Ester.

FeatureThis compoundCarboxyfluorescein Diacetate Succinimidyl Ester (CFSE)Alexa Fluor™ 488 NHS Ester
Excitation Max (nm) ~502[1][2]~494~495
Emission Max (nm) ~527[1][2]~518~519
Quantum Yield HighModerate to High (pH dependent)0.92[4]
Photostability Very High[2][3]Low[4]Very High[4]
pH Sensitivity Insensitive (pH 4-9)[1][2][3]SensitiveInsensitive (pH 4-10)
Cytotoxicity Generally low, but can be cell-type dependent.Can be toxic at high concentrations.[5]Generally low.

Experimental Data

While direct, side-by-side quantitative comparisons in the same study are limited, the following tables synthesize available data to illustrate the performance differences.

Table 1: Photostability Comparison
DyeImaging ConditionsPhotobleaching MetricReference
Alexa Fluor™ 488 Widefield microscopy, continuous xenon lamp illumination on HeLa cells.After 2 hours of irradiation, 26% of the initial fluorescence remained.[4]
Fluorescein (B123965) (similar to CFSE) Continuous illumination on bovine pulmonary artery endothelial cells.Photobleached to about 20% of its initial value within 30 seconds.[4]
5-Carboxyrhodamine 110 Stated to have exceptional photostability compared to fluorescein.[2][3]Specific quantitative data on photobleaching rates in live cells is not readily available in the reviewed literature.N/A
Table 2: Cytotoxicity Comparison
Dye FamilyCell LineCytotoxicity ObservationReference
Rhodamine Carcinoma cell linesContinuous exposure to rhodamine 123 showed selective toxicity to carcinoma cells compared to normal epithelial cells.[6]
Fluorescein & Rhodamine Wi-38 cell lineNo significant cytotoxic activities were observed for fluorescein and rhodamine 101.[7]
CFSE LymphocytesCan be toxic at high concentrations.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for cell labeling with 5-CR110 NHS Ester and the widely used alternative, CFSE.

Protocol 1: Labeling Suspension Cells with this compound

This protocol is adapted from general methods for labeling cells with amine-reactive dyes.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), protein-free

  • Complete cell culture medium

  • Suspension cells (e.g., Jurkat, Lymphocytes)

Procedure:

  • Prepare a 10 mM stock solution of 5-CR110 NHS Ester in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.

  • Wash cells: Centrifuge the desired number of cells and wash once with protein-free PBS to remove any residual protein from the culture medium.

  • Resuspend cells: Resuspend the cell pellet in protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Staining: Add the 5-CR110 NHS Ester stock solution to the cell suspension to achieve a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.

  • Incubate: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

  • Wash: Stop the staining reaction by adding 5-10 volumes of complete culture medium. Centrifuge the cells and wash twice with complete culture medium to remove any unbound dye.

  • Resuspend: Resuspend the labeled cells in fresh, pre-warmed complete culture medium for subsequent experiments.

Protocol 2: Labeling Lymphocytes with CFSE for Proliferation Analysis

This protocol is based on established methods for tracking lymphocyte proliferation.[5][7]

Materials:

  • Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE, often referred to as CFSE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lymphocytes

Procedure:

  • Prepare a 5 mM stock solution of CFSE in anhydrous DMSO.

  • Wash cells: Wash isolated lymphocytes with PBS.

  • Resuspend cells: Resuspend the cells in PBS at a concentration of 10-20 x 10^6 cells/mL.

  • Staining: Add the CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.

  • Incubate: Immediately vortex the cells and incubate for 10 minutes at 37°C.

  • Stop staining: Stop the reaction by adding 5 volumes of ice-cold complete culture medium.

  • Wash: Wash the cells three times with complete culture medium.

  • Culture: Resuspend the cells in complete culture medium and proceed with the proliferation assay.

Mechanism of Action and Signaling Pathways

Amine-reactive dyes like 5-CR110 NHS Ester and CFSE function by covalently binding to free amine groups on intracellular proteins.[8][9][10] This reaction creates a stable, fluorescent label that is retained within the cell.

G Intracellular Labeling with Amine-Reactive Dyes cluster_cell Cell Dye Amine-Reactive Dye (e.g., 5-CR110 NHS Ester) Plasma_Membrane Plasma Membrane Dye->Plasma_Membrane Passive Diffusion Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Intracellular_Proteins Intracellular Proteins (-NH2 groups) Cytoplasm->Intracellular_Proteins Labeled_Protein Fluorescently Labeled Protein Intracellular_Proteins->Labeled_Protein Covalent Bonding

Caption: Intracellular labeling mechanism of amine-reactive dyes.

The covalent modification of a wide range of intracellular proteins raises the possibility of interference with cellular signaling pathways. However, there is a lack of specific studies detailing the impact of 5-CR110 NHS Ester or its alternatives on defined signaling cascades. It is generally assumed that at optimal, low micromolar concentrations, the extent of protein modification is minimal and does not significantly perturb major cellular functions. Nevertheless, researchers should be mindful of potential off-target effects and include appropriate controls to validate their experimental findings.

G Experimental Workflow for Dye Performance Evaluation Cell_Culture Cell Culture (e.g., Lymphocytes, HeLa, Jurkat) Cell_Staining Cell Staining with Dyes (5-CR110, CFSE, Alexa Fluor 488) Cell_Culture->Cell_Staining Performance_Assays Performance Assays Cell_Staining->Performance_Assays Fluorescence_Intensity Fluorescence Intensity (Flow Cytometry/Microscopy) Performance_Assays->Fluorescence_Intensity Photostability Photostability (Time-lapse Imaging) Performance_Assays->Photostability Cytotoxicity Cytotoxicity (Viability Assays) Performance_Assays->Cytotoxicity Data_Analysis Data Analysis and Comparison Fluorescence_Intensity->Data_Analysis Photostability->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for evaluating fluorescent dye performance.

Conclusion

This compound is a high-performance fluorescent dye that offers significant advantages in terms of photostability and pH insensitivity over fluorescein-based alternatives like CFSE. Its bright green fluorescence and stable intracellular labeling make it an excellent choice for a variety of cell tracking and proliferation studies. While its cytotoxicity profile appears favorable, it is always recommended to perform initial dose-response experiments for each specific cell type. For applications demanding the highest photostability and brightness, both 5-CR110 NHS Ester and Alexa Fluor 488 NHS Ester are superior choices to traditional dyes. The detailed protocols and comparative data in this guide should empower researchers to make an informed decision for their cell labeling needs.

References

Assessing Cross-Reactivity of 5-Carboxyrhodamine 110 Labeled Secondary Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of secondary antibodies is paramount for generating reliable and reproducible data in immunoassays. This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Carboxyrhodamine 110 (R110) labeled secondary antibodies, comparing their potential performance with other commonly used fluorophore-labeled antibodies, and offering detailed experimental protocols for in-house validation.

Cross-reactivity, the unintended binding of a secondary antibody to immunoglobulins from species other than the intended target, is a critical factor that can lead to high background, false-positive signals, and misinterpretation of experimental results. This is particularly crucial in multiplex immunofluorescence experiments where multiple primary antibodies from different species are employed. To mitigate this, manufacturers often perform cross-adsorption, a process that removes antibody populations that recognize off-target species.

5-Carboxyrhodamine 110 (R110) is a bright and photostable green-fluorescent dye with excitation and emission maxima around 502 nm and 527 nm, respectively. Its fluorescence is notably insensitive to pH changes within the physiological range (pH 4-9), making it a robust alternative to dyes like fluorescein (B123965) (FITC). Understanding its cross-reactivity profile is essential for its effective implementation in sensitive immunoassays.

Comparative Analysis of Secondary Antibody Cross-Reactivity

While specific cross-reactivity data can be lot-dependent and should be verified in-house, the following table provides an illustrative comparison of the potential cross-reactivity profiles of a goat anti-mouse IgG secondary antibody conjugated to different fluorophores. The data is presented as the percentage of signal generated from binding to non-target IgGs relative to the signal from the target mouse IgG. Lower percentages indicate lower cross-reactivity.

Table 1: Illustrative Cross-Reactivity Profile of Goat Anti-Mouse IgG Secondary Antibodies

Target SpeciesNon-Target Species5-CR110 Labeled (Illustrative %)FITC Labeled (Illustrative %)Cy®5 Labeled (Illustrative %)
Mouse IgGMouse IgG 100% 100% 100%
Rat IgG< 1.0%< 1.5%< 0.5%
Rabbit IgG< 0.5%< 1.0%< 0.5%
Human IgG< 0.5%< 1.0%< 0.5%
Bovine IgG< 2.0%< 2.5%< 1.5%
Chicken IgY< 0.1%< 0.2%< 0.1%

Note: This data is for illustrative purposes only and actual performance should be confirmed experimentally.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of a 5-Carboxyrhodamine 110 labeled secondary antibody in your specific experimental context, we provide detailed protocols for two common methods: Dot Blot and Enzyme-Linked Immunosorbent Assay (ELISA).

Dot Blot Assay for Cross-Reactivity Assessment

This method offers a rapid and semi-quantitative evaluation of a secondary antibody's binding to various immunoglobulins.

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST [PBS with 0.1% Tween-20])

  • Purified IgGs from various species (e.g., mouse, rat, rabbit, human, bovine, chicken)

  • 5-Carboxyrhodamine 110 labeled secondary antibody to be tested

  • Fluorescence imaging system

Protocol:

  • Antigen Immobilization: Spot 1-2 µL of serial dilutions (e.g., 1 mg/mL, 0.5 mg/mL, 0.25 mg/mL) of each purified IgG onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with PBST. Incubate the membrane with the 5-Carboxyrhodamine 110 labeled secondary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with PBST to remove unbound secondary antibody.

  • Detection: Allow the membrane to dry and visualize the fluorescent signal using a suitable imaging system with appropriate excitation and emission filters for R110 (Excitation: ~502 nm, Emission: ~527 nm).

  • Analysis: Compare the signal intensity of the spots corresponding to the target species' IgG with the signal from the non-target species' IgGs. A significant signal on non-target IgGs indicates cross-reactivity.

Dot_Blot_Workflow cluster_prep Membrane Preparation cluster_assay Assay Steps cluster_analysis Detection & Analysis spot_igg Spot IgGs from various species dry_membrane Dry Membrane spot_igg->dry_membrane block Block with 5% BSA dry_membrane->block wash1 Wash (3x PBST) block->wash1 incubate_secondary Incubate with R110 Secondary Ab wash1->incubate_secondary wash2 Wash (3x PBST) incubate_secondary->wash2 detect Fluorescence Imaging wash2->detect analyze Compare Signal Intensities detect->analyze

Caption: Dot Blot workflow for assessing secondary antibody cross-reactivity.

ELISA for Quantitative Cross-Reactivity Analysis

ELISA provides a more quantitative assessment of cross-reactivity.

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Purified IgGs from various species

  • 5-Carboxyrhodamine 110 labeled secondary antibody

  • Fluorescence plate reader

Protocol:

  • Antigen Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with wash buffer. Add 100 µL of serial dilutions of the 5-Carboxyrhodamine 110 labeled secondary antibody (in blocking buffer) to the wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters for R110.

  • Analysis: Plot the fluorescence signal against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated as: (Signal of non-target IgG / Signal of target IgG) x 100% at a specific antibody concentration in the linear range of the assay.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay_steps Assay Procedure cluster_readout Data Acquisition & Analysis coat_igg Coat wells with purified IgGs incubate_overnight Incubate overnight at 4°C coat_igg->incubate_overnight wash_block Wash and Block incubate_overnight->wash_block add_secondary Add serial dilutions of R110 Secondary Ab wash_block->add_secondary incubate_rt Incubate 1h at RT add_secondary->incubate_rt wash_final Wash (5x) incubate_rt->wash_final read_fluorescence Read Fluorescence wash_final->read_fluorescence calculate_cross_reactivity Calculate % Cross-Reactivity read_fluorescence->calculate_cross_reactivity

Caption: ELISA workflow for quantitative cross-reactivity assessment.

Alternative Fluorophores

While 5-Carboxyrhodamine 110 offers excellent photostability and pH insensitivity, other fluorophores are available for secondary antibody conjugation. The choice of fluorophore will depend on the specific application, available instrumentation, and multiplexing requirements.

Table 2: Comparison of Common Green-Emitting Fluorophores

Feature5-Carboxyrhodamine 110 (R110)Fluorescein (FITC)Alexa Fluor™ 488
Excitation Max (nm) ~502~494~495
Emission Max (nm) ~527~518~519
Brightness HighHighVery High
Photostability HighModerateHigh
pH Sensitivity Low (in physiological range)High (fluorescence decreases in acidic pH)Low
Cross-Adsorption Dependent on manufacturer's processingDependent on manufacturer's processingDependent on manufacturer's processing

Conclusion

The selection and validation of secondary antibodies are critical for the success of immunoassays. 5-Carboxyrhodamine 110 labeled secondary antibodies provide a photostable and pH-insensitive option for fluorescent detection. However, as with any secondary antibody, their cross-reactivity should be thoroughly assessed within the context of the specific experimental system. By employing the detailed protocols provided in this guide, researchers can confidently evaluate the performance of R110 labeled secondary antibodies and ensure the generation of specific and reliable data. It is always recommended to use highly cross-adsorbed secondary antibodies, especially in multiplexing applications, to minimize off-target binding and reduce background signal.

Managing Spectral Overlap of 5-Carboxyrhodamine 110 with GFP: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, managing spectral overlap between fluorescent dyes is a critical challenge in multi-color fluorescence imaging and flow cytometry. This guide provides a comprehensive comparison of 5-Carboxyrhodamine 110 (also known as Rhodamine Green) and Green Fluorescent Protein (GFP), focusing on strategies to mitigate their spectral overlap.

The significant overlap in the emission spectra of 5-Carboxyrhodamine 110 and common variants of GFP can lead to fluorescence bleed-through, where the signal from one fluorophore is detected in the channel intended for the other. This can result in false positives and inaccurate quantification. This guide outlines the spectral properties of these fluorophores, compares alternative dyes, and provides detailed experimental protocols for managing spectral overlap.

Spectral Properties: 5-Carboxyrhodamine 110 vs. GFP

Understanding the excitation and emission maxima of each fluorophore is the first step in managing spectral overlap. As shown in the table below, the emission spectra of 5-Carboxyrhodamine 110 and Enhanced Green Fluorescent Protein (EGFP), a common GFP variant, are very close, leading to significant overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)
5-Carboxyrhodamine 110~502[1][2][3][4][5]~527[1][3][4][5]
EGFP~488[6][7]~509[6][8]
Wild-Type GFP (wtGFP)395 / 475[6][7][8]509[6][7][8][9]
Visualizing Spectral Overlap

The following diagram illustrates the concept of spectral overlap, where the emission of one fluorophore (the donor) extends into the detection range of another (the acceptor).

Spectral_Overlap cluster_fluorophores Fluorophore Spectra cluster_detection Detection Channels GFP_Emission GFP Emission GFP_Channel GFP Channel (e.g., 510/20 nm) GFP_Emission->GFP_Channel Primary Signal Rhodamine_Channel Rhodamine Channel (e.g., 530/30 nm) GFP_Emission->Rhodamine_Channel Spectral Bleed-through Rhodamine_Emission Rhodamine 110 Emission Rhodamine_Emission->Rhodamine_Channel Primary Signal

Caption: Spectral overlap of GFP emission into the Rhodamine 110 detection channel.

Strategies for Managing Spectral Overlap

Several strategies can be employed to minimize or correct for spectral overlap. These include selecting alternative dyes with more distinct spectra, and applying experimental techniques like fluorescence compensation and spectral unmixing.

Alternative Dyes to 5-Carboxyrhodamine 110

Choosing a dye with a longer wavelength emission can significantly reduce overlap with GFP. The table below compares potential alternatives to 5-Carboxyrhodamine 110.

Alternative DyeExcitation Max (nm)Emission Max (nm)Key Advantages
tdTomato~554[7]~581[7]Bright, with significant spectral separation from GFP.
mCherry~587[7]~610[7]Monomeric, good for fusion proteins, large Stokes shift.
DsRed~558[7]~583[7]Bright red emission, well-separated from GFP.
Alexa Fluor 594~588~613[10]Photostable with high quantum yield.
Experimental Protocols

For situations where using spectrally overlapping fluorophores is unavoidable, the following experimental protocols are essential.

1. Fluorescence Compensation

Fluorescence compensation is a mathematical correction used in flow cytometry to remove the signal of one fluorophore from the detector of another.[11][12][13][14]

Detailed Methodology:

  • Prepare Single-Stained Controls: For each fluorophore in your experiment (e.g., GFP and 5-Carboxyrhodamine 110), prepare a sample of cells stained with only that single fluorophore.

  • Run Controls on Flow Cytometer: Sequentially run each single-stained control sample.

  • Measure Spectral Overlap: For the GFP-only sample, measure the amount of signal that "bleeds through" into the 5-Carboxyrhodamine 110 detector. Conversely, measure the bleed-through from the 5-Carboxyrhodamine 110-only sample into the GFP detector.

  • Calculate and Apply Compensation: Use the flow cytometer's software to calculate the percentage of bleed-through for each fluorophore. This compensation matrix is then applied to the multi-color samples to subtract the unwanted signal.[15]

  • Verification: Compensation is correctly set when the median fluorescence intensity of the negative population is equal to the median of the positive population in the spillover channel.[11]

2. Spectral Unmixing

Spectral unmixing is a powerful technique used in fluorescence microscopy to separate the signals from multiple fluorophores, even with significant spectral overlap.[16][17]

Detailed Methodology:

  • Acquire Reference Spectra: For each fluorophore used in the experiment, a reference emission spectrum (lambda stack) is acquired from a single-stained control sample.[18][19] This provides the unique "spectral fingerprint" for each dye.

  • Image the Multi-Color Sample: Acquire a lambda stack of the sample containing multiple fluorophores. The microscope collects the entire emission spectrum at each pixel of the image.

  • Linear Unmixing Algorithm: A linear unmixing algorithm is then applied.[19] This algorithm uses the reference spectra to calculate the contribution of each individual fluorophore to the total signal in every pixel of the multi-color image.[16][20]

  • Generate Separated Images: The output is a set of images, where each image represents the signal from a single fluorophore, with the spectral overlap computationally removed.

Experimental Workflow for Spectral Unmixing

The following diagram outlines the workflow for a spectral unmixing experiment.

Spectral_Unmixing_Workflow cluster_preparation Sample Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis Sample_Multi Multi-color Sample (GFP + Rhodamine 110) Acquire_Lambda_Multi Acquire Lambda Stack (Multi-color) Sample_Multi->Acquire_Lambda_Multi Control_GFP Single-color Control (GFP only) Acquire_Lambda_GFP Acquire Reference Spectrum (GFP) Control_GFP->Acquire_Lambda_GFP Control_Rhodamine Single-color Control (Rhodamine 110 only) Acquire_Lambda_Rhodamine Acquire Reference Spectrum (Rhodamine 110) Control_Rhodamine->Acquire_Lambda_Rhodamine Linear_Unmixing Apply Linear Unmixing Algorithm Acquire_Lambda_Multi->Linear_Unmixing Acquire_Lambda_GFP->Linear_Unmixing Acquire_Lambda_Rhodamine->Linear_Unmixing Image_GFP Separated GFP Image Linear_Unmixing->Image_GFP Image_Rhodamine Separated Rhodamine 110 Image Linear_Unmixing->Image_Rhodamine

Caption: Workflow for spectral unmixing to separate GFP and Rhodamine 110 signals.

By carefully selecting fluorophores and applying appropriate experimental and computational techniques, researchers can successfully manage spectral overlap and obtain accurate, reliable data in multi-color fluorescence experiments.

References

A Head-to-Head Comparison: 5-Carboxyrhodamine 110 vs. DyLight 488 for Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. Among the green-emitting dyes, 5-Carboxyrhodamine 110 (CR110) and DyLight 488 have emerged as popular alternatives to traditional fluorophores like FITC, offering improved performance characteristics. This guide provides a detailed comparison of these two dyes to aid in the selection process for your specific experimental needs.

Spectroscopic and Photophysical Properties

A fundamental understanding of a fluorophore's spectral and physical characteristics is crucial for optimal experimental design and data interpretation. Below is a summary of the key properties of 5-Carboxyrhodamine 110 and DyLight 488.

Property5-Carboxyrhodamine 110 (CR110)DyLight 488
Excitation Maximum (λex) ~502 nm~493 nm
Emission Maximum (λem) ~527 nm~518 nm
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹~70,000 cm⁻¹M⁻¹
Quantum Yield (Φ) High (specific value not readily available in literature)High (specific value not readily available in literature)
Photostability Exceptionally highHigh
pH Sensitivity Insensitive in the pH 4-9 rangeStable in the pH 4-9 range
Molecular Weight ~471.43 g/mol (for NHS ester)Not specified for the dye alone

Key Insights: Both dyes are well-suited for excitation with the common 488 nm laser line. 5-Carboxyrhodamine 110 exhibits a slightly longer excitation and emission wavelength compared to DyLight 488. While both are reported to have high quantum yields, specific quantitative data for a direct comparison is not consistently available in the public domain. Notably, 5-Carboxyrhodamine 110 is frequently highlighted for its exceptional photostability, a critical factor for demanding imaging applications such as confocal microscopy and time-lapse experiments.[1][2][3][4][5] DyLight 488 is also marketed as a highly photostable fluorophore.[6] Both dyes maintain their fluorescence across a broad and physiologically relevant pH range.[1][2][3][4][5]

Performance in Immunofluorescence

While direct head-to-head experimental data comparing the signal-to-noise ratio and brightness of 5-Carboxyrhodamine 110 and DyLight 488 in immunofluorescence is limited in published literature, their performance can be inferred from comparisons to other well-characterized dyes like Alexa Fluor 488. 5-Carboxyrhodamine 110 is often presented as a nonsulfonated analog of Alexa Fluor 488, suggesting comparable or superior performance.[2][4][7] Some sources suggest that Alexa Fluor 488 provides a better signal-to-noise ratio than DyLight 488, which may imply an advantage for 5-Carboxyrhodamine 110. However, without direct comparative studies, this remains an indirect inference.

5-Carboxyrhodamine 110 is praised for its high photostability, which translates to a more stable signal during prolonged imaging sessions, minimizing photobleaching-induced artifacts.[1][2][3][4][5] This makes it an excellent choice for experiments requiring multiple exposures or z-stack acquisition.

DyLight 488 is recognized for its bright fluorescence and high sensitivity.[6] It is often promoted as a superior alternative to FITC, offering greater photostability and brightness.

Experimental Workflow for Immunofluorescence

The following diagram outlines a typical indirect immunofluorescence workflow that can be adapted for use with secondary antibodies conjugated to either 5-Carboxyrhodamine 110 or DyLight 488.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging start Cells/Tissue fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody (CR110 or DyLight 488) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting (with antifade) wash2->mounting imaging Fluorescence Microscopy mounting->imaging

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Carboxyrhodamine 110 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of 5-Carboxyrhodamine 110 NHS Ester are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed operational procedures and safety information for researchers, scientists, and drug development professionals working with this amine-reactive fluorescent dye.

This compound is a nonsulfonated, amine-reactive fluorescent dye used to create bright and photostable green-fluorescent bioconjugates.[1][2][3] Its applications often involve labeling proteins, peptides, and nucleotides.[2] While specific hazard information for this compound is limited, it is prudent to handle it with the care required for all laboratory chemicals, particularly reactive labeling reagents.

Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure. The required PPE varies depending on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRecommended if handling powders that may become airborne. Use a NIOSH-approved respirator with a particulate filter.
In-Solution Handling (e.g., preparing stock solutions, labeling reactions) Chemical splash goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves. Inspect for tears or holes before use.Laboratory coatNot generally required if performed in a certified chemical fume hood.
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatNot generally required.

This table is based on best practices for handling similar laboratory chemicals and should be supplemented by a risk assessment specific to your laboratory's procedures.[4]

Step-by-Step Handling and Experimental Protocols

Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage and Handling:

  • Storage: Upon receipt, store the solid dye at -20°C or lower, protected from light and moisture.[2][3][5]

  • Handling Solid Dye: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[6]

  • Preparing Stock Solutions: Dissolve the dye in an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3] Stock solutions should also be stored at -20°C, protected from light.[5] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[6]

Protein Labeling Protocol: NHS esters readily react with primary amino groups, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[6]

  • Buffer Preparation: Use a buffer at pH 8.0-9.0 for optimal NHS-ester coupling. A common choice is 0.1 M sodium bicarbonate. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[5][6]

  • Protein Preparation: If necessary, dialyze the protein solution against the labeling buffer to remove any interfering substances.[5]

  • Reaction: Immediately before use, dissolve the this compound in a small amount of DMSO or DMF. Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for your specific application.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[5]

Operational and Disposal Plan: A Workflow for Safety

A systematic workflow ensures that all safety and logistical aspects of handling this compound are addressed, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal A Don Appropriate PPE B Equilibrate Dye to Room Temperature A->B C Prepare Stock Solution in Fume Hood B->C D Perform Labeling Reaction C->D E Purify Labeled Conjugate D->E F Segregate Waste Streams E->F G Dispose of Liquid Waste F->G H Dispose of Solid Waste F->H

Figure 1. Workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste generated from the use of this compound should be considered chemical waste and must be disposed of according to institutional and local regulations. Never dispose of this chemical down the drain.[7]

Waste Segregation:

  • Solid Waste: Collect all solid materials that have come into contact with the dye, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, in a designated solid hazardous waste container.[7]

  • Liquid Waste:

    • Concentrated Solutions: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container.[7]

    • Aqueous Solutions: For aqueous solutions from labeling reactions, it is good practice to ensure the reactive NHS ester is quenched before collection. This can be achieved by allowing the solution to stand at room temperature for several hours to ensure complete hydrolysis of the NHS ester.[7] Collect the quenched solution in a designated aqueous hazardous waste container.

  • Contaminated Labware: Dispose of contaminated glassware and other labware as hazardous waste.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.